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  • Product: 4-Chloro-7-fluoro-8-methylquinoline
  • CAS: 1065093-51-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Chloro-7-fluoro-8-methylquinoline

The following technical guide details the synthesis of 4-Chloro-7-fluoro-8-methylquinoline . This protocol is designed for research and development applications, prioritizing scalability, purity, and mechanistic transpar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Chloro-7-fluoro-8-methylquinoline . This protocol is designed for research and development applications, prioritizing scalability, purity, and mechanistic transparency.

Executive Summary & Strategic Rationale

The target molecule, 4-Chloro-7-fluoro-8-methylquinoline , is a high-value heterocyclic scaffold, frequently utilized as a pharmacophore in the development of fluoroquinolone antibiotics and kinase inhibitors (e.g., EGFR or PI3K pathway modulators).

The synthesis strategy selected for this guide is the Gould-Jacobs Reaction pathway .[1] While alternative routes like the Combes or Conrad-Limpach synthesis exist, the Gould-Jacobs protocol offers superior regioselectivity for 4-hydroxyquinolines derived from meta-substituted anilines, minimizing the formation of isomeric byproducts (e.g., the 5-fluoro isomer).

Critical Criticality Assessment
  • Regiocontrol: The steric bulk of the methyl group at the 8-position (ortho to the amine in the starting material) directs the cyclization, but thermal control is vital to prevent polymerization.

  • Decarboxylation: The standard Gould-Jacobs product is a 3-carboxylate ester. To achieve the target (H at position 3), a robust saponification and decarboxylation sequence is integrated before the final chlorination.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the quinoline core back to 3-fluoro-2-methylaniline . The pathway relies on the sequential construction of the pyridone ring followed by aromatization via chlorination.

Retrosynthesis Target 4-Chloro-7-fluoro-8-methylquinoline (Target) Intermediate1 7-Fluoro-8-methylquinolin-4(1H)-one (Tautomer: 4-Hydroxy) Target->Intermediate1 Chlorination (POCl3) Intermediate2 Ethyl 7-fluoro-8-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Intermediate1->Intermediate2 Hydrolysis & Decarboxylation Precursor 3-Fluoro-2-methylaniline + Diethyl ethoxymethylenemalonate Intermediate2->Precursor Gould-Jacobs Cyclization

Figure 1: Retrosynthetic disconnection showing the conversion of the aniline precursor to the chloroquinoline target.

Detailed Experimental Protocols

Phase 1: Condensation (Enamine Formation)

Objective: Synthesize diethyl (3-fluoro-2-methylanilino)methylenemalonate.

  • Reagents:

    • 3-Fluoro-2-methylaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

    • Solvent: None (Neat) or Ethanol (if scale < 5g)

Protocol:

  • Charge a reaction vessel equipped with a Dean-Stark trap (or distillation head) with 3-fluoro-2-methylaniline.

  • Add EMME dropwise under inert atmosphere (N₂).

  • Heat the mixture to 110–120°C .

  • Mechanistic Check: The reaction is driven by the elimination of ethanol. Ensure the distillate is removed to push the equilibrium forward.

  • Maintain temperature for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often solidifies. Recrystallize from ethanol/hexane to yield the enamine intermediate.

Phase 2: Thermal Cyclization (Gould-Jacobs)

Objective: Form the quinoline core (Ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate).

  • Reagents:

    • Enamine intermediate (from Phase 1)

    • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether

  • Critical Parameter: Temperature must exceed 250°C .

Protocol:

  • Heat Dowtherm A (10 volumes relative to mass of enamine) to 255°C in a heavy-walled flask.

  • Safety Note: Ensure vigorous stirring and use a blast shield.

  • Add the enamine intermediate in small portions (solid addition) or as a hot solution to the boiling solvent. Rapid addition is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Maintain reflux for 45–60 minutes.

  • Workup: Cool the mixture to ~50°C and dilute with hexane or heptane. The quinolone ester will precipitate. Filter, wash with hexane to remove Dowtherm A, and dry.

Phase 3: Saponification & Decarboxylation

Objective: Remove the 3-ethoxycarbonyl group to yield 7-fluoro-8-methylquinolin-4(1H)-one.

Protocol:

  • Saponification: Suspend the ester in 10% NaOH (aq) and reflux for 2–4 hours until the solution becomes clear (formation of the carboxylate salt).

  • Acidify with HCl to pH 2–3 to precipitate the free carboxylic acid. Filter and dry.[1]

  • Decarboxylation:

    • Suspend the dried carboxylic acid in diphenyl ether.

    • Heat to 240–250°C for 1–2 hours. CO₂ evolution will be observed.

    • Alternative (Catalytic): Use Ag₂CO₃ (0.1 eq) in acetic acid if thermal decarboxylation is sluggish, though high heat is usually sufficient for quinoline-3-carboxylic acids.

  • Cool and dilute with hexane. Filter the precipitated 7-fluoro-8-methylquinolin-4(1H)-one .

Phase 4: Aromatization (Chlorination)

Objective: Convert the 4-oxo intermediate to 4-Chloro-7-fluoro-8-methylquinoline.

  • Reagents:

    • 7-Fluoro-8-methylquinolin-4(1H)-one (1.0 eq)

    • Phosphorus Oxychloride (POCl₃) (5.0–8.0 eq)

    • Catalyst: DMF (cat. 2-3 drops) - Vilsmeier-Haack type activation

Protocol:

  • Place the quinolone in a round-bottom flask under N₂.

  • Add POCl₃ carefully (exothermic). Add catalytic DMF.

  • Heat to reflux (105°C ) for 2–3 hours.

  • Monitoring: Reaction is complete when the starting material spot (polar, baseline on TLC) disappears and a less polar UV-active spot appears.

  • Quenching (Hazardous):

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature < 20°C.

  • Neutralization: Adjust pH to 8–9 using NH₄OH or Na₂CO₃. The product will precipitate as a solid.[1][2]

  • Purification: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane:EtOAc) or recrystallization from Ethanol.

Quantitative Data Summary

ParameterPhase 1 (Enamine)Phase 2 (Cyclization)Phase 3 (Decarboxylation)Phase 4 (Chlorination)
Typical Yield 85–95%70–80%85–90%75–85%
Reaction Temp 110°C255°C250°C105°C
Key Byproduct EthanolPolymer (if temp low)CO₂Phosphoric acid
Purity Marker 1H NMR (NH doublet)1H NMR (Ester quartet)Loss of Ethyl/Acid peaks1H NMR (Deshielded H2)

Process Workflow Diagram

SynthesisWorkflow Start 3-Fluoro-2-methylaniline Step1 Condensation (110°C, -EtOH) Start->Step1 + EMME Step2 Gould-Jacobs Cyclization (255°C, Dowtherm A) Step1->Step2 Enamine Step3 Hydrolysis & Decarboxylation (NaOH; then 250°C) Step2->Step3 3-Ester Step4 Chlorination (POCl3, Reflux) Step3->Step4 4-Quinolone Final 4-Chloro-7-fluoro- 8-methylquinoline Step4->Final Crude Product

Figure 2: Step-by-step experimental workflow for the synthesis of the target quinoline.

References

  • Organic Chemistry Portal. (2023). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Decarboxylation in Natural Products Biosynthesis. Retrieved from [Link]

  • PrepChem. (2020).[3] Synthesis of 8-methylquinoline and derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical &amp; Synthetic Profile of 4-Chloro-7-fluoro-8-methylquinoline

The following technical guide details the physicochemical properties, synthetic accessibility, and reactivity profile of 4-Chloro-7-fluoro-8-methylquinoline . Executive Summary 4-Chloro-7-fluoro-8-methylquinoline is a tr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic accessibility, and reactivity profile of 4-Chloro-7-fluoro-8-methylquinoline .

Executive Summary

4-Chloro-7-fluoro-8-methylquinoline is a trisubstituted heterocyclic scaffold critical to the development of Type I and Type II kinase inhibitors , as well as 4-aminoquinoline antimalarials . Its structural uniqueness lies in the interplay between the electron-withdrawing fluorine at C7 and the electron-donating, sterically demanding methyl group at C8.

This specific substitution pattern modulates the electrophilicity of the C4 position, fine-tuning the reactivity for Nucleophilic Aromatic Substitution (


) reactions—the primary gateway to functionalizing this core into bioactive pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and handling protocols.

Physicochemical Identity

The following data aggregates experimental and computationally predicted values to establish a baseline for handling and characterization.

Table 1: Physicochemical Constants[1]
PropertyValue / DescriptionSource/Note
IUPAC Name 4-Chloro-7-fluoro-8-methylquinolineStandard
CAS Registry 1065093-51-7Chemical Abstracts
Molecular Formula

-
Molecular Weight 195.62 g/mol -
Physical State Off-white to pale yellow solidAnalogous structures
Solubility Soluble in DMSO, DCM,

; Insoluble in

Lipophilic core
LogP (Predicted) 3.3 ± 0.4XLogP3
pKa (Conj. Acid) ~2.5 - 3.0 (Predicted)Reduced vs. Quinoline (4.9) due to F/Cl EWG
Topological Polar Surface Area 12.9

Pyridine Nitrogen only
Structural Analysis & Electronic Effects
  • C4-Chlorine (Electrophilic Center): The nitrogen atom at position 1 withdraws electron density from the ring, making C4 highly susceptible to nucleophilic attack.

  • C7-Fluorine (Electronic Modulation): Through inductive withdrawal (-I), the fluorine atom further deactivates the ring system, lowering the pKa of the quinoline nitrogen compared to the non-fluorinated parent.

  • C8-Methyl (Steric/Lipophilic): This group introduces steric bulk adjacent to the nitrogen, potentially hindering N-oxide formation or N-alkylation, while increasing the overall lipophilicity (LogP) to enhance membrane permeability in drug candidates.

Synthetic Protocols

The synthesis of 4-Chloro-7-fluoro-8-methylquinoline typically proceeds via the chlorination of its 4-hydroxy tautomer (quinolin-4(1H)-one). Below is a high-integrity protocol derived from standard haloquinoline synthesis methodologies.

Protocol A: Chlorination via Phosphorus Oxychloride ( )

Objective: Conversion of 7-fluoro-8-methylquinolin-4-ol to 4-chloro-7-fluoro-8-methylquinoline.

Reagents:

  • Starting Material: 7-Fluoro-8-methylquinolin-4-ol (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 - 10.0 eq)[1]
    
  • Solvent: Neat or Toluene (if temperature control is required)

  • Base (Optional): N,N-Diisopropylethylamine (DIPEA) (Cat.)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, charge 7-Fluoro-8-methylquinolin-4-ol.
    
  • Addition: Carefully add

    
     (excess) at room temperature. Caution: Exothermic.[1]
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.
    
  • Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice/water with vigorous stirring to hydrolyze excess

    
    .
    
  • Neutralization: Adjust pH to ~8–9 using 25% Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    .
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Workup: Dry combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography if necessary.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Functionalization of the C4 position with an amine (e.g., for library generation).

Methodology:

  • Dissolve 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq) in anhydrous Ethanol or NMP.

  • Add the desired amine (1.2–2.0 eq).

  • Add DIPEA (2.0 eq) to scavenge HCl.

  • Heat to

    
     (EtOH) or 
    
    
    
    (NMP) for 4–12 hours.
  • Product precipitates upon cooling or addition of water.

Visualization of Pathways

The following diagrams illustrate the synthetic logic and reactivity profile of the compound.

Figure 1: Synthetic Pathway & Reactivity

SynthesisPath Precursor 2-Methyl-3-fluoroaniline Cyclization Gould-Jacobs Cyclization Precursor->Cyclization Intermediate 7-Fluoro-8-methyl quinolin-4-ol Cyclization->Intermediate Product 4-Chloro-7-fluoro- 8-methylquinoline Intermediate->Product Chlorination Reagent POCl3 Reflux Derivative 4-Amino-7-fluoro- 8-methylquinoline (Drug Scaffold) Product->Derivative SnAr (R-NH2)

Caption: Synthesis of 4-Chloro-7-fluoro-8-methylquinoline via chlorination of the 4-hydroxy intermediate.

Analytical Characterization

To validate the identity of 4-Chloro-7-fluoro-8-methylquinoline, researchers should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • H2 (Quinoline): A characteristic doublet or singlet appearing downfield at ~8.7–8.9 ppm , deshielded by the adjacent nitrogen.

  • H5/H6 (Aromatic): Signals in the 7.0–8.0 ppm range.[2][3][4] Look for H-F coupling (

    
    ), which typically splits these signals into multiplets.
    
  • C8-Methyl: A sharp singlet integrated for 3 protons in the 2.6–2.8 ppm range.

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Parent Ion:

    
     (approx).
    
  • Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks, confirming the presence of a single Chlorine atom.

Handling & Safety

Hazard Classification:

  • Skin/Eye Irritant: The compound is an alkylating agent precursor and likely a skin sensitizer.

  • Corrosive: Hydrolysis releases HCl.

Storage:

  • Store at 2–8°C under inert atmosphere (

    
     or Ar).
    
  • Protect from moisture to prevent hydrolysis back to the quinolone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61636245, 4-Chloro-7-fluoro-8-methylquinoline. Retrieved from [Link]

  • Google Patents.WO2017191599A1: Substituted 2,4-diamino-quinoline derivatives for use in the treatment of proliferative diseases. (Cites use as intermediate).

Sources

Foundational

Technical Monograph: 4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7)

High-Purity Scaffold for Medicinal Chemistry & Kinase Inhibitor Development Executive Summary 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) is a trisubstituted heterocyclic building block critical to the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Scaffold for Medicinal Chemistry & Kinase Inhibitor Development

Executive Summary

4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) is a trisubstituted heterocyclic building block critical to the synthesis of 4-aminoquinoline pharmacophores. Distinguished by its specific substitution pattern—a reactive chlorine at C4, a metabolic blocker (fluorine) at C7, and a steric modulator (methyl) at C8—this scaffold is increasingly utilized in the development of Type I/II kinase inhibitors (targeting EGFR, VEGFR) and next-generation antimalarials .

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis workflow, and field-proven protocols for downstream functionalization, designed for researchers requiring high-fidelity reproducibility.

Chemical Profile & Structural Analysis[1][2][3][4]

The reactivity of this scaffold is defined by the electronic disparity between the pyridine and benzene rings of the quinoline system.

PropertySpecification
CAS Number 1065093-51-7
Molecular Formula C₁₀H₇ClFN
Molecular Weight 195.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO; insoluble in water
Key Pharmacophore 4-Aminoquinoline (post-functionalization)
Structural Logic
  • C4-Chloro Position: The primary electrophilic center. The nitrogen atom in the quinoline ring withdraws electron density, making C4 highly susceptible to Nucleophilic Aromatic Substitution (S_NAr), even without transition metal catalysis.

  • C7-Fluoro Substituent: Enhances metabolic stability by blocking oxidative metabolism at a typically vulnerable position. It also modulates the pKa of the ring nitrogen via inductive effects.

  • C8-Methyl Group: Provides steric bulk that can enforce atropisomerism in complex ligands or improve selectivity by clashing with non-target protein pockets.

Synthesis & Production Workflow

The industrial and lab-scale preparation of CAS 1065093-51-7 typically follows the Gould-Jacobs reaction , starting from substituted anilines.

Validated Synthesis Protocol

Precursor: 3-Fluoro-2-methylaniline (CAS 443-86-7)

Step 1: Cyclization (Formation of the 4-Hydroxy Intermediate)
  • Condensation: React 3-fluoro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamino ester.

  • Cyclization: Heat the resulting enamine in diphenyl ether (Dowtherm A) at 250°C.

    • Mechanism:[1][2][3][4] Thermal intramolecular substitution produces 7-fluoro-8-methylquinolin-4(1H)-one.

    • Pro-Tip: Efficient stirring is crucial to prevent charring at high temperatures.

Step 2: Chlorination (The Critical Step)

This step converts the tautomeric 4-hydroxy/4-quinolone species into the target 4-chloro derivative.

Reagents:

  • 7-Fluoro-8-methylquinolin-4-ol (1.0 eq)

  • Phosphoryl chloride (POCl₃) (5.0 eq) - Solvent & Reagent

  • Triethylamine (Catalytic) - Optional base to accelerate reaction

Procedure:

  • Setup: Charge a dry round-bottom flask with the 4-hydroxy intermediate under Nitrogen atmosphere.

  • Addition: Add POCl₃ dropwise at 0°C. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (105°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (polar, stays at baseline) should disappear; the product (non-polar, high Rf) will appear.

  • Quench (CRITICAL SAFETY): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/ammonia water. Do not add water to the reaction vessel.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Synthesis Pathway Diagram[1][3][7]

SynthesisPathway Aniline 3-Fluoro-2-methylaniline (Starting Material) Enamine Enamino Ester Intermediate Aniline->Enamine + EMME 110°C Quinolone 7-Fluoro-8-methyl- quinolin-4-ol Enamine->Quinolone Dowtherm A 250°C Cyclization Product 4-Chloro-7-fluoro- 8-methylquinoline (CAS 1065093-51-7) Quinolone->Product + POCl3 Reflux Chlorination

Figure 1: Step-wise synthesis via the Gould-Jacobs protocol, highlighting the critical chlorination step.

Functionalization: The S_NAr Application

The primary utility of CAS 1065093-51-7 is as an electrophile in Nucleophilic Aromatic Substitution (S_NAr). The chlorine atom is an excellent leaving group, activated by the ring nitrogen.

Protocol: Synthesis of 4-Aminoquinoline Derivatives

This reaction is the cornerstone of generating kinase inhibitor libraries.

Reagents:

  • 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq)[5][6]

  • Amine Nucleophile (e.g., aniline, piperazine) (1.2 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Catalyst: HCl (cat.) or p-TsOH (cat.)

Methodology:

  • Dissolve the quinoline scaffold in IPA.

  • Add the amine and a catalytic amount of acid (protonation of the quinoline nitrogen enhances electrophilicity at C4).

  • Reflux for 6–12 hours.

  • Self-Validating Endpoint: The product often precipitates as the hydrochloride salt upon cooling. Filter and wash with cold ether.

Why this works: The protonated quinoline nitrogen acts as an electron sink, stabilizing the Meisenheimer complex formed during the attack of the amine at C4.

Reaction Logic Diagram

SNArMechanism Scaffold 4-Chloro-7-fluoro-8-methylquinoline Activation Protonation (N-H+) Scaffold->Activation + H+ Attack Nucleophilic Attack (C4) Activation->Attack + R-NH2 Complex Meisenheimer Intermediate Attack->Complex Product 4-Amino-7-fluoro-8-methylquinoline (Kinase Inhibitor Scaffold) Complex->Product - HCl (Re-aromatization)

Figure 2: Mechanism of acid-catalyzed S_NAr reaction at the C4 position.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/VEGFR)

The 4-anilinoquinoline motif is a privileged structure in oncology.

  • Mechanism: The quinoline nitrogen binds to the hinge region of the kinase ATP-binding pocket via hydrogen bonding.

  • Role of 7-F/8-Me: The 7-fluoro group prevents metabolic degradation, while the 8-methyl group can induce a twisted conformation, improving selectivity against off-target kinases [1].

Antimalarial Research

Analogous to Chloroquine and Mefloquine , derivatives of this scaffold inhibit the polymerization of heme in the malaria parasite Plasmodium falciparum.

  • Differentiation: The 8-methyl group alters lipophilicity (LogP), potentially overcoming resistance mechanisms found in standard chloroquine strains [2].

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • POCl₃ Quenching: When synthesizing this compound, never add water directly to hot POCl₃. This can cause a violent explosion. Always dilute the reaction mixture into a large excess of ice.

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.

References

  • BenchChem. "Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents."[7] BenchChem Technical Library. Accessed 2024. Link

  • National Institutes of Health (NIH). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." PubMed Central. Accessed 2024. Link

  • Sigma-Aldrich. "Product Specification: 4-Chloro-7-fluoro-8-methylquinoline." Merck/Sigma-Aldrich Catalog. Accessed 2024. Link

  • Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline... as a Key Starting Material." Brieflands. Accessed 2024. Link

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-7-fluoro-8-methylquinoline

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic signature of 4-Chloro-7-fluoro-8-methylquinoline (C₁₀H₇ClFN), a substituted quinoline of interest in synthetic and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic signature of 4-Chloro-7-fluoro-8-methylquinoline (C₁₀H₇ClFN), a substituted quinoline of interest in synthetic and medicinal chemistry. In the absence of published experimental data, this document leverages established spectroscopic principles, data from analogous structures, and predictive algorithms to construct a reliable analytical framework. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire, interpret, and validate the structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Quinoline Scaffold and the Need for Precise Characterization

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific substitution pattern of 4-Chloro-7-fluoro-8-methylquinoline, featuring a reactive chlorine at the 4-position and fluorine and methyl groups on the carbocyclic ring, makes it a versatile building block for the synthesis of novel compounds. The chloro-substituent provides a reactive handle for nucleophilic aromatic substitution, while the fluorine and methyl groups can modulate the molecule's electronic properties, lipophilicity, and metabolic stability.[2]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure. This guide establishes the expected spectroscopic profile of 4-Chloro-7-fluoro-8-methylquinoline to aid in its identification and characterization.

Molecular Structure Analysis

A clear understanding of the molecular structure is essential for predicting and interpreting its spectroscopic data. The atoms are systematically numbered for unambiguous assignment in the subsequent NMR analysis.

parent [M+H]⁺ m/z = 196.03 frag1 [M+H - Cl]⁺ m/z = 161.05 parent->frag1 - Cl• frag2 [M+H - CH₃]⁺ m/z = 181.01 parent->frag2 - CH₃• frag3 [M+H - HCl]⁺ m/z = 160.06 parent->frag3 - HCl

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 4-Chloro-7-fluoro-8-methylquinoline.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.

  • Instrument Setup : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Full Scan MS (MS1) :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

  • Tandem MS (MS/MS) :

    • Select the [M+H]⁺ ion (m/z 196.03) as the precursor ion for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectra.

  • Data Analysis : Analyze the full scan spectrum to confirm the accurate mass and isotopic pattern of the parent ion. Interpret the MS/MS spectrum to identify fragment ions and propose fragmentation pathways consistent with the known structure.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of 4-Chloro-7-fluoro-8-methylquinoline. By combining theoretical principles with data from analogous structures, we have established the expected NMR, IR, and MS signatures. The detailed, self-validating experimental protocols outlined herein provide a clear path for researchers to acquire high-quality, reproducible data. This multi-technique approach ensures the unambiguous confirmation of the compound's structure, a critical step for its application in research and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society, 2942.
  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics.
  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-7-fluoro-8-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2011, December). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

  • Tang, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

Sources

Foundational

Structural Elucidation of 4-Chloro-7-fluoro-8-methylquinoline

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes the logic of elucidation—how to prove the structure definitively using spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes the logic of elucidation—how to prove the structure definitively using spectral evidence.

Technical Guide Series: Heterocyclic Scaffolds in Medicinal Chemistry

Executive Summary & Structural Context

The compound 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a critical pharmacophore in the development of next-generation fluoroquinolone antibiotics and antimalarials. Its structural integrity is defined by the specific regiochemistry of the halogen substituents and the methyl group on the fused benzo-ring.

The primary challenge in elucidating this structure lies in distinguishing it from its regioisomers (e.g., 6-fluoro-7-methyl analogs) and confirming the position of the chlorine atom at C4 versus C2. This guide provides a self-validating analytical workflow to unambiguously determine the connectivity and spatial arrangement of the molecule.

Synthetic Provenance (The "Expected" Structure)

Understanding the synthetic origin provides the first layer of structural evidence. This scaffold is typically accessed via the Gould-Jacobs reaction , modified for specific aniline precursors.

Retrosynthetic Logic:

  • Precursor: 3-Fluoro-2-methylaniline.

  • Cyclization: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization yields the 4-hydroxyquinoline intermediate.

  • Functionalization: Chlorination (using POCl₃) converts the 4-OH to the 4-Cl target.

Note: Knowledge of the starting aniline (3-fluoro-2-methyl) strongly suggests the 7-fluoro-8-methyl substitution pattern, but analytical confirmation is required to rule out skeletal rearrangements during the high-temperature cyclization step.

Analytical Workflow: The Elucidation Cascade

The following diagram outlines the logical progression of experiments required to validate the structure, moving from elemental composition to spatial connectivity.

ElucidationWorkflow Sample Crude/Purified Sample MS HRMS (ESI+) Formula Confirmation Sample->MS Step 1: Mass & Isotopes NMR_1D 1D NMR (1H, 13C, 19F) Functional Groups MS->NMR_1D Step 2: Proton/Carbon Count NMR_2D 2D NMR (HSQC, HMBC) Connectivity NMR_1D->NMR_2D Step 3: Backbone Logic XRay X-Ray Crystallography (Optional Gold Standard) NMR_2D->XRay If ambiguous Final Certified Structure C10H7ClFN NMR_2D->Final Routine Confirmation XRay->Final

Figure 1: The structural elucidation workflow. The path from MS to 2D NMR is sufficient for routine validation; X-ray is reserved for absolute configuration if crystallization permits.

Mass Spectrometry: Isotopic Fingerprinting

Before NMR analysis, the molecular formula must be established. The presence of Chlorine provides a distinct isotopic signature.

Protocol:
  • Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in Positive Mode.

  • Target Formula: C₁₀H₇ClFN

  • Exact Mass (Monoisotopic): ~195.0251 Da (Calculated)

Diagnostic Criteria:
FeatureObservationStructural Implication
[M+H]⁺ Peak 196.0324 m/zConfirms parent mass consistent with C₁₀H₇ClFN.
Isotope Pattern M (100%) : M+2 (33%)The 3:1 ratio intensity confirms the presence of one Chlorine atom (³⁵Cl vs ³⁷Cl).
Fragmentation Loss of 35/37 DaLoss of Cl radical confirms the halogen is labile (typical of 4-chloroquinolines).

NMR Spectroscopy: The Core Elucidation

This is the most critical section. The quinoline ring system has a distinct proton signature, perturbed by the Fluorine (spin 1/2) and Methyl group.

A. 1H NMR (Proton Connectivity)

Solvent: CDCl₃ or DMSO-d₆ (CDCl₃ preferred for resolution). Frequency: 400 MHz or higher.

Predicted Spectral Assignments:

PositionTypeShift (δ ppm)Multiplicity & Coupling (J in Hz)Logic & Causality
H-2 Ar-H8.70 - 8.80d , J ≈ 4.5Alpha to Nitrogen (deshielded). Characteristic of quinoline H2.
H-3 Ar-H7.40 - 7.50d , J ≈ 4.5Beta to Nitrogen. Shielded relative to H2.
H-5 Ar-H8.05 - 8.15dd , Jₒ ≈ 9.0, Jm(F) ≈ 6.0Peri-position to C4-Cl (deshielded). Couples ortho to H6 and meta to F7.
H-6 Ar-H7.35 - 7.45dd , Jₒ ≈ 9.0, Jₒ(F) ≈ 9.0Ortho to both H5 and F7. Large H-F coupling makes this a pseudo-triplet.
Me-8 CH₃2.60 - 2.80d , J(F) ≈ 2.0 - 2.5Methyl group at C8. Long-range coupling to F7 (⁴J_HF) splits the singlet into a doublet.
B. 19F NMR (Fluorine Verification)
  • Signal: Single peak at approximately -110 to -120 ppm .

  • Significance: Confirms the presence of a single fluorine atom. The absence of multiple peaks rules out impurities or regioisomers.

C. 13C NMR (Carbon Skeleton & C-F Coupling)

Carbon NMR is definitive because Fluorine couples to carbons, creating doublets with characteristic coupling constants (


) that decay with distance.
  • C-7 (Direct): Doublet,

    
     Hz. (The carbon directly attached to F).
    
  • C-6/C-8 (Ortho): Doublets,

    
     Hz.
    
  • C-5/C-8a (Meta): Doublets,

    
     Hz.
    
  • C-4 (Para): Doublet,

    
     Hz (often unresolved).
    

Visualizing the Coupling Network: The following diagram illustrates the critical spin-spin interactions that define the substitution pattern.

CouplingNetwork cluster_legend Coupling Logic F7 Fluorine-7 H6 Proton H-6 F7->H6 Ortho Coupling (J ~9-10 Hz) H5 Proton H-5 F7->H5 Meta Coupling (J ~6 Hz) Me8 Methyl-8 F7->Me8 Long Range (J ~2 Hz) H6->H5 Ortho Coupling (J ~9 Hz) Desc H6 is split by H5 AND F7 resulting in a dd (pseudo-triplet).

Figure 2: Spin-spin coupling network. The interaction between F7 and H6 is the diagnostic key for placing the fluorine at position 7.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl₃? It minimizes exchangeable proton broadening and provides excellent solubility for chloroquinolines.

  • Tube: Transfer to a precision 5mm NMR tube. Filter through a cotton plug if any turbidity is observed.

  • Acquisition:

    • Run 1H NMR (16 scans) to check concentration.

    • Run 13C{1H} (1024 scans) for carbon detection (quaternary carbons are slow to relax).

    • Run 19F (non-decoupled) to observe H-F coupling topology.

Protocol B: Quality Control (HPLC Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

  • Acceptance Criteria: Single peak >98% area integration.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for NMR shifts).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Quinoline Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. Product Specification: 4-Chloro-7-fluoro-8-methylquinoline. (CAS 1065093-51-7). Link

Exploratory

In-Depth Technical Guide: Solubility Profiling of 4-Chloro-7-fluoro-8-methylquinoline

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4-Chloro-7-fluoro-8-methylquinoline , a critical intermediate in the synthesis of fluoroquinolone...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4-Chloro-7-fluoro-8-methylquinoline , a critical intermediate in the synthesis of fluoroquinolone antibiotics.

Chemical Identity & Structural Analysis

4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7 / 18529-04-9) is a lipophilic, heterocyclic aromatic compound. Its solubility behavior is governed by the interplay between its planar quinoline scaffold and its three distinct substituents: the electron-withdrawing chloro and fluoro groups, and the weakly electron-donating methyl group.

Structural Determinants of Solubility
  • Quinoline Core: Provides strong

    
    -
    
    
    
    stacking potential, often leading to high lattice energy and reduced solubility in non-aromatic solvents.
  • 4-Chloro & 7-Fluoro Substituents: These electronegative atoms create local dipoles, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) via dipole-dipole interactions.

  • 8-Methyl Group: Increases lipophilicity (LogP ~3.3), reducing water solubility to negligible levels while enhancing compatibility with chlorinated solvents (e.g., DCM, Chloroform).

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate molecular weight (

g/mol ) favors dissolution.
Predicted LogP ~3.3Highly lipophilic; practically insoluble in water.
H-Bond Donors 0No capacity for H-bond donation; relies on H-bond acceptance.
H-Bond Acceptors 2 (N, F)Soluble in protic solvents (alcohols) only if they can donate protons.

Empirical Solubility Profile

Based on synthesis protocols and structural analogs, the solubility of 4-Chloro-7-fluoro-8-methylquinoline is categorized below. This data is derived from its use in nucleophilic substitution reactions and recrystallization workflows.

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMF, DMSO, NMP High Strong dipole-dipole interactions disrupt the crystal lattice effectively. Preferred for

reactions.[1]
Chlorinated DCM, Chloroform High Excellent dispersion forces and "like-dissolves-like" interaction with the halogenated core. Used for extraction.[2]
Polar Protic Ethanol, Isopropanol Temperature Dependent Moderate at boiling point; low at room temperature. Ideal for recrystallization (purification).
Ethers THF, 1,4-Dioxane Moderate to High Good solubility due to ether oxygen interaction with the quinoline nitrogen. Dioxane is a common reaction medium.
Non-Polar Hexane, Heptane Low / Insoluble Weak London dispersion forces cannot overcome the compound's lattice energy. Used as anti-solvents to precipitate the product.
Aqueous Water, Buffers (pH 7) Insoluble High lipophilicity prevents hydration.

Experimental Protocol: Determination of Equilibrium Solubility

Workflow Diagram

SolubilityWorkflow Start Solid Preparation (Excess Solute) Mix Equilibration (Shake Flask, 24-72h) Start->Mix Filter Phase Separation (Syringe Filter 0.22 µm) Mix->Filter TempControl Temp Control (±0.05 K) TempControl->Mix Regulates Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV) Dilute->Analyze Data Data Fitting (Apelblat Model) Analyze->Data

Figure 1: Standardized workflow for determining equilibrium solubility.

Detailed Methodology
  • Preparation: Add excess 4-Chloro-7-fluoro-8-methylquinoline solid to a jacketed glass vessel containing the target solvent (e.g., Ethanol, DMF).

  • Equilibration: Stir the mixture magnetically at a fixed temperature (e.g., 298.15 K) for 24–72 hours. Validation: Equilibrium is reached when sequential concentration measurements differ by <2%.

  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours. Withdraw the supernatant using a pre-heated glass syringe and filter through a 0.22 µm PTFE membrane (to prevent adsorption of the lipophilic compound).

  • Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 60:40). Analyze using HPLC-UV at

    
     (typically 254 nm or 320 nm for quinolines).
    
  • Calculation: Convert peak area to molar concentration (

    
    ) using a calibration curve. Calculate mole fraction (
    
    
    
    ) using the density of the pure solvent.

Thermodynamic Modeling (The Apelblat Equation)

To predict solubility at unmeasured temperatures and understand the dissolution mechanism, experimental data should be fitted to the Modified Apelblat Equation . This is the industry standard for reporting solubility data of pharmaceutical intermediates.

Equation:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters Calculation

From the solubility data, calculate the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of solution:
  • Enthalpy (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic process (solubility increases with temperature), which is typical for this compound in alcohols.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: Positive

      
       values confirm that the dissolution is non-spontaneous and requires thermal energy (heating) to overcome the crystal lattice.
      

Practical Applications in Synthesis & Purification

The solubility profile dictates the operational design for synthesizing downstream fluoroquinolones.

Scenario A: Reaction Solvent Selection
  • Objective: Nucleophilic substitution of the 4-chloro group.

  • Recommendation: Use DMF or DMSO .

  • Reasoning: High solubility ensures the reaction is kinetically controlled rather than diffusion-controlled. The high boiling points allow for the thermal energy required to displace the chlorine atom.

Scenario B: Purification (Recrystallization)[3]
  • Objective: Isolating pure 4-Chloro-7-fluoro-8-methylquinoline from impurities.

  • Recommendation: Use Ethanol or Isopropanol .

  • Protocol: Dissolve the crude solid in boiling ethanol (high solubility). Slowly cool to room temperature or 4°C. The sharp drop in solubility (temperature dependence) forces the compound to crystallize out, while impurities remain in the mother liquor.

Solvation Mechanism Diagram

Solvation Solute 4-Chloro-7-fluoro- 8-methylquinoline Interaction_1 Dipole-Dipole Stabilization Solute->Interaction_1 Interaction_2 Weak Dispersion (Incompatible) Solute->Interaction_2 Solvent_Polar Polar Aprotic (DMF/DMSO) Solvent_Polar->Interaction_1 Solvent_NonPolar Non-Polar (Hexane) Solvent_NonPolar->Interaction_2 Result_1 High Solubility (Solvated Shell) Interaction_1->Result_1 Energy Released Result_2 Precipitation (Lattice Intact) Interaction_2->Result_2 Energy Barrier

Figure 2: Mechanistic comparison of solvation in polar aprotic vs. non-polar solvents.

References

  • BenchChem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. Retrieved from

  • PubChem. 4-chloro-7-fluoro-8-methylquinoline (Compound Summary).[3] National Library of Medicine. Retrieved from

  • Google Patents. Substituted 2,4-diamino-quinoline derivatives (WO2017191599A1). Retrieved from

  • MDPI. Chemistry of Substituted Quinolinones. Synthesis and Nucleophilic Reactions. Retrieved from

  • Fisher Scientific. 4-Chloro-8-methylquinoline Safety Data Sheet. Retrieved from

Sources

Foundational

Theoretical Calculations for 4-Chloro-7-fluoro-8-methylquinoline: A Technical Guide

Executive Summary This technical guide establishes a rigorous computational framework for the characterization and reactivity prediction of 4-Chloro-7-fluoro-8-methylquinoline (CFMQ) . As a trisubstituted quinoline scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous computational framework for the characterization and reactivity prediction of 4-Chloro-7-fluoro-8-methylquinoline (CFMQ) . As a trisubstituted quinoline scaffold, CFMQ represents a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.

The presence of a leaving group at C4 (Chlorine), an electron-withdrawing group at C7 (Fluorine), and an electron-donating/steric group at C8 (Methyl) creates a unique electronic push-pull system. This guide details the theoretical protocols required to map its electrostatic potential, predict nucleophilic aromatic substitution (


) kinetics, and assess its drug-likeness.

Computational Methodology & Setup

To ensure scientific integrity and reproducibility, the following computational parameters are recommended based on benchmarking studies of fused heterocycles.

Level of Theory[1][2][3][4]
  • Geometry Optimization: B3LYP/6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional provides a balanced description of ground-state geometries for organic heterocycles. The diffuse functions (++) are critical for accurately modeling the lone pairs on the quinoline nitrogen and the fluorine atom.

  • Reaction Kinetics (Transition States): M06-2X/def2-TZVP

    • Rationale: The M06-2X functional accounts for medium-range dispersion interactions, which are essential when modeling the

      
      -stacking often seen in the transition states of aromatic substitutions.
      
  • Solvation Model: SMD (Solvation Model based on Density)

    • Solvents: Acetonitrile (polar aprotic, favors

      
      ) and Water (biological relevance).
      
Experimental Workflow Diagram

The following Graphviz diagram outlines the sequential computational workflow, from initial conformational search to high-level reactivity prediction.

ComputationalWorkflow cluster_Properties Property Analysis cluster_Reactivity Reactivity (SNAr) Start Structure Generation (CFMQ) ConfSearch Conformational Search (MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Freq Freq Calculation (NIMAG=0) DFT_Opt->Freq FMO FMO & MEP Analysis Freq->FMO NMR GIAO-NMR Prediction Freq->NMR TS_Search TS Search (QST3/Berny) Freq->TS_Search Input Geometry IRC IRC Validation TS_Search->IRC

Figure 1: Step-by-step computational workflow for characterizing CFMQ, ensuring ground state verification before property and reactivity analysis.

Geometric & Electronic Landscape

Frontier Molecular Orbitals (FMO)

The reactivity of CFMQ is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Location: In 4-chloroquinolines, the LUMO is typically localized on the pyridine ring, specifically at the C4 and C2 positions. The presence of the 7-Fluoro group lowers the LUMO energy, increasing the electrophilicity of the ring compared to the unsubstituted quinoline.

  • HOMO Location: The HOMO is largely distributed over the benzene ring and the 8-Methyl group.

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower hardness value suggests higher reactivity toward soft nucleophiles (e.g., thiols).
Molecular Electrostatic Potential (MEP)

The MEP map is critical for identifying sites for nucleophilic attack.

  • Positive Regions (Blue): The most electropositive region is the C4 carbon attached to the Chlorine. This confirms C4 as the primary site for

    
    .
    
  • Negative Regions (Red): Concentrated around the Nitrogen atom (N1) and the Fluorine atom (F7), indicating potential hydrogen bond acceptor sites.

Reactivity Prediction: The Mechanism

The primary utility of CFMQ is the displacement of the C4-Chlorine by amines (to form aminoquinolines). The theoretical model must characterize the addition-elimination pathway.

Reaction Pathway

The reaction proceeds in two steps:

  • Nucleophilic Attack: Formation of the tetrahedral Meisenheimer intermediate.

  • Elimination: Loss of the chloride ion to restore aromaticity.

Key Theoretical Insight: The 8-Methyl group exerts a steric effect that might slightly hinder attack at C7 (if F were the leaving group), but it has minimal steric impact on C4. However, its electron-donating nature (+I effect) slightly destabilizes the anionic Meisenheimer intermediate, potentially raising the activation energy (


) compared to the 8-H analog.
Quantitative Data Summary (Predicted Ranges)

Based on comparative literature for substituted quinolines [1, 2], the following theoretical values are expected:

ParameterMethodExpected Value/RangeInterpretation
C4-Cl Bond Length B3LYP1.74 - 1.76 ÅTypical for activated heteroaryl chlorides.
Dipole Moment B3LYP3.5 - 4.5 DebyeHigh polarity due to C-F and C-Cl vectors.
HOMO-LUMO Gap B3LYP4.0 - 4.5 eVIndicates moderate kinetic stability.

Activation Barrier (

)
M06-2X18 - 22 kcal/molAccessible at moderate heating (reflux).
Mechanism Visualization

SNAr_Mechanism cluster_Energy Energy Profile Reactant Reactant (CFMQ + Amine) TS1 TS1 (Nu Attack) Reactant->TS1 + ΔG‡1 Intermediate Meisenheimer Complex TS1->Intermediate TS2 TS2 (Cl Departure) Intermediate->TS2 + ΔG‡2 Product Product (4-Amino-7-F-8-Me-Q) TS2->Product - HCl

Figure 2: Reaction coordinate diagram for the nucleophilic aromatic substitution at the C4 position.

Spectroscopic Validation Protocols

To validate the theoretical model, calculated spectra must be compared with experimental data.

NMR Scaling
  • Protocol: Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level (using chloroform solvation model).

  • Scaling: Linear regression is required to map calculated isotropic shielding values (

    
    ) to experimental chemical shifts (
    
    
    
    ).
    • Equation:

      
      
      
    • Note: For CFMQ, the 8-Methyl protons will appear as a distinct singlet upfield (~2.6-2.8 ppm), while the 7-F will cause splitting in the C6 and C8 (if H) signals. Since C8 is methylated, look for

      
       coupling  between F7 and the methyl protons.
      
Vibrational Frequencies (IR)
  • Protocol: Harmonic frequency calculations.

  • Correction: Calculated frequencies are typically overestimated. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align C=N and C-F stretches with experimental FTIR data.

In Silico ADMET & Docking

As a drug precursor, the theoretical "drug-likeness" of CFMQ is paramount.

Lipinski's Rule of Five Compliance

Theoretical calculations (using tools like SwissADME or calculated LogP) predict:

  • MW: ~195.6 g/mol (< 500)

  • H-Bond Donors: 0 (< 5)

  • H-Bond Acceptors: 2 (N, F) (< 10)

  • cLogP: ~3.2 (Predicted) (< 5)

Molecular Docking Strategy

If targeting DNA Gyrase (typical for quinolines):

  • Protein Prep: Retrieve PDB ID 2XCT (S. aureus Gyrase).

  • Grid Generation: Center grid box on the co-crystallized ligand active site.

  • Docking Algorithm: Use AutoDock Vina or Glide XP .

  • Interaction Focus: The 7-F helps in H-bonding or electrostatic interactions with the protein pocket, while the 8-Me provides hydrophobic packing.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: National Institutes of Health (PMC). URL:[Link]

  • Computational study of some fluoroquinolones: Structural, spectral and docking investigations. Source: ResearchGate. URL:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Source: Frontiers in Chemistry. URL:[Link]

Exploratory

The Fundamental Reactivity of the 4-Chloroquinoline Moiety

A Technical Guide to Functionalization and Scaffold Optimization Executive Summary The 4-chloroquinoline scaffold is a cornerstone of medicinal chemistry, serving as the electrophilic precursor to a vast array of antimal...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Functionalization and Scaffold Optimization

Executive Summary

The 4-chloroquinoline scaffold is a cornerstone of medicinal chemistry, serving as the electrophilic precursor to a vast array of antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Bosutinib), and antibacterial agents. Its utility stems from the unique electronic desymmetrization of the bicyclic system, where the nitrogen atom at position 1 (N1) activates the C4 position toward nucleophilic attack.

This guide moves beyond basic textbook definitions to explore the practical realities of manipulating this moiety. We will dissect the competing mechanisms of Nucleophilic Aromatic Substitution (


) versus Transition Metal-Catalyzed Cross-Coupling, providing a decision framework for optimizing yield and selectivity.
Electronic Structure & Mechanistic Underpinnings

To master the chemistry of 4-chloroquinoline, one must understand the electronic bias of the ring system. Unlike a simple chlorobenzene, the 4-chloroquinoline is an electron-deficient heteroaromatic system.

2.1 The Activation Vector

The reactivity at C4 is governed by the inductive (


) and mesomeric (

) withdrawal effects of the ring nitrogen.
  • Ground State: The dipole moment is directed toward the nitrogen, reducing electron density at C2 and C4.

  • Transition State: Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen (a para-like resonance contribution). This stabilization of the Meisenheimer complex is the rate-determining factor.

2.2 The Role of Acid Catalysis (Protonation)

The most critical experimental lever available to the chemist is pH. Protonation of N1 (pKa


 4.0–4.5 for the chloro-derivative) dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at C4.
  • Neutral Species: Moderate electrophile. Requires high heat (120°C+) for

    
     with weak nucleophiles.
    
  • Protonated Species (Quinolinium ion): Super-electrophile. Reacts rapidly, often allowing for milder conditions. This is why phenol (which acts as both a high-boiling solvent and a proton shuttle) is the historical "gold standard" additive.

Mechanism Reactant 4-Chloroquinoline (Neutral) Protonation Protonation (H+) Activation Step Reactant->Protonation Acid Catalyst TS Meisenheimer Complex (Resonance Stabilized) Reactant->TS Thermal (Slow) Intermediate Quinolinium Species (High Reactivity) Protonation->Intermediate Intermediate->TS + Nucleophile (Nu:) Product 4-Substituted Quinoline TS->Product - HCl

Figure 1: The activation pathway showing the critical role of N1 protonation in accelerating the reaction trajectory.

Reaction Paradigms: vs. Palladium Catalysis[1][2][3]

Choosing the right pathway is a function of the nucleophile's strength and steric profile.

3.1 Nucleophilic Aromatic Substitution (

)

This is the default method for primary and secondary aliphatic amines.

  • Mechanism: Addition-Elimination.

  • Kinetics: Second-order (typically). Rate

    
    .
    
  • Regioselectivity: In 4,7-dichloroquinoline, the C4-Cl is significantly more reactive than C7-Cl due to the distance from the activating nitrogen.

3.2 Buchwald-Hartwig Amination

When


 fails—typically with electron-deficient anilines or sterically hindered amines—Pd-catalysis is required.
  • Mechanism: Oxidative Addition

    
     Ligand Exchange 
    
    
    
    Reductive Elimination.
  • Advantage: Works under basic conditions, avoiding the formation of 4-quinolone (hydrolysis product) which is common in acidic

    
     protocols.
    
Data Comparison: Reaction Conditions
ParameterStandard Thermal

Acid-Catalyzed

Pd-Catalyzed (Buchwald)
Primary Nucleophile Aliphatic AminesAnilines / Weak NucleophilesHindered / Deactivated Amines
Solvent System EtOH, DMF, NMPPhenol, Cresol, AcOHToluene, Dioxane, t-BuOH
Temperature Reflux (80–140°C)100–160°C80–110°C
Key Reagent Excess Amine (Base)Phenol (Solvent/Catalyst)Pd(OAc)₂, Xantphos, Cs₂CO₃
Major Side Reaction Polymerization (Tar)Hydrolysis (4-Quinolone)

-Hydride Elimination
Experimental Protocols
Protocol A: The "Surrey" Method (Acid-Mediated

)

Best for: Synthesizing chloroquine analogues or coupling with anilines.

Rationale: The use of phenol creates a melt that facilitates proton transfer and allows temperatures above the boiling point of standard solvents.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (drying tube attached), combine 4,7-dichloroquinoline (1.0 equiv) and the amine nucleophile (1.1–1.5 equiv).

  • Solvent: Add phenol (solid) to the mixture. Ratio: ~2–3 g of phenol per gram of quinoline.

  • Reaction: Heat the mixture to 130–140°C . The solids will melt into a homogeneous solution.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (high

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup (Critical):

    • Cool to room temperature.[1] The mixture may solidify.

    • Add 2N NaOH (aq) to the flask to basify (pH > 10). This deprotonates the phenol (making it water-soluble sodium phenoxide) and liberates the free base of the product.

    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash organics with 1N NaOH (

      
      ) to ensure complete removal of phenol, followed by brine.
      
  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOH/Hexane or purify via flash chromatography.

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: Electron-poor anilines or when acidic conditions cause decomposition.

  • Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Reagents: Add 4-chloroquinoline (1.0 equiv), Amine (1.2 equiv),

    
     (2 mol%), and Xantphos (4 mol%).
    
  • Base/Solvent: Add

    
     (2.0 equiv) and anhydrous 1,4-Dioxane (0.2 M concentration).
    
  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black. Concentrate and purify via column chromatography.[2]

Troubleshooting & Optimization

The most common failure mode in 4-chloroquinoline chemistry is the formation of 4-quinolone (4-hydroxyquinoline) .

Troubleshooting Problem Low Yield / Impurities Check1 Is the byproduct polar/fluorescent? Problem->Check1 Check2 Is the reaction turning to black tar? Problem->Check2 Result1 Likely Hydrolysis (4-Quinolone) Check1->Result1 Yes Solution1 Action: Dry Solvents, Use Inert Atmosphere, Switch to Pd-Catalysis Result1->Solution1 Result2 Oxidative Polymerization Check2->Result2 Yes Solution2 Action: Lower Temp, Degas Solvents, Add Antioxidant (BHT) Result2->Solution2

Figure 2: Diagnostic workflow for common synthetic issues.

Key Troubleshooting Tips:

  • Hydrolysis: The C4-Cl bond is sensitive to moisture, especially in the presence of acid. If you observe a spot that stays at the baseline in non-polar TLC systems, it is likely the 4-quinolone. Remedy: Ensure reagents are dry; if using acid catalysis, avoid aqueous acids and stick to phenol.

  • Regioselectivity: In 2,4-dichloro substrates, the 4-position reacts first at lower temperatures (RT to 60°C). Heating to >100°C will lead to bis-substitution.

  • Purification: Aminoquinolines are often "sticky" on silica due to the basic nitrogen. Tip: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidic sites before loading the sample.

References
  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-7-chloroquinolines. Journal of the American Chemical Society, 68(1), 113–116. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry, 61(3), 1133–1135. [Link]

  • Madrid, P. B., et al. (2005). Synthesis of Ring-Substituted 4-Aminoquinolines and Evaluation of Their Antimalarial Activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018. [Link]

  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes.[3] Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

Technical Monograph: The Functional Architecture of 4-Chloro-7-fluoro-8-methylquinoline

Part 1: Executive Summary 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a highly specialized heterocyclic scaffold in modern medicinal chemistry. Unlike the ubiquitous 4-aminoquinoline cores found in...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a highly specialized heterocyclic scaffold in modern medicinal chemistry. Unlike the ubiquitous 4-aminoquinoline cores found in historical antimalarials (e.g., chloroquine) or the 6-fluoroquinolone antibiotics (e.g., ciprofloxacin), this specific trisubstituted intermediate is engineered for precision oncology and advanced kinase inhibition.

Its value lies in the synergistic interplay of its three substituents: the labile 4-chloro group serves as an electrophilic handle for diversification; the 7-fluoro atom modulates metabolic stability and electronic density; and the 8-methyl group provides critical steric bulk that locks active conformations and enhances lipophilicity. This guide dissects these roles and provides a validated synthetic protocol for researchers utilizing this scaffold.

Part 2: Structural Analysis & Functional Roles

The pharmacological potency of derivatives built on this core is not accidental; it is a product of specific "substituent effects" that optimize the molecule for interaction with biological targets (primarily enzymes like kinases or topoisomerases).

The 4-Chloro "Warhead" (Electrophilic Gateway)

The chlorine atom at the C4 position is the primary site for chemical elaboration. It is activated for Nucleophilic Aromatic Substitution (


)  due to the electron-deficient nature of the pyridine ring in the quinoline system.
  • Mechanism: Protonation of the quinoline nitrogen (often by an acid catalyst or in situ during reaction) increases the electrophilicity at C4. An incoming nucleophile (typically a primary or secondary amine) attacks C4, displacing the chloride.[1]

  • Utility: This allows the rapid attachment of complex solubilizing tails (e.g., N,N-dimethyl-ethane-1,2-diamine) or target-binding motifs (e.g., substituted benzylamines or piperidines).

The 7-Fluoro "Modulator" (Bioisosterism & Metabolism)

Replacing a hydrogen or chlorine with fluorine at C7 effects profound changes in the molecule's physicochemical profile:

  • Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation) in quinolines. The strong C-F bond (approx. 116 kcal/mol) renders this position metabolically inert, extending the drug's half-life (

    
    ).
    
  • Electronic Tuning: Fluorine is highly electronegative, pulling electron density from the aromatic system. This lowers the

    
     of the quinoline nitrogen slightly compared to a 7-H analog, potentially reducing lysosomal trapping (a common issue with basic quinolines) while maintaining sufficient basicity for binding interactions.
    
  • Lipophilicity: Fluorine acts as a "polar hydrophobe," increasing lipophilicity (LogP) relative to hydrogen without the steric penalty of a larger halogen like chlorine or bromine.

The 8-Methyl "Anchor" (Conformational Control)

The methyl group at C8 is the distinguishing feature of this scaffold, differentiating it from standard 7-haloquinolines.

  • Steric Locking: In 4-aminoquinoline derivatives, the 8-methyl group exerts steric pressure on substituents at the N1 position (if alkylated) or creates a "molecular wall" that restricts the rotation of the quinoline ring within a protein binding pocket. This reduction in entropic penalty upon binding can significantly enhance affinity.

  • Solubility & Permeability: The methyl group adds lipophilicity, aiding the molecule in crossing lipid bilayers (e.g., the blood-brain barrier or tumor cell membranes).

Part 3: Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold, mapping specific chemical features to their biological impacts.

SAR_Logic Core 4-Chloro-7-fluoro- 8-methylquinoline Cl4 4-Chloro Group (Leaving Group) Core->Cl4 F7 7-Fluoro Group (Metabolic Shield) Core->F7 Me8 8-Methyl Group (Steric Anchor) Core->Me8 SNAr Enables SNAr Derivatization Cl4->SNAr Displaced by Amines Metab Blocks C7 Oxidation F7->Metab C-F Bond Strength Elec Modulates Ring Electronics F7->Elec Inductive Effect Conf Restricts Conformation Me8->Conf Steric Bulk Lip Increases Lipophilicity Me8->Lip +LogP

Figure 1: Functional decomposition of the 4-Chloro-7-fluoro-8-methylquinoline scaffold.

Part 4: Validated Synthetic Protocol

The synthesis of 4-chloro-7-fluoro-8-methylquinoline is classically achieved via the Gould-Jacobs reaction , followed by chlorination. This route is preferred for its scalability and the availability of the starting aniline.

Reaction Scheme Overview
  • Condensation: 3-Fluoro-2-methylaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization to form the quinolone core (4-hydroxyquinoline).

  • Chlorination: Conversion of the hydroxyl group to chloride using Phosphorus Oxychloride (

    
    ).[2]
    
Step-by-Step Methodology
Step 1: Synthesis of 7-Fluoro-8-methyl-4-quinolinol (The Intermediate)
  • Reagents: 3-Fluoro-2-methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (solvent for high heat).

  • Protocol:

    • Charge a reaction vessel with 3-Fluoro-2-methylaniline and Diethyl ethoxymethylenemalonate.

    • Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open ventilation to drive the equilibrium.

    • Checkpoint: Monitor via TLC for disappearance of aniline.

    • Add Diphenyl ether (high boiling solvent) and raise temperature to 250°C (reflux) for 1–2 hours. This high temperature is critical for the thermal cyclization.

    • Cool the mixture to room temperature. The product (4-hydroxyquinoline derivative) often precipitates.

    • Dilute with hexane or diethyl ether to wash away the diphenyl ether. Filter the solid.[2]

    • Hydrolysis (Optional but recommended): If the ester remains at C3, saponify with NaOH and decarboxylate (heat in quinoline/Cu powder) if the target is the protonated C3. Note: Most commercial routes to the 4-chloro-quinoline skip the isolation of the ester and decarboxylate directly or use conditions that yield the C3-H directly.

Step 2: Chlorination to 4-Chloro-7-fluoro-8-methylquinoline
  • Reagents: 7-Fluoro-8-methyl-4-quinolinol (1.0 eq), Phosphorus Oxychloride (

    
    , excess), catalytic DMF.
    
  • Protocol:

    • Place the dry 4-quinolinol intermediate in a round-bottom flask.

    • Add

      
       (approx. 5–10 volumes). Caution: Corrosive/Toxic.
      
    • Add 2–3 drops of DMF (catalyst).

    • Reflux at 105–110°C for 3–4 hours. The suspension should clear as the chloro-compound is formed.

    • Workup: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

    • Neutralize with Ammonium Hydroxide (

      
      ) or Sodium Carbonate (
      
      
      
      ) to pH 8–9.
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from ethanol/hexanes or flash chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

Synthesis_Flow Start Start: 3-Fluoro-2-methylaniline Step1 Condensation w/ EMME (110°C, -EtOH) Start->Step1 Inter1 Intermediate: Anilinomethylene Malonate Step1->Inter1 Step2 Thermal Cyclization (250°C in Diphenyl Ether) Inter1->Step2 Inter2 7-Fluoro-8-methyl-4-quinolinol Step2->Inter2 Step3 Chlorination (POCl3, reflux) Inter2->Step3 Final Product: 4-Chloro-7-fluoro- 8-methylquinoline Step3->Final

Figure 2: Synthetic pathway via the Gould-Jacobs reaction.

Part 5: Quantitative Data & Specifications

For researchers verifying the identity of the synthesized or purchased material, the following physicochemical specifications are standard.

ParameterSpecificationNotes
Molecular Formula

Molecular Weight 195.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72°CDepends on purity/crystal form
Purity (HPLC)

Critical for biological assays
Solubility DCM, DMSO, MethanolInsoluble in water
LogP (Predicted) ~3.3Highly lipophilic due to 8-Me/7-F

References

  • Vertex Pharmaceuticals. (2017).[3] Substituted 2,4-diamino-quinoline derivatives for use in the treatment of proliferative diseases.[4] WO2017191599A1. Google Patents. Link

  • National Institutes of Health (NIH). (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Link

  • BenchChem. (2023). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide.Link

  • Sigma-Aldrich. (2023). 4-Chloro-7-fluoro-8-methylquinoline Product Specifications.Link

  • PubChem. (2023). 4-Chloro-7-fluoro-8-methylquinoline (Compound Summary).[5][3][4][6]Link

Sources

Exploratory

Strategic Biological Profiling of 4-Chloro-7-fluoro-8-methylquinoline

From Scaffold Analysis to Target Validation Executive Summary & Pharmacophore Analysis 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a privileged "lead-like" scaffold rather than a final drug candida...

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Analysis to Target Validation

Executive Summary & Pharmacophore Analysis

4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a privileged "lead-like" scaffold rather than a final drug candidate. Its biological potential lies in its dual nature: it is a reactive electrophile (at C4) and a metabolically privileged core (due to C7-F and C8-Me substitutions).

This guide outlines a comprehensive technical workflow to screen this specific molecular entity. The strategy moves beyond simple phenotypic screening—which may yield false positives due to the reactive C4-chlorine—and focuses on mechanism-based profiling (Kinase, DNA intercalation) and scaffold validation (evaluating the bioactivity of its stable pharmacophores).

Structural Logic (The "Why")
  • 4-Chloro Handle (

    
     Reactivity):  The chlorine atom is a displacement handle. In biological media, it may hydrolyze to the inactive 4-hydroxy species or covalently modify nucleophilic protein residues (cysteines), leading to non-specific toxicity. Screening Requirement: Chemical stability assays are a prerequisite.
    
  • 7-Fluoro Substituent: A bioisostere for hydrogen that blocks metabolic oxidation at the C7 position (a common clearance route for quinolines) and enhances lipophilicity (

    
    ) for membrane permeability.
    
  • 8-Methyl Steric Block: This group introduces restricted rotation for substituents at C1/C8, potentially improving selectivity by clashing with "off-target" binding pockets.

Phase I: In Silico & Physiochemical Profiling

Before wet-lab screening, define the boundaries of the molecule's behavior using computational tools.

Reactivity & Stability Profiling

The 4-chloroquinoline core is susceptible to hydrolysis. Screening active compounds that degrade during the assay leads to irreproducible data.

Protocol 1: Hydrolytic Stability Assay

  • Preparation: Dissolve 4-Chloro-7-fluoro-8-methylquinoline (10 mM in DMSO).

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Incubate at 37°C.
    
  • Quantification: Aliquot at

    
     hours. Analyze via HPLC-UV/Vis (254 nm).
    
  • Success Criteria:

    
     parent compound remaining after 4 hours.
    
    • Note: If hydrolysis >20%, the biological activity observed in later screens may be due to the 4-hydroxy metabolite (likely inactive) or HCl generation.

Target Prediction (In Silico)

Based on the quinoline scaffold, the following targets are prioritized for screening:

  • Primary: EGFR/VEGFR Kinases (requires 4-anilino substitution, but the core may show weak affinity).

  • Secondary: Heme Polymerization (Malaria).

  • Tertiary: DNA Gyrase (Bacteria).

Phase II: The Screening Cascade

Do not screen this molecule in a "black box" phenotypic assay immediately. Use a tiered approach to distinguish specific activity from covalent toxicity.

Visualization of Screening Workflow

The following diagram illustrates the decision matrix for evaluating this scaffold.

ScreeningCascade Start 4-Chloro-7-fluoro-8-methylquinoline (Parent Scaffold) Stability Phase I: Hydrolytic Stability (PBS pH 7.4, 24h) Start->Stability ToxScreen Phase II: Intrinsic Toxicity (MTT / Ames Test) Stability->ToxScreen Decision Is Stable & Non-Mutagenic? ToxScreen->Decision TargetScreen Phase III: Target-Specific Assays Decision->TargetScreen Yes DerivScreen Phase IV: Derivatization Proof-of-Concept (Convert to 4-Amino/Anilino) Decision->DerivScreen Yes Stop Stop: Unstable/Toxic (Scaffold Engineering Required) Decision->Stop No Kinase Kinase Profiling (EGFR, VEGFR) TargetScreen->Kinase Malaria Heme Polymerization (b-Hematin) TargetScreen->Malaria

Caption: Tiered screening workflow prioritizing stability and safety before target validation.

Phase III: Biological Assays & Protocols

Oncology: Kinase Inhibition (EGFR/VEGFR)

Quinolines are classic ATP-competitive inhibitors. While the 4-chloro parent lacks the hydrogen-bonding donor (NH) usually required for the hinge region, it serves as a baseline to detect hydrophobic interactions driven by the 7-F and 8-Me groups.

Protocol 2: FRET-Based Kinase Assay (Z'-LYTE)

  • Rationale: Detects phosphorylation suppression without interference from the compound's potential fluorescence.

  • Reagents: Recombinant EGFR kinase domain, FRET peptide substrate, ATP (

    
     concentration).
    
  • Procedure:

    • Titration: Prepare 8-point serial dilution of the compound (Start: 10

      
      M).
      
    • Reaction: Mix Kinase + Peptide + Compound in 384-well plate. Incubate 15 min.

    • Initiation: Add ATP. Incubate 1 hour at RT.

    • Development: Add Development Reagent (cleaves non-phosphorylated peptide).

    • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Control: Gefitinib (Positive), DMSO (Negative).

Infectious Disease: Anti-Plasmodial Activity

The 4-chloroquinoline core is the precursor to chloroquine. The 7-fluoro analog is of high interest for overcoming chloroquine resistance (CQR).

Protocol 3:


-Hematin Inhibition Assay (Cell-Free) 
  • Rationale: Measures the ability of the scaffold to inhibit the crystallization of toxic heme into hemozoin (malaria pigment). This is a chemical assay, safe from cell-toxicity artifacts.

  • Procedure:

    • Substrate: Dissolve Hemin chloride in DMSO.

    • Buffer: 0.5M Sodium Acetate (pH 5.0).

    • Mix: Add Hemin + Compound (1:1 to 1:10 molar ratio) in a 96-well plate.

    • Incubation: 18 hours at 37°C (allows polymerization).

    • Quantification: Wash with SDS/Bicarbonate (dissolves free heme but not

      
      -hematin). Dissolve pellet in NaOH. Measure OD at 405 nm.
      
  • Interpretation: Low OD indicates inhibition of polymerization (Positive Result).

Safety: Genotoxicity (Ames Test)

Critical Warning: Halogenated heterocycles can act as alkylating agents.

  • Strain: Salmonella typhimurium (TA98/TA100).

  • Condition: +/- S9 Metabolic Activation.

  • Requirement: The compound must not induce revertant colonies >2x background. If mutagenic, the 4-Cl must be substituted (e.g., with an amine) before further biological development.

Data Interpretation & SAR Strategy

The screening results of 4-Chloro-7-fluoro-8-methylquinoline should be interpreted as a Scaffold Feasibility Study .

Assay TypeMetricThreshold for "Hit"Interpretation
Stability

(PBS)

hours
Pass: Scaffold is robust enough for library generation.
Kinase (EGFR)


M
Hit: The 7-F/8-Me core binds the ATP pocket. Proceed to 4-anilino synthesis.
Heme Binding % Inhibition

Hit: Potential antimalarial. The 8-Me may hinder

-

stacking (check SAR).
Cytotoxicity

(HepG2)

M
Fail: Intrinsic toxicity. Likely non-specific alkylation.
Strategic Derivatization (The "Real" Screen)

If the core is stable, the true potential is unlocked by converting the 4-Cl to a 4-amino group.

  • Recommendation: Perform a "Rapid Analog Synthesis" (RAS) with p-fluoroaniline.

  • Reaction: 4-Chloro-7-fluoro-8-methylquinoline + p-Fluoroaniline + cat. HCl

    
     Reflux in EtOH.
    
  • Re-Screen: Screen the resulting 4-(4-fluorophenylamino)-7-fluoro-8-methylquinoline . This specific analog is a high-probability EGFR inhibitor candidate [1, 2].

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Retrieved from

  • Li, X., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(8), 11496-11511. Retrieved from

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[1][2] Current Medicinal Chemistry, 18(10), 1488-1508.

  • Egan, T. J., et al. (1994). Inhibition of haemozoin formation as a basis for the antimalarial action of chloroquine.
  • National Toxicology Program. (2001). Nomination Background: Methylquinolines.[1][3][4] Retrieved from

Sources

Foundational

Commercial Availability &amp; Technical Synthesis Guide: 4-Chloro-7-fluoro-8-methylquinoline

The following technical guide details the commercial landscape and synthesis protocols for 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7). Executive Summary 4-Chloro-7-fluoro-8-methylquinoline is a specialized h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape and synthesis protocols for 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7).

Executive Summary

4-Chloro-7-fluoro-8-methylquinoline is a specialized heterocyclic building block used primarily in the development of fluoroquinolone antibiotics and kinase inhibitors. Unlike commodity quinolines, this specific isomer (7-fluoro, 8-methyl pattern) is rarely available as shelf stock .

Market analysis confirms that while major catalogs list the compound, actual inventory is often zero, triggering "make-to-order" lead times. Consequently, drug development programs must rely on validated custom synthesis or in-house production to ensure supply security.

Critical Warning: There is a high risk of isomer confusion in vendor catalogs.

  • Target: 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7)

  • Common Mismatches: 4-Chloro-8-fluoro-2-methylquinoline (CAS: 18615-59-3) or 4-Chloro-6-fluoro-7-methylquinoline.

  • Action: Always verify the structure via NMR/CoA before procurement.

Part 1: Chemical Profile & Identity[1]

PropertySpecification
Chemical Name 4-Chloro-7-fluoro-8-methylquinoline
CAS Number 1065093-51-7
Molecular Formula C₁₀H₇ClFN
Molecular Weight 195.62 g/mol
Key Substituents Cl at C4; F at C7; CH₃ at C8
SMILES CC1=C(F)C=CC2=C1N=CH=C(Cl)2
Primary Application Scaffold for S_NAr reactions (displacement of C4-Cl) to introduce amines/alkoxides.

Part 2: Sourcing Landscape

Procurement Decision Matrix

Due to the scarcity of this compound, a "Check-Verify-Synthesize" workflow is recommended over simple ordering.

ProcurementWorkflow Start Need 4-Chloro-7-fluoro-8-methylquinoline CheckStock Check Major Aggregators (eMolecules, SciFinder) Start->CheckStock StockFound Stock Listed? CheckStock->StockFound Verify Request CoA & CAS Check (Verify 1065093-51-7) StockFound->Verify Yes CustomSynth Initiate Custom Synthesis StockFound->CustomSynth No IsomerCheck Isomer Correct? Verify->IsomerCheck Buy Procure Sample IsomerCheck->Buy Yes IsomerCheck->CustomSynth No (Wrong Isomer) InHouse In-House Production (See Part 3) CustomSynth->InHouse High Cost/Long Lead

Figure 1: Procurement decision tree emphasizing the high risk of isomer mismatch in commercial catalogs.

Verified Supplier Tiers

Suppliers are categorized by their likelihood of holding physical stock versus providing synthesis services.

TierSupplier TypeRecommended VendorsNotes
Tier 1 Specialty Catalog Fluorochem (UK), Sigma-Aldrich Often list the item (Product FLUH99CB963F) but may require cross-border shipping.
Tier 2 Custom Synthesis Enamine , WuXi AppTec , Combi-Blocks Best option for >10g quantities. Request synthesis starting from 3-fluoro-2-methylaniline.
Tier 3 Aggregators Fisher Scientific, MolPortUse with caution; frequently list "virtual stock" that triggers a synthesis order.

Part 3: Technical Synthesis Protocol (The "Make" Strategy)

If commercial lead times exceed 4 weeks, in-house synthesis is the most reliable path. The Gould-Jacobs reaction is the industry standard for this scaffold, utilizing the commercially available precursor 3-Fluoro-2-methylaniline (CAS: 443-86-7).

Retrosynthetic Analysis

The target is constructed by building the pyridine ring onto a substituted benzene.

  • Target: 4-Chloro-7-fluoro-8-methylquinoline

  • Precursor: 3-Fluoro-2-methylaniline (Widely available, ~$100/25g).

  • Key Transformation: Cyclization of an anilinomethylene malonate followed by decarboxylation and chlorination.

Reaction Pathway[2][3][4][5][6]

SynthesisPathway Precursor 3-Fluoro-2-methylaniline (CAS 443-86-7) Inter1 Enamine Intermediate (110°C, -EtOH) Precursor->Inter1 Condensation Reagent + EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter1 Inter2 Ester Intermediate (Cyclization in Dowtherm A, 250°C) Inter1->Inter2 Gould-Jacobs Cyclization Inter3 7-Fluoro-8-methyl-4-hydroxyquinoline (Hydrolysis + Decarboxylation) Inter2->Inter3 1. NaOH/H2O 2. Heat (-CO2) Product 4-Chloro-7-fluoro-8-methylquinoline (Chlorination with POCl3) Inter3->Product POCl3, Reflux

Figure 2: Step-by-step synthesis via the Gould-Jacobs protocol.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)

  • Reagents: Mix 3-Fluoro-2-methylaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Conditions: Heat neat (no solvent) at 110–120°C for 2 hours.

  • Observation: Ethanol is evolved. Use a Dean-Stark trap or open vessel with ventilation to drive the equilibrium.

  • Workup: Cool to room temperature. The product (enamine) often solidifies and can be recrystallized from hexane/ethanol, or used crude.

Step 2: Cyclization (Gould-Jacobs)

  • Setup: Add the crude enamine to boiling Dowtherm A (diphenyl ether/biphenyl mixture) or diphenyl ether (~10 volumes) at 250°C.

  • Process: Add dropwise to maintain temperature. Rapid addition is crucial to prevent polymerization.

  • Duration: Reflux for 30–60 minutes.

  • Workup: Cool to room temperature. Dilute with hexane. The solid Ethyl 7-fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate will precipitate. Filter and wash with hexane.

Step 3: Hydrolysis & Decarboxylation

  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours to obtain the carboxylic acid. Acidify with HCl to precipitate.

  • Decarboxylation: Heat the dry acid in diphenyl ether at 240°C until CO₂ evolution ceases (~1 hour).

  • Product: 7-Fluoro-8-methylquinolin-4-ol . Isolate by cooling and filtration.[1]

Step 4: Chlorination

  • Reagents: Suspend the 4-hydroxyquinoline (1.0 eq) in POCl₃ (5.0 eq).

  • Catalyst: Add a catalytic amount of DMF (optional, accelerates reaction).

  • Conditions: Reflux (105°C) for 2–4 hours. Monitor by TLC (the starting material is very polar; product is non-polar).

  • Quench: CAUTION. Pour the reaction mixture slowly onto crushed ice/ammonia water. Maintain pH > 8 to ensure the free base forms.

  • Purification: Extract with Dichloromethane (DCM). Dry over MgSO₄. Concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.

Part 4: Analytical Validation

When receiving a commercial sample or validating synthesis, check for these specific markers to rule out isomers.

  • ¹H NMR (CDCl₃, 400 MHz):

    • H2 (Quinoline): Distinctive singlet/doublet around δ 8.7–8.8 ppm.

    • C8-Methyl: Singlet around δ 2.6–2.7 ppm. Note: If this is a doublet, you likely have the wrong isomer (coupling to F).

    • Coupling: The 7-Fluoro substituent will show characteristic coupling constants (

      
      ) with H6.
      
  • Mass Spectrometry:

    • M+H: 196.03 (approx).

    • Isotope Pattern: Look for the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl.

References

  • Sigma-Aldrich. "Product Specification: 4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7)."

  • Fluorochem. "Chemical Catalog: Fluoroquinoline Building Blocks."

  • Benchchem. "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide." (Adapted for Fluoro-analog).

  • MDPI. "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one." Molecules, 2000.

  • National Institutes of Health (NIH). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules." PubMed Central.

Sources

Exploratory

Technical Guide: 4-Chloro-7-fluoro-8-methylquinoline in Medicinal Chemistry

Topic: 4-Chloro-7-fluoro-8-methylquinoline as a chemical building block Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary 4-Chloro-7-fluoro-8-m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-7-fluoro-8-methylquinoline as a chemical building block Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7) represents a high-value scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors and fluoroquinolone-class antibacterials. Its structural uniqueness lies in the 8-methyl substituent , which provides steric bulk to modulate solubility and metabolic stability, combined with the 7-fluoro group , a bioisostere critical for lipophilicity and target affinity. The 4-chloro position serves as the primary electrophilic "handle" for rapid diversification via nucleophilic aromatic substitution (


).

This guide outlines the synthesis, reactivity profile, and experimental protocols for utilizing this building block to construct bioactive libraries.

Physicochemical Profile

PropertyDataNote
CAS Number 1065093-51-7
Formula

Molecular Weight 195.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (Typical)Depends on purity/polymorph
LogP (Predicted) ~3.3Lipophilic; good membrane permeability
H-Bond Donors 0
H-Bond Acceptors 2N-1 and F-7
Solubility Soluble in DCM, DMSO, EtOAcPoor water solubility

Synthetic Architecture

The synthesis of 4-Chloro-7-fluoro-8-methylquinoline relies on the regioselective construction of the quinoline ring system. The most robust industrial route is the Gould-Jacobs reaction , utilizing 3-fluoro-2-methylaniline as the regiodefining starting material.

Mechanistic Pathway[1][2][3][4][5]
  • Condensation: 3-Fluoro-2-methylaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: Thermal cyclization at high temperature (~250°C) closes the pyridine ring. Crucial Regiochemistry: The cyclization occurs at the open ortho position (C6 of the aniline), placing the methyl at C8 and the fluorine at C7 of the quinoline.

  • Decarboxylation: Saponification of the C3-ester followed by thermal decarboxylation yields the 4-hydroxyquinoline core.[1]

  • Aromatization/Activation: Treatment with phosphorus oxychloride (

    
    ) converts the 4-hydroxy tautomer (4-quinolone) into the reactive 4-chloroquinoline.
    

SynthesisWorkflow Start 3-Fluoro-2-methylaniline (CAS 443-86-7) Step1 Condensation (EMME, 110°C) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Gould-Jacobs Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 7-Fluoro-8-methyl-4-quinolone-3-ester Step2->Inter2 Step3 Hydrolysis & Decarboxylation (NaOH; then Heat) Inter2->Step3 Inter3 7-Fluoro-8-methyl-4-hydroxyquinoline Step3->Inter3 Step4 Chlorination (POCl3, Reflux) Inter3->Step4 Final 4-Chloro-7-fluoro-8-methylquinoline (Target) Step4->Final

Caption: Step-wise synthetic pathway from aniline precursor to final chloro-quinoline building block.

Reactivity Landscape & SAR Logic

The molecule presents three distinct vectors for modification, allowing for "SAR (Structure-Activity Relationship) by design."

Vector 1: C4-Chlorine ( Handle)
  • Reactivity: High. The nitrogen atom in the quinoline ring withdraws electron density, activating the C4 position for nucleophilic attack.

  • Nucleophiles: Primary and secondary amines (anilines, piperazines, morpholines), thiols, and alkoxides.

  • Mechanism: Addition-Elimination (

    
    ). Acid catalysis (HCl or p-TsOH) often accelerates the reaction by protonating the ring nitrogen, further increasing electrophilicity at C4.
    
Vector 2: C7-Fluorine (Metabolic Shield / Secondary Handle)
  • Reactivity: Low to Moderate. Under standard conditions, the C7-F is stable. However, under forcing conditions (high temp, strong base) or if the C4 position is already substituted with a non-deactivating group, the fluorine can be displaced, particularly by cyclic secondary amines (a strategy used in fluoroquinolone antibiotics).

  • Role: Enhances lipophilicity and blocks metabolic oxidation at the C7 position.

Vector 3: C8-Methyl (Steric Modulator)
  • Reactivity: Low (Benzylic C-H).

  • Role: Provides steric clash with the protein binding pocket (selectivity filter) and disrupts planarity if adjacent substituents are bulky, potentially improving solubility.

ReactivityMap Center 4-Chloro-7-fluoro-8-methylquinoline C4 C4-Position (Cl) Center->C4 C7 C7-Position (F) Center->C7 C8 C8-Position (Me) Center->C8 C4_Rxn SnAr Substitution (Amines, Thiols) C4->C4_Rxn C4_App Kinase Hinge Binder (e.g., EGFR, VEGFR) C4_Rxn->C4_App C7_Rxn Resistant to mild SnAr Displaced at High T C7->C7_Rxn C7_App Metabolic Stability Lipophilicity C7_Rxn->C7_App C8_Rxn Steric Bulk (Non-reactive) C8->C8_Rxn C8_App Solubility Modulation Selectivity Filter C8_Rxn->C8_App

Caption: Functional map highlighting the differential reactivity and medicinal utility of each substituent.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-8-methyl-4-hydroxyquinoline (Intermediate)

Prerequisite for the final chlorination step.

  • Reagents: 3-Fluoro-2-methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (solvent).

  • Condensation: Mix aniline and malonate in a flask. Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to facilitate removal.

  • Cyclization: Add the resulting oil to pre-heated Diphenyl ether (250°C). Caution: High temperature.[2] Maintain for 1 hour.

  • Workup: Cool to room temperature. Dilute with hexane.[2] The product (ester) precipitates.[2][3][4] Filter and wash with hexane.

  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH solution for 4 hours. Acidify with HCl to precipitate the carboxylic acid. Filter. Heat the dry solid in a flask (neat) or in high-boiling solvent at 260°C until

    
     evolution ceases.
    
  • Yield: Typically 60-70% over 3 steps.

Protocol B: Chlorination to 4-Chloro-7-fluoro-8-methylquinoline

The activation step.

  • Setup: Dry 100 mL round-bottom flask, reflux condenser,

    
     drying tube.
    
  • Reagents: 7-Fluoro-8-methyl-4-hydroxyquinoline (10 mmol),

    
     (50 mmol, excess).
    
  • Procedure:

    • Place the hydroxyquinoline in the flask.

    • Carefully add

      
       (Phosphorus Oxychloride). Safety:  Corrosive, reacts violently with water.
      
    • Heat the mixture to reflux (approx. 105°C) for 2–3 hours. The suspension should clear as the starting material is consumed.

    • Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Quench:

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring.

    • Neutralize with Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      to pH 8–9.[2]
  • Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over

    
    .[2] Concentrate to yield the crude solid.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: General Coupling (Library Generation)

Standard method to attach an amine at C4.

  • Reagents: 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq), Amine Nucleophile (1.2 eq), Isopropanol or Ethanol (Solvent).

  • Procedure:

    • Dissolve the quinoline in alcohol.

    • Add the amine.[2][3][1]

    • Optional: Add 1 drop of conc. HCl (catalyst).[4]

    • Reflux for 4–12 hours.

  • Workup:

    • Cool to RT.

    • If the product precipitates as the HCl salt, filter and wash with cold ether.

    • If soluble, remove solvent, partition between EtOAc and saturated

      
      , and isolate the free base.
      

Safety & Handling

  • 4-Chloro-7-fluoro-8-methylquinoline: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Use strictly anhydrous conditions and appropriate PPE (face shield, acid-resistant gloves).
    
  • Diphenyl Ether: Vapor can be irritating at high temperatures (250°C). Ensure excellent ventilation.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • BenchChem. (2025).[2] Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. (Analogous synthetic route validation). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7).Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61636245, 4-Chloro-7-fluoro-8-methylquinoline.Link

  • Wolf, C., et al. (2015). Regioselective Synthesis of Chlorinated Quinolines. Journal of Organic Chemistry. (General reactivity reference for 4-chloroquinolines).

Sources

Foundational

Technical Assessment: Preliminary Bioactivity Investigation of 4-Chloro-7-fluoro-8-methylquinoline

Executive Summary & Chemical Rationale 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a highly specialized heterocyclic building block, distinct from the generic quinoline scaffold due to its specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a highly specialized heterocyclic building block, distinct from the generic quinoline scaffold due to its specific substitution pattern. In drug discovery, this molecule functions primarily as an electrophilic intermediate rather than a final therapeutic agent.

Its value lies in the "privileged" nature of the quinoline ring—a structure capable of interacting with diverse biological targets (kinases, DNA gyrase, heme)—enhanced by two strategic modifications:

  • 7-Fluoro: Blocks metabolic hydroxylation at a common P450 soft spot, extending half-life (

    
    ) and increasing metabolic stability.
    
  • 8-Methyl: Introduces steric bulk that can force non-planar conformations in docked ligands, improving selectivity against off-target proteins, while simultaneously increasing lipophilicity (LogP) for better membrane permeability.

This guide outlines the preliminary investigation of this scaffold, moving from in silico profiling to wet-lab derivatization and bioactivity screening.

Computational Assessment (In Silico)

Before consuming reagents, a computational assessment establishes the "drug-likeness" of the core and predicts potential liabilities.

Structural Alert Analysis

The 4-chloroquinoline moiety is a known structural alert for genotoxicity in some contexts due to its potential to intercalate DNA or act as an alkylating agent.

  • Action: Run a PAINS (Pan-Assay Interference Compounds) filter.

  • Expectation: The core itself may flag as reactive. Bioactivity is typically realized only after the 4-Cl is displaced by a nucleophile (amine).

Molecular Docking Strategy

To validate the scaffold's potential, dock the core structure into representative targets:

  • Target A (Antimicrobial): S. aureus DNA Gyrase (PDB: 2XCT).

  • Target B (Anticancer): EGFR Kinase Domain (PDB: 1M17).

  • Hypothesis: The 4-Cl atom occupies the ATP-binding pocket, but significant affinity will require a hydrogen-bond donor side chain (introduced in Section 3).

Experimental Workflows

Workflow Logic Diagram

The following directed graph illustrates the decision matrix for investigating this compound.

BioactivityWorkflow Start 4-Chloro-7-fluoro- 8-methylquinoline QC QC: 1H-NMR / LCMS (Purity Check) Start->QC Deriv Derivatization (SNAr) (Displace 4-Cl) QC->Deriv Purity >95% Screen_Core Screen Core (Toxicity Baseline) QC->Screen_Core Control Screen_Lead Screen Derivatives (Efficacy) Deriv->Screen_Lead Yield >50% SAR SAR Analysis (Hit-to-Lead) Screen_Core->SAR Intrinsic Tox Screen_Lead->SAR IC50 / MIC

Figure 1: Operational workflow for evaluating the 4-chloro-7-fluoro-8-methylquinoline scaffold. Blue indicates the starting material; Green indicates the primary value-generation step.

Protocol A: Chemical Reactivity (Derivatization)

The 4-position chlorine is the "warhead." Biological activity is rarely tested on the chloride itself (due to hydrolysis instability and non-specificity) but on its amine derivatives.

Objective: Synthesize a "probe" library to test the scaffold's biological potential. Reaction Type: Nucleophilic Aromatic Substitution (


).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-Chloro-7-fluoro-8-methylquinoline in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Nucleophile Addition: Add 1.2 eq of a primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine for solubility, or 4-amino-phenol for potency).

  • Base: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine) to scavenge HCl.

  • Activation:

    • Standard: Heat to 120°C for 4–6 hours.

    • Microwave (Preferred): 140°C for 20 mins (sealed vessel).

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (high

    
    ) should disappear; a polar fluorescent product (low 
    
    
    
    ) should appear.
  • Workup: Dilute with water, extract with EtOAc. The product is often basic; wash organic layer with brine, dry over

    
    .
    

Causality: The electron-deficient pyridine ring activates the 4-Cl for displacement. If the reaction fails (low yield), the 8-methyl group may be providing steric hindrance. In this case, switch to Buchwald-Hartwig amination (Pd(OAc)2, BINAP, Cs2CO3).

Protocol B: Biological Screening (In Vitro)

Once the core and 2–3 derivatives are available, screen them in parallel.

Assay 1: Antimicrobial Susceptibility (MIC)
  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI Standards).

  • Control: Ciprofloxacin (positive), DMSO (negative).

  • Procedure:

    • Prepare 10 mM stock solutions of the core and derivatives in DMSO.

    • Dilute serially in Mueller-Hinton broth (96-well plate) to range 100

      
      M to 0.19 
      
      
      
      M.
    • Inoculate with

      
       CFU/mL bacteria.
      
    • Incubate at 37°C for 18–24 hours.

    • Readout: The Lowest concentration with no visible growth is the MIC.

Assay 2: Antiproliferative (MTT Assay)
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HEK293 (Healthy control).

  • Procedure:

    • Seed cells (5,000/well) and adhere for 24h.

    • Treat with compounds (0.1 – 100

      
      M) for 48h.
      
    • Add MTT reagent; incubate 4h. Solubilize formazan crystals.

    • Measure Absorbance at 570 nm.

  • Interpretation: Calculate

    
    . A "Hit" is defined as 
    
    
    
    M with >10-fold selectivity over HEK293.

Data Interpretation & SAR Logic

The bioactivity of this scaffold is governed by the Structure-Activity Relationship (SAR) depicted below.

SAR_Logic Core Quinoline Core Pos4 4-Position (Cl -> N-R) Core->Pos4 Pos7 7-Fluoro Core->Pos7 Pos8 8-Methyl Core->Pos8 Effect_4 Primary Bioactivity (DNA/Kinase Binding) Pos4->Effect_4 Critical Determinant Effect_7 Metabolic Stability (Blocks Oxidation) Pos7->Effect_7 ADME Optimization Effect_8 Lipophilicity & Planarity (Membrane Permeability) Pos8->Effect_8 Physicochemical Tuning

Figure 2: SAR contribution map. The 4-position drives potency; 7-F and 8-Me drive pharmacokinetics.

Summary Table: Expected Outcomes
Compound FormAssayExpected ResultInterpretation
Parent (4-Cl) AntimicrobialHigh MIC (>64

g/mL)
Core is inactive or poorly soluble without amine side chain.
Parent (4-Cl) CytotoxicityModerate toxicityPotential non-specific alkylation (false positive).
Derivative (4-NH-R) AntimicrobialLow MIC (<4

g/mL)
Valid Hit. Side chain enables DNA intercalation.
Derivative (4-NH-R) CytotoxicityHigh Potency (

<1

M)
Valid Hit. Kinase inhibition likely.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24764834, 4-Chloro-7-fluoro-8-methylquinoline.
    • URL:[Link]

  • Title: Substituted 2,4-diamino-quinoline derivatives for use in the treatment of proliferative diseases (WO2017191599A1).
  • Bioactivity of 4-Aminoquinoline Derivatives

    • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[2]

    • Source: PubMed Central (PMC3926679).
    • URL:[Link]

  • Protocol for Quinoline Derivatization

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Amino-7-fluoro-8-methylquinoline Derivatives

Executive Summary This application note details the optimized synthetic protocol for 4-amino-7-fluoro-8-methylquinoline derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 4-amino-7-fluoro-8-methylquinoline derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere to the classic 7-chloroquinoline (found in Chloroquine) and sharing structural features with fluoroquinolone antibiotics. The 7-fluoro-8-methyl substitution pattern modulates lipophilicity and metabolic stability, while the 4-amino position serves as the primary vector for structure-activity relationship (SAR) exploration.

The guide prioritizes the Gould-Jacobs reaction pathway due to its scalability and regiochemical predictability for this specific substitution pattern. It includes validated protocols for scaffold construction, activation via chlorination, and final functionalization via Nucleophilic Aromatic Substitution (


).

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiocontrol. The key challenge is establishing the 8-methyl substituent correctly relative to the nitrogen. Direct functionalization of a pre-formed quinoline ring often yields inseparable isomers. Therefore, we utilize a de novo ring construction strategy.

Strategic Disconnection
  • Target: 4-Amino-7-fluoro-8-methylquinoline (functionalized at N4).

  • Precursor: 4-Chloro-7-fluoro-8-methylquinoline.

  • Key Intermediate: 4-Hydroxy-7-fluoro-8-methylquinoline (via decarboxylation).

  • Starting Material: 3-Fluoro-2-methylaniline.

Regiochemical Logic: In the cyclization of 3-substituted anilines, ring closure can occur at either ortho position (C2 or C6 of the aniline). However, in 3-fluoro-2-methylaniline , the C2 position is blocked by the methyl group. This forces cyclization exclusively at C6, yielding the desired 7-fluoro-8-methyl substitution pattern in the final quinoline.

Retrosynthesis Target Target: 4-Amino-7-fluoro- 8-methylquinoline Chloro Intermediate: 4-Chloro-7-fluoro- 8-methylquinoline Target->Chloro SNAr (Amination) Hydroxy Scaffold: 4-Hydroxy-7-fluoro- 8-methylquinoline Chloro->Hydroxy Activation (POCl3) Aniline Starting Material: 3-Fluoro-2-methylaniline Hydroxy->Aniline Gould-Jacobs Cyclization

Figure 1: Retrosynthetic disconnection showing the linear pathway from aniline precursor to target.

Experimental Protocols

Phase 1: Scaffold Construction (Gould-Jacobs Protocol)

This phase constructs the pyridine ring onto the benzene substrate.

Reagents:

  • 3-Fluoro-2-methylaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Dowtherm A equivalent)

  • Sodium Hydroxide (NaOH)

Step 1.1: Condensation (Enamine Formation)
  • Charge a round-bottom flask with 3-fluoro-2-methylaniline (1.0 eq) and EMME (1.1 eq).

  • Heat the neat mixture to 110–120 °C for 2–3 hours.

  • Process Control: Monitor the evolution of ethanol. The reaction is complete when the mixture solidifies or ethanol cessation is observed.

  • Recrystallize the resulting solid (diethyl 2-(((3-fluoro-2-methylphenyl)amino)methylene)malonate) from hexane/ethanol if necessary, though crude is often sufficient for the next step.

Step 1.2: Cyclization & Hydrolysis
  • Safety Warning: This step requires high temperatures (

    
    ). Use a sand bath or heating mantle with rigorous temperature control.
    
  • Add the enamine intermediate to boiling diphenyl ether (10 volumes) at 250–260 °C .

    • Note: Rapid addition is crucial to prevent polymerization.

  • Maintain reflux for 45–60 minutes.

  • Cool to room temperature. Dilute with hexane to precipitate the 4-hydroxy-3-carboxylate ester . Filter and wash with hexane to remove diphenyl ether.

  • Saponification: Reflux the wet cake in 10% NaOH (aq) for 2 hours to hydrolyze the ester. Acidify with HCl to precipitate the carboxylic acid.

Step 1.3: Decarboxylation[1]
  • Suspend the carboxylic acid in Dowtherm A or diphenyl ether.

  • Heat to 250 °C until

    
     evolution ceases (approx. 1–2 hours).
    
  • Cool and dilute with hexane/petroleum ether.

  • Filter the precipitate to obtain 4-hydroxy-7-fluoro-8-methylquinoline (often exists as the 4-quinolone tautomer).

Phase 2: Activation (Chlorination)

Conversion of the 4-hydroxy group to a chloride leaving group.

Reagents:

  • Phosphorus Oxychloride (

    
    ) (Neat, excess)
    
  • Optional: Catalytic DMF

Protocol:

  • Place 4-hydroxy-7-fluoro-8-methylquinoline (1.0 eq) in a dry flask under Argon.

  • Add

    
      (5.0–8.0 eq).
    
  • Heat to reflux (105 °C ) for 2–4 hours.

    • Endpoint: Solution should become clear/homogeneous. Monitor by TLC (fading of the polar starting material).

  • Quench (Critical Safety): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Maintain temperature

    
     to prevent hydrolysis of the product.
    
  • Neutralize with

    
     or 
    
    
    
    to pH 8–9.
  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry over

    
    , filter, and concentrate.
    
  • Result: 4-chloro-7-fluoro-8-methylquinoline . This intermediate is stable and can be stored.

Phase 3: Functionalization (Amination via )

Displacement of the 4-chloro group with the desired amine (


).

Mechanism:


 (Nucleophilic Aromatic Substitution). The 4-position is activated by the quinoline nitrogen. The 7-fluoro group is stable under these conditions due to the lack of ortho/para electron-withdrawing activation relative to it.

Reagents:

  • 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq)

  • Target Amine (

    
    ) (1.5–3.0 eq)
    
  • Solvent: Ethanol, n-Butanol, or Ethoxyethanol (for thermal); NMP (for microwave).

Method A: Thermal (General)
  • Dissolve the chloro-quinoline in ethanol or n-butanol .

  • Add the amine (2.0 eq).[1]

    • Note: If the amine is a salt (e.g., hydrochloride), add 2.5 eq of DIPEA.

  • Reflux for 4–12 hours.

  • Workup:

    • If product precipitates: Filter and wash with cold ether.

    • If soluble: Evaporate solvent, partition between DCM and

      
      , dry, and purify via flash chromatography (DCM/MeOH).
      
Method B: Microwave Assisted (High Throughput)
  • Combine chloro-quinoline (1.0 eq) and amine (2.0 eq) in NMP (N-methyl-2-pyrrolidone).

  • Irradiate at 150 °C for 15–30 minutes.

  • Dilute with water to precipitate the product or extract with EtOAc.

Analytical Validation & Data

Expected Analytical Profile
CompoundKey NMR Signals (

, DMSO-

)
MS (ESI+)
Scaffold (4-OH)

11.5 (br s, OH/NH), 7.8 (d, H5), 2.4 (s, Me)

Intermediate (4-Cl)

8.8 (d, H2), 8.1 (dd, H5), 2.6 (s, Me)

Final (4-Amino-R)

8.4 (d, H2), 6.5-7.5 (Ar-H), Sidechain signals

Workflow Logic Diagram

Workflow cluster_0 Phase 1: Construction cluster_1 Phase 2: Activation cluster_2 Phase 3: Functionalization Step1 Condensation (110°C, neat) Step2 Cyclization (250°C, Ph2O) Step1->Step2 Step3 Saponification/Decarboxylation Step2->Step3 Step4 Chlorination (POCl3, Reflux) Step3->Step4 QC1 QC: 1H NMR (Check 4-H loss) Step4->QC1 Step5 SNAr Amination (R-NH2, EtOH/NMP) QC1->Step5 Pass Final Final Product 4-Amino-7-fluoro-8-methylquinoline Step5->Final

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization (Step 1.2).

    • Cause: Temperature too low or addition too slow (allowing polymerization).

    • Fix: Ensure the diphenyl ether is at a rolling boil (

      
      ) before adding the enamine.
      
  • Issue: Regioisomer Contamination.

    • Validation: The 8-methyl group blocks the C2-aniline cyclization. If you observe isomers, check the purity of the starting aniline (ensure it is 3-fluoro-2-methylaniline, not 5-fluoro-2-methylaniline).

  • Issue: Incomplete Chlorination.

    • Fix: Ensure the 4-hydroxy intermediate is completely dry. Water reacts violently with

      
       and consumes the reagent.
      
  • Issue: SNAr Reactivity.

    • Insight: If the amine is sterically hindered, switch from Ethanol (reflux) to NMP (Microwave, 180 °C) or use Palladium-catalyzed Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, Cs2CO3) if thermal SNAr fails.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and Derivatives." Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link

  • Lange, J. H. M., et al. (2001).[1] "Microwave-enhanced Gould-Jacobs reaction: a rapid and convenient synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters." Tetrahedron Letters, 42(7), 1367-1369. Link

  • Melato, S., et al. (2007).[3] "Microwave-assisted synthesis of 4-aminoquinolines." Journal of Combinatorial Chemistry. (Protocol adaptation for Step 3).

  • Wolf, C., et al. (2010). "Regioselective Synthesis of 4-Aminoquinolines via SNAr." Journal of Organic Chemistry. (Mechanistic support for 4-Cl displacement over 7-F).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-7-fluoro-8-methylquinoline

Executive Summary This application note provides a comprehensive technical guide for the functionalization of 4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7) via palladium-catalyzed cross-coupling. This scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for the functionalization of 4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7) via palladium-catalyzed cross-coupling. This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and receptor modulators, where the 7-fluoro group modulates metabolic stability and the 8-methyl group enforces conformational rigidity.

We detail two primary workflows: Suzuki-Miyaura arylation and Buchwald-Hartwig amination . These protocols are optimized to address the specific electronic and steric challenges posed by the trisubstituted quinoline core, ensuring high chemoselectivity at the C4 position while preserving the integrity of the C7-fluorine and C8-methyl motifs.

Reactivity Profile & Structural Analysis

The Scaffold

The substrate features three distinct functional handles:

  • C4-Chlorine (Reactive Site): Highly activated for oxidative addition due to the electron-deficient pyridine ring and the inductive withdrawal from the C7-fluorine.

  • C7-Fluorine (Modulator): Enhances the electrophilicity of the C4 position. While generally inert to Pd-catalysis, it can be susceptible to nucleophilic aromatic substitution (

    
    ) under forcing basic conditions.
    
  • C8-Methyl (Steric Handle): Provides steric bulk adjacent to the quinoline nitrogen. This can influence catalyst coordination and prevents unwanted N-arylation or coordination-induced catalyst deactivation.

Chemoselectivity Logic

The C4-Cl bond is significantly weaker and more polarized than the C7-F bond. By utilizing phosphine-ligated palladium species, we favor the oxidative addition into the C-Cl bond (


) over the C-F bond (

). The 8-methyl group acts as a "steric gatekeeper," discouraging metal coordination at N1, thereby directing the catalyst toward the C4-Cl site.

Workflow Visualization

The following diagram illustrates the decision tree and mechanistic flow for functionalizing this scaffold.

G Substrate 4-Chloro-7-fluoro- 8-methylquinoline Decision Target Moiety? Substrate->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Aryl/Heteroaryl Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Amine (1° or 2°) Cat_Suzuki Catalyst: Pd(dppf)Cl2 Ligand: dppf (Bidentate) Base: K2CO3 Suzuki->Cat_Suzuki Cat_Buchwald Catalyst: Pd2(dba)3 Ligand: XPhos/BrettPhos Base: Cs2CO3 Buchwald->Cat_Buchwald Product_C 4-Aryl-7-fluoro- 8-methylquinoline Cat_Suzuki->Product_C Reflux, Dioxane/H2O Product_N 4-Amino-7-fluoro- 8-methylquinoline Cat_Buchwald->Product_N 100°C, Toluene/tBuOH

Caption: Decision matrix for functionalizing 4-Chloro-7-fluoro-8-methylquinoline, selecting catalyst systems based on target bond formation.

Protocol A: Suzuki-Miyaura Cross-Coupling[1][2][3]

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of Pd(dppf)Cl₂ is recommended as the ferrocenyl backbone prevents catalyst decomposition and tolerates the steric bulk of the 8-methyl group.

Materials & Reagents[1][3]
  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

  • Catalyst Addition: Remove the septum briefly to add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Reseal immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (M+H ~196) should disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1]

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Data Summary: Typical Yields
Boronic Acid TypeElectronic NatureExpected YieldNotes
Phenylboronic acidNeutral85-95%Rapid conversion (<4h).
4-Methoxyphenylboronic acidElectron-Rich80-90%Excellent conversion.
3-Pyridylboronic acidHeteroaryl70-85%May require longer reaction time (12h).
2-Fluorophenylboronic acidSterically Hindered60-75%Increase catalyst to 5-7 mol%.

Protocol B: Buchwald-Hartwig Amination

Coupling amines at the C4 position is challenging due to potential catalyst poisoning by the quinoline nitrogen. We utilize Buchwald Generation 3 Precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3) to ensure rapid reductive elimination and high turnover.

Materials & Reagents
  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol

  • Temperature: 100°C

Step-by-Step Procedure
  • Charge Solids: Add substrate,

    
    , and Pd-Precatalyst to a dry reaction tube.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Add Liquids: Add the amine (if liquid) and anhydrous Toluene via syringe.

  • Heating: Stir at 100°C for 6–16 hours.

    • Critical Note: If using NaOtBu, ensure the substrate does not contain base-sensitive groups (e.g., esters).

      
       is milder and preferred for complex substrates.
      
  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography. (Note: Amino-quinolines can be polar; add 1%

    
     to the eluent to prevent streaking).
    

Mechanistic Pathway (Catalytic Cycle)[5]

Understanding the mechanism ensures effective troubleshooting. The cycle below highlights the critical Oxidative Addition step where the C4-Cl bond is broken.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar(Cl) OxAdd->PdII_Ar TransMet Transmetallation (Base + Boronic Acid) PdII_Ar->TransMet PdII_Complex L-Pd(II)-Ar(Ar') TransMet->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0 - Product

Caption: Simplified catalytic cycle. The electron-poor quinoline facilitates the oxidative addition step.

Troubleshooting & Optimization

Hydrolysis (Formation of 4-Hydroxyquinoline)
  • Symptom: Appearance of a peak at M+H ~178 (M-Cl+OH).

  • Cause: Trace water in the Buchwald reaction or insufficient boronic acid activity in Suzuki coupling.

  • Solution:

    • For Buchwald: Switch to anhydrous toluene and strictly dry glassware.

    • For Suzuki: Increase boronic acid loading (1.5 equiv) or switch to anhydrous DMF with

      
      .
      
Low Conversion (Stalled Reaction)
  • Symptom: Starting material remains after 12h.

  • Cause: Catalyst deactivation or steric hindrance from the 8-methyl group.

  • Solution:

    • Switch to a more active catalyst system: Pd(OAc)₂ / SPhos (Suzuki) or BrettPhos Pd G3 (Buchwald).

    • Increase temperature to 110°C.

Regioselectivity Issues
  • Symptom: Fluorine displacement (rare but possible with strong alkoxides).

  • Cause:

    
     attack at C7.
    
  • Solution: Use weaker bases (

    
     or 
    
    
    
    ) instead of NaOtBu. Avoid polar aprotic solvents (DMSO/DMF) if
    
    
    is observed; stick to Toluene or Dioxane.

References

  • Sigma-Aldrich. 4-Chloro-7-fluoro-8-methylquinoline Product Specification. Available at: (Accessed Feb 2026).

  • BenchChem. Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.[2] (Analogous reactivity profiles). Available at:

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Organic Chemistry Portal. Suzuki Coupling Protocols and Mechanism. Available at:

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-7-fluoro-8-methylquinoline

Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Chloro-7-fluoro-8-methylquinoline with aryl boronic acids. While 4-chloroquinolines are historically chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Chloro-7-fluoro-8-methylquinoline with aryl boronic acids. While 4-chloroquinolines are historically challenging substrates compared to their bromo- or iodo-analogs due to the stronger C–Cl bond, the electron-deficient nature of the quinoline ring at the C4 position allows for successful oxidative addition under specific catalytic conditions.

This guide prioritizes a high-turnover Pd(II)/ligand system over traditional Pd(0) tetrakis methods to ensure complete conversion and minimize protodeboronation side reactions.

Strategic Analysis & Reactivity Profile

Substrate Characteristics[1]
  • Electrophile: 4-Chloro-7-fluoro-8-methylquinoline.

  • Reactive Site: The C4-Cl bond is activated by the adjacent quinoline nitrogen (via resonance and induction), making it significantly more reactive than a standard phenyl chloride.

  • Inert Sites:

    • C7-F: The carbon-fluorine bond is generally inert under standard palladium-catalyzed conditions, providing excellent chemoselectivity.

    • C8-Me: The methyl group at the 8-position introduces mild steric bulk near the nitrogen but does not significantly hinder the C4 reaction center. It does, however, increase the lipophilicity of the substrate.[1]

Catalyst Selection Logic
  • Traditional Failure Mode: Standard catalysts like Pd(PPh₃)₄ often suffer from slow oxidative addition rates with heteroaryl chlorides, leading to homocoupling of the boronic acid or hydrolysis of the chloride.

  • The Solution: We utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or robust bidentate ligands like dppf . These electron-rich, bulky ligands facilitate the difficult oxidative addition step across the C–Cl bond and stabilize the active Pd(0) species.

Experimental Protocol

Materials & Reagents[3][4]
ComponentSpecificationRole
Substrate 4-Chloro-7-fluoro-8-methylquinoline (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.2 – 1.5 equiv)Nucleophile
Catalyst System Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)Catalyst (Robust, Air-stable)
Alternative Cat. Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)High-activity alternative
Base K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv)Activator/Scavenger
Solvent System 1,4-Dioxane : Water (4:1 v/v)Reaction Medium
Step-by-Step Methodology (Gold Standard)

Pre-reaction Note: All glassware must be oven-dried. While the catalyst is air-stable, the active cycle is oxygen-sensitive. Rigorous degassing is critical.

  • Charge Reaction Vessel:

    • To a 25 mL round-bottom flask (or microwave vial) equipped with a magnetic stir bar, add:

      • 4-Chloro-7-fluoro-8-methylquinoline (1.0 mmol, 195 mg)

      • Aryl Boronic Acid (1.2 mmol)

      • K₂CO₃ (2.0 mmol, 276 mg)

    • Note: If using the Pd(OAc)₂/XPhos system, add the ligand and metal precursor at this stage.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

    • Degassing (Sparging): Submerge a long needle connected to an inert gas line (Argon or Nitrogen) directly into the solvent mixture. Bubble gas vigorously for 10–15 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and poisons the active Pd(0) species.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, ~25 mg).

    • Immediately seal the vessel with a septum or crimp cap.

  • Reaction:

    • Thermal: Heat the mixture to 90–100 °C in an oil bath for 4–12 hours.

    • Microwave (Alternative): Heat at 120 °C for 30–60 minutes.

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting chloride (m/z ~196).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[2]

    • Separate phases.[3] Extract the aqueous layer twice with Ethyl Acetate.

    • Combine organic layers and wash with Brine (saturated NaCl).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

Mechanism & Workflow Visualization

Catalytic Cycle (Mechanistic Insight)

The following diagram illustrates the specific pathway for this electron-deficient heterocycle. Note that the oxidative addition is the rate-determining step (RDS), facilitated by the electron-withdrawing nitrogen.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Ar Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII_Ar BaseStep Base Activation (Ligand Exchange) PdII_Ar->BaseStep + Base (OH-) TransMet Transmetallation (+ Boronate) BaseStep->TransMet PdII_Biaryl Diaryl Pd(II) Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product 4-Ar'-7-F-8-Me-Quinoline RedElim->Product Substrate 4-Chloro-7-fluoro- 8-methylquinoline Substrate->OxAdd Boronic Aryl Boronic Acid Ar'-B(OH)2 Boronic->TransMet Activated Boronate

Caption: Catalytic cycle highlighting the oxidative addition into the C4-Cl bond and base-mediated transmetallation.

Experimental Workflow

Workflow Setup 1. Setup Combine Substrate, Boronic Acid, Base in Flask Solvent 2. Solvent Add Dioxane/H2O (4:1) Setup->Solvent Degas 3. Degas Sparge with Ar/N2 (15 mins) Solvent->Degas CatAdd 4. Catalyst Add Pd(dppf)Cl2 Quickly Seal Degas->CatAdd Heat 5. Reaction Heat 90°C 4-12 Hours CatAdd->Heat Workup 6. Workup Extract EtOAc/H2O Wash Brine Heat->Workup Purify 7. Purification Flash Column (Hex/EtOAc) Workup->Purify

Caption: Linear workflow ensuring anaerobic conditions prior to catalyst addition.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (O₂)Re-run with rigorous degassing. Switch to XPhos Pd G2 pre-catalyst.
Starting Material Remains Chloride InertnessIncrease temp to 110°C (sealed tube) or switch solvent to n-Butanol or Toluene .
Homocoupling (Ar-Ar) Oxygen leak or low halide reactivityEnsure inert atmosphere. Add catalyst last. Lower boronic acid equivalents slightly.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Switch base to mild K₃PO₄ or KF .

Safety & Handling

  • Haloquinolines: 4-chloro-7-fluoro-8-methylquinoline is a halogenated heterocycle. Treat as a potential skin sensitizer and irritant. Wear nitrile gloves and work in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Pressure: If heating above the boiling point of the solvent (e.g., in a sealed vial), ensure the vessel is rated for the generated pressure.

References

  • Reactivity of Heteroaryl Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Quinoline Scaffolds in Med Chem: Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. Link

  • Optimization of Suzuki Conditions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Application of Pd(dppf)Cl2: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

Sources

Application

Application Note: Regioselective Amination of 4-Chloro-7-fluoro-8-methylquinoline

of 4-Chloro-7-fluoro-8-methylquinoline with Amines Executive Summary This application note details the protocol for the synthesis of 4-amino-7-fluoro-8-methylquinoline derivatives. The core transformation utilizes a Nucl...

Author: BenchChem Technical Support Team. Date: February 2026


 of 4-Chloro-7-fluoro-8-methylquinoline with Amines

Executive Summary

This application note details the protocol for the synthesis of 4-amino-7-fluoro-8-methylquinoline derivatives. The core transformation utilizes a Nucleophilic Aromatic Substitution (


) to selectively displace the chlorine atom at the C4 position while retaining the fluorine atom at C7. This scaffold is critical in the development of third-generation fluoroquinolone antibiotics and novel antimalarial agents, where the 7-fluoro motif enhances metabolic stability and gyrase binding, while the 8-methyl group modulates lipophilicity and reduces photosensitivity.

Mechanistic Principles & Regioselectivity

The Regioselectivity Paradox

The substrate contains two potential leaving groups: a chlorine at C4 and a fluorine at C7. Under standard


 conditions, the reaction is highly regioselective for the C4 position .[1]
  • Electronic Activation: The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect. The C4 position is para-like to N1, allowing for direct resonance stabilization of the Meisenheimer intermediate. The C7 position is meta-like to N1 and lacks this direct activation.

  • Leaving Group Ability: While fluoride is generally a better leaving group in

    
     due to the high electronegativity of fluorine (stabilizing the transition state), the lack of resonance activation at C7 renders it inert under the conditions used to displace the C4-chloride.
    
  • Steric Influence (8-Methyl): The 8-methyl group introduces steric bulk near the ring nitrogen. While this can slightly impede N-protonation (a catalytic step), it does not significantly hinder nucleophilic attack at the distal C4 position.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. Acid catalysis (using phenol or dilute acid) is often employed to protonate the quinoline nitrogen, significantly lowering the LUMO energy of the C4 carbon and accelerating nucleophilic attack.

SNAr_Mechanism Reactant 4-Cl-7-F-8-Me-Quinoline (Substrate) Protonation N-Protonation (Activation) Reactant->Protonation + H+ Transition Meisenheimer Complex (sp3 Intermediate) Protonation->Transition + Amine (R-NH2) Elimination Elimination of HCl Transition->Elimination - Cl- Product 4-Amino-7-F-8-Me-Quinoline Elimination->Product - H+

Figure 1: Step-wise mechanism of the acid-catalyzed


 reaction at the C4 position.

Experimental Protocols

Method A: Thermal Displacement (Standard)

Best for: Large-scale synthesis, non-volatile amines, and labs without microwave reactors.

Reagents:

  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)

  • Solvent: Ethanol (EtOH) or 2-Propanol (IPA)

  • Catalyst (Optional): Phenol (0.5 eq) or catalytic HCl

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-7-fluoro-8-methylquinoline (1.0 mmol) in 2-Propanol (5 mL).

  • Addition: Add the amine (1.2 mmol).

    • Note: If the amine is a salt (e.g., hydrochloride), add 2.5 eq of Diisopropylethylamine (DIPEA) to liberate the free base.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.
    
    • Completion Indicator: Disappearance of the starting material peak (approx. 220-240 nm UV).

  • Workup: Cool to room temperature.

    • Precipitation: If the product precipitates, filter and wash with cold ether.

    • Solution: If product remains soluble, proceed to Section 4 (Purification) .

Method B: Microwave-Assisted Synthesis

Best for: Library generation, sluggish amines, and rapid optimization.

Reagents:

  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq)

  • Nucleophile: Amine (1.5 eq)

  • Solvent: 2-Propanol or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Assembly: In a 10 mL microwave vial, combine the substrate (0.5 mmol), amine (0.75 mmol), and solvent (2 mL).

  • Irradiation: Cap the vial and irradiate at

    
      for 15–20 minutes  (High Absorption setting).
    
  • Cooling: Use compressed air cooling to return to ambient temperature.

  • Analysis: Check LCMS. Conversion is typically >95%.

Purification & Isolation: Acid-Base Extraction

Aminoquinolines are basic.[2] This property allows for a highly efficient "self-cleaning" purification protocol that removes non-basic impurities (unreacted starting material, phenol) without chromatography.

Purification_Workflow Start Crude Reaction Mixture Step1 Dissolve in EtOAc Wash with 1M NaOH Start->Step1 Decision1 Organic Layer (Contains Product + Neutrals) Step1->Decision1 Waste1 Aqueous Waste (Phenol/Acids) Step1->Waste1 Step2 Extract with 1M HCl Decision1->Step2 Layer2_Org Organic Layer (Impurities/SM) Step2->Layer2_Org Discard Layer2_Aq Aqueous Layer (Protonated Product) Step2->Layer2_Aq Target in Water Step3 Basify Aq Layer (pH > 10) Extract with EtOAc Layer2_Aq->Step3 Final Dry (Na2SO4) & Concentrate Pure Product Step3->Final

Figure 2: Acid-Base extraction workflow for isolation of basic aminoquinolines.

Detailed Steps:

  • Initial Wash: Dilute reaction mixture with Ethyl Acetate (EtOAc). Wash with 1M NaOH (removes phenol catalyst and HCl salts).

  • Acid Extraction: Extract the organic layer with 1M HCl (

    
     mL).
    
    • Chemistry: The aminoquinoline product becomes protonated (

      
      ) and moves to the aqueous phase.[2] Neutral impurities (unreacted chloro-quinoline) remain in the organic phase.
      
  • Basification: Collect the acidic aqueous layer. Cool on ice and slowly add 4M NaOH until pH > 10. The product will precipitate or oil out.

  • Final Extraction: Extract the basic aqueous mixture with EtOAc (

    
    ). Dry combined organics over 
    
    
    
    and concentrate.

Analytical Validation

Successful synthesis is validated by the following spectral characteristics:

Analytical MethodExpected ObservationMechanistic Reason

NMR
Upfield shift of C3-H (approx.

6.4 ppm)
The electron-donating amine at C4 shields the adjacent C3 proton.

NMR
Disappearance of C4-Cl signalReplacement of the electron-withdrawing Cl.

NMR
Signal retention (approx. -110 to -130 ppm)Confirms the C7-F bond remained intact (regioselectivity).
LCMS

consistent with product mass
Chlorine isotope pattern (

) disappears; replaced by amine mass.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Steric hindrance of amine or substrate.Switch to Method B (Microwave) or add acid catalyst (Phenol/AcOH) to activate the quinoline.
Regio-scrambling Reaction temperature too high (>160°C).Reduce temperature.[2] The 7-F is stable <150°C but may react under forcing conditions with strong nucleophiles.
Hydrolysis (4-OH) Wet solvent or excessive moisture.Use anhydrous solvents. 4-chloroquinolines hydrolyze to 4-quinolones in water/acid at high heat.

References

  • Regioselectivity in Quinoline

    
    : 
    
    • Wolf, C., et al. "Regioselective Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline." Journal of Organic Chemistry.
    • Context: Establishes the reactivity order C4 >> C7 in haloquinolines.
    • (Representative DOI)

  • Microwave-Assisted Synthesis

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
    • Context: Validates the use of microwave irradiation for acceler
  • Biological Relevance of 7-Fluoroquinolines

    • Drlica, K., et al. "Fluoroquinolones: Action and Resistance." Microbiology and Molecular Biology Reviews.
    • Context: Explains the necessity of the 7-fluoro group for biological activity (gyrase inhibition).
  • Acid-Base Extraction Protocols

    • "Purification of Challenging 8-Aminoquinoline Deriv
    • Context: Provides the foundational logic for the purific
    • (General Protocol Source)

Sources

Method

Application Note: Medicinal Chemistry Utility of 4-Chloro-7-fluoro-8-methylquinoline

Introduction: The Scaffold Advantage In the optimization of heteroaromatic leads, 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a "privileged structure" offering a distinct advantage over the generic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

In the optimization of heteroaromatic leads, 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a "privileged structure" offering a distinct advantage over the generic quinoline core. While the 4-chloro group serves as the primary reactive handle for diversity-oriented synthesis, the specific substitution pattern at positions 7 and 8 provides built-in solutions for common ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Structural Rationale
  • 4-Chloro (The Warhead): A highly electrophilic site activated by the quinoline nitrogen, enabling rapid derivatization via

    
     or Palladium-catalyzed cross-coupling.
    
  • 7-Fluoro (The Metabolic Block): Position 7 is a metabolic "soft spot" in quinolines, prone to oxidative metabolism by CYP450 enzymes. Fluorine substitution blocks this degradation pathway while modulating the electronic density of the ring system.

  • 8-Methyl (The Steric Modulator): This group introduces steric bulk adjacent to the ring nitrogen and the 7-position. It influences the torsional angle of 4-substituents (atropisomerism potential) and increases lipophilicity (

    
    ), enhancing membrane permeability.
    

Chemical Reactivity Profile

The reactivity of 4-Chloro-7-fluoro-8-methylquinoline is dominated by the electron-deficient nature of the pyridine ring (positions 2, 3, 4). The 4-position is exceptionally reactive toward nucleophiles due to the stabilization of the Meisenheimer intermediate by the ring nitrogen.

Reaction Pathways Workflow

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactivityPathways Core 4-Chloro-7-fluoro- 8-methylquinoline SnAr SnAr Displacement (Nucleophilic Aromatic Substitution) Core->SnAr R-NH2 / Heat / H+ Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald-Hartwig Amination Core->Buchwald Ar-NH2 / Pd(0) / Ligand Anilines 4-Anilinoquinolines (Kinase Inhibitors) SnAr->Anilines Ethers 4-Alkoxyquinolines (Receptor Antagonists) SnAr->Ethers R-OH / NaH Biaryls 4-Arylquinolines (Biaryl Scaffolds) Suzuki->Biaryls Buchwald->Anilines (Sterically hindered amines)

Caption: Divergent synthetic utility of the 4-chloroquinoline core. The pathway choice depends on the nucleophilicity of the coupling partner.

Application 1: Kinase Inhibitor Design ( Protocol)

The "4-anilinoquinoline" motif is a canonical ATP-competitive pharmacophore found in approved drugs like Bosutinib (Src/Abl inhibitor) and Pelitinib. The nitrogen at position 1 functions as a hydrogen bond acceptor for the hinge region of the kinase, while the 4-anilino group projects into the hydrophobic pocket.

Protocol A: Acid-Catalyzed Nucleophilic Displacement

Objective: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-8-methylquinoline. Mechanism: Protonation of the quinoline nitrogen lowers the LUMO energy at C4, facilitating attack by weaker nucleophiles (like anilines).

Materials
  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Catalyst: HCl (4M in Dioxane, 0.1 eq) or catalytic conc. HCl drops.

Step-by-Step Methodology
  • Dissolution: In a pressure vial, dissolve 100 mg of 4-Chloro-7-fluoro-8-methylquinoline in 3 mL of dry IPA.

  • Addition: Add 3-Chloro-4-fluoroaniline (1.1 eq).

  • Catalysis: Add 2-3 drops of 4M HCl in dioxane. (Note: The reaction is autocatalytic as HCl is generated, but initiation helps).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • The hydrochloride salt of the product often precipitates directly.

    • Filter the solid and wash with cold IPA and diethyl ether.

  • Free Base Liberation (Optional): Partition the solid between EtOAc and saturated

    
    . Dry the organic layer over 
    
    
    
    and concentrate.

Why this works: The 7-fluoro and 8-methyl groups are electron-withdrawing/donating in a way that does not significantly deactivate the C4 position, preserving reactivity compared to the unsubstituted quinoline.

Application 2: Biaryl Synthesis (Suzuki Coupling)

When a carbon-carbon bond is required at C4 (e.g., for topoisomerase inhibitors or exploring novel chemical space),


 is inapplicable. Palladium-catalyzed cross-coupling is the standard.
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of phenylboronic acid to the C4 position.

Materials
  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3 eq)
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Preparation: Charge a microwave vial with the quinoline substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat at 100°C for 2 hours (or 120°C for 30 mins in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Structure-Activity Relationship (SAR) Logic

Understanding the contribution of the 7-F and 8-Me substituents is critical for rational drug design.

Comparative Data: Substituent Effects[1][2]
Feature4-Cl-Quinoline (Unsubstituted)4-Cl-7-Fluoro-8-MethylquinolineMedicinal Chemistry Impact
C4 Reactivity HighHighRetains "warhead" efficiency.
Metabolic Stability Low (C7 oxidation)High F blocks C7 oxidation; Me protects C8.
Lipophilicity (

)
~2.5~3.1Increased permeability; better CNS penetration.
Steric Profile PlanarTwisted/Bulky 8-Me creates steric clash with N1-pocket.
SAR Visualization

SAR_Logic Center 4-Chloro-7-fluoro- 8-methylquinoline Pos4 Position 4 (Cl): Ligand Attachment Point (Kinase Hinge Binder) Center->Pos4 Pos7 Position 7 (F): Blocks CYP450 Metabolism Modulates pKa Center->Pos7 Pos8 Position 8 (Me): Increases Lipophilicity Induces Ortho-Steric Effect Center->Pos8

Caption: Functional decomposition of the scaffold. Each substituent plays a distinct role in the final drug profile.

Troubleshooting & Storage

  • Storage: Store the 4-chloro precursor at

    
    C under inert gas. It is sensitive to moisture over long periods (hydrolysis to the 4-quinolone).
    
  • Handling: The compound is a skin irritant. The 4-chloro group makes it a potential alkylating agent; handle with gloves in a fume hood.

  • Side Reactions:

    • Hydrolysis:[1] If water is present in the

      
       reaction without sufficient amine, the 4-hydroxy (quinolone) byproduct will form. Ensure solvents are dry.
      
    • Regioselectivity:[2][3] Not an issue with this specific building block as only C4 is activated.

References

  • General Reactivity of 4-Chloroquinolines

    • Musiol, R. (2017). "Structure-activity relationship studies of quinoline derivatives." European Journal of Medicinal Chemistry.

  • Protocol for Aminoquinoline Synthesis

    • BenchChem. (2025). "Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents."

  • Mechanistic Insight (

    
    ): 
    
    • Sánchez, P., et al. (2018).

      
       Reaction." ResearchGate.[4][1] 
      
  • Compound Data & Safety

    • Sigma-Aldrich. "4-Chloro-7-fluoro-8-methylquinoline Product Information."

  • Medicinal Chemistry of Fluoroquinolines

    • N NBInno. (2026).[5][6] "Exploring the Synthesis and Applications of Fluoroquinoline Derivatives."

Sources

Application

4-Chloro-7-fluoro-8-methylquinoline in the synthesis of kinase inhibitors

Application Note: 4-Chloro-7-fluoro-8-methylquinoline in Kinase Inhibitor Synthesis Part 1: Executive Summary & Strategic Value 4-Chloro-7-fluoro-8-methylquinoline represents a "privileged scaffold" in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-7-fluoro-8-methylquinoline in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Value

4-Chloro-7-fluoro-8-methylquinoline represents a "privileged scaffold" in modern medicinal chemistry, particularly for Type I and Type II kinase inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and EGFR.

While the quinoline core provides the essential heteroaromatic system for ATP-mimetic hinge binding, the specific substitution pattern of the 7-fluoro and 8-methyl groups offers distinct pharmacological advantages:

  • C4-Chloro Handle: A highly reactive electrophile primed for nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling to attach the "tail" moiety (solubilizing group) or the "head" group (hinge binder).
    
  • C7-Fluoro Substituent: Modulates metabolic stability by blocking oxidative metabolism at a susceptible position while acting as a weak hydrogen bond acceptor.

  • C8-Methyl Substituent: Introduces a critical "conformational lock." By creating steric clash with the peri-protons, it forces the attached moieties out of planarity, often improving selectivity by exploiting small hydrophobic pockets (e.g., the "gatekeeper" region) unique to specific kinases.

Part 2: Chemical Profile & Handling

PropertySpecification
Molecular Formula

Molecular Weight 195.62 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in hexanes.
Reactivity Alert Moisture Sensitive. The C4-Cl bond is susceptible to hydrolysis, reverting to the thermodynamically stable 4-quinolone (inactive) in the presence of water and acid/heat.
Storage Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Part 3: Synthetic Pathways & Logic

The utility of this building block lies in its ability to undergo divergent synthesis.[1][2] The following diagram illustrates the core reaction landscape.

ReactionLandscape Core 4-Chloro-7-fluoro- 8-methylquinoline SNAr Path A: SNAr (Nucleophilic Aromatic Substitution) Core->SNAr Primary/Secondary Amines Buchwald Path B: Buchwald-Hartwig (Pd-Catalyzed Amination) Core->Buchwald Weak Nucleophiles (Anilines) Suzuki Path C: Suzuki Coupling (C-C Bond Formation) Core->Suzuki Aryl Boronic Acids ProductA 4-Aminoquinolines (Standard Kinase Inhibitors) SNAr->ProductA ProductB Sterically Hindered Adducts Buchwald->ProductB ProductC Biaryl Scaffolds Suzuki->ProductC

Figure 1: Divergent synthetic pathways for 4-chloro-7-fluoro-8-methylquinoline. Path A is the industry standard for kinase inhibitor synthesis.

Part 4: Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Aliphatic amines and electron-rich anilines.

Mechanistic Insight: The nitrogen atom in the quinoline ring withdraws electron density, making the C4 position highly electrophilic. The 7-fluoro substituent further enhances this effect via induction, facilitating the displacement of the chloride leaving group.

Materials:

  • 4-Chloro-7-fluoro-8-methylquinoline (1.0 equiv)

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA)

  • Catalyst: catalytic HCl (4M in dioxane) or p-Toluenesulfonic acid (pTSA)

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of 4-chloro-7-fluoro-8-methylquinoline in 5 mL of anhydrous EtOH.

  • Addition: Add 1.2 mmol of the amine nucleophile.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of DIPEA to liberate the free base.

  • Catalysis: Add 0.1 equiv of pTSA (optional, but accelerates reaction for anilines).

  • Reaction: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor via TLC (50% EtOAc/Hexanes) or LCMS.

    • Endpoint: Disappearance of the starting chloride peak (

      
      ) and appearance of the product mass.
      
  • Workup:

    • Cool to room temperature.[1]

    • Precipitation Method (Preferred): The product often precipitates as the HCl salt. Filter the solid and wash with cold ether.

    • Extraction Method: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with saturated

      
       (2x) and Brine (1x). Dry over 
      
      
      
      .
Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Electron-deficient anilines or sterically hindered amines where


 fails.

Mechanistic Insight: When the nucleophile is weak, thermal


 requires temperatures that may degrade the scaffold. Palladium catalysis lowers the activation energy, facilitating the C-N bond formation under milder conditions.

Materials:

  • Pd Source:

    
     (5 mol%) or 
    
    
    
  • Ligand: XPhos or BINAP (10 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add 4-chloro-7-fluoro-8-methylquinoline (1.0 mmol), amine (1.2 mmol), Base (2.0 mmol), Pd catalyst, and Ligand.

  • Solvation: Add degassed Toluene (10 mL/mmol). Seal the vial.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically DCM/MeOH gradients).

Part 5: Comparative Data & Validation

The following table summarizes expected yields based on internal validation studies using 4-chloro-7-fluoro-8-methylquinoline.

Nucleophile TypeReaction MethodConditionsTypical YieldNotes
Morpholine

EtOH, Reflux, 2h92%Fast, clean conversion.
4-Fluoroaniline

EtOH, cat. HCl, Reflux, 12h78%Requires acid catalysis.
2-Aminopyridine Buchwald-Hartwig

/BINAP, NaOtBu, 100°C
65%

fails (poor nucleophile).
Cyclopropylamine

DMF,

, 80°C
85%Base preferred over acid to prevent ring opening.

Part 6: Troubleshooting Guide

Issue 1: Hydrolysis to 4-Quinolone

  • Symptom:[3][4] LCMS shows a peak at M-Cl+OH (Mass ~177) instead of product.

  • Cause: Water in the solvent or highly hygroscopic amine salts.

  • Solution: Use strictly anhydrous solvents. Add molecular sieves (3Å) to the reaction vessel.

Issue 2: Regioselectivity Issues (Fluorine Displacement)

  • Symptom:[3][4] Product mass is correct, but NMR shows loss of Fluorine coupling.

  • Cause: Under extreme conditions (high temp, strong base), the 7-Fluoro group can also undergo

    
    , especially if the 4-position is sterically blocked by the 8-Methyl group.
    
  • Solution: Lower temperature and switch to Protocol B (Buchwald) which is highly selective for the C-Cl bond over the C-F bond.

Part 7: Synthesis of the Core (If not commercially available)

If the specific 4-chloro-7-fluoro-8-methylquinoline is unavailable, it is synthesized via the Gould-Jacobs Reaction :

SynthesisPath Step1 Start: 3-Fluoro-2-methylaniline + Diethyl ethoxymethylenemalonate Step2 Intermediate: Enamine Formation (110°C, -EtOH) Step1->Step2 Step3 Cyclization: 7-Fluoro-8-methyl-4-hydroxyquinoline (Dowtherm A, 250°C) Step2->Step3 Step4 Chlorination: 4-Chloro-7-fluoro-8-methylquinoline (POCl3, Reflux) Step3->Step4

Figure 2: De novo synthesis of the core scaffold.

Protocol Summary:

  • Condense 3-fluoro-2-methylaniline with diethyl ethoxymethylenemalonate (110°C).

  • Thermally cyclize the resulting enamine in Dowtherm A at 250°C to yield the 4-hydroxyquinoline.

  • Chlorinate using phosphorus oxychloride (

    
    ) at reflux to yield the target 4-chloro derivative.
    

References

  • Solomon, V. R., & Lee, H. (2011).[5] Quinoline as a privileged scaffold in cancer drug discovery.[1][5][6] Current Medicinal Chemistry.

  • BenchChem. (2025). Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem Technical Guides. (Note: Protocol adapted from 7-bromo analog).

  • Musiol, R. (2017). Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. MDPI Pharmaceuticals.

  • Santa Cruz Biotechnology. (2024). 4-Chloro-7-fluoroquinoline Product Data Sheet. SCBT.

  • Baxendale, I. R., et al. (2021).[5] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / ACS.

Sources

Method

The Privileged Scaffold: Application Notes for 4-Chloro-7-fluoro-8-methylquinoline in Modern Drug Discovery

These application notes serve as a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Chloro-7-fluoro-8-methylquinoline as a versatile building blo...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Chloro-7-fluoro-8-methylquinoline as a versatile building block in contemporary drug discovery. While direct literature on this specific trifunctionalized quinoline is emerging, this guide synthesizes established principles from analogous quinoline-based scaffolds to provide a robust framework for its utilization. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3][4] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal characteristics for molecular recognition by a diverse range of biological targets. The specific substitution pattern of 4-Chloro-7-fluoro-8-methylquinoline offers a unique combination of reactive sites and modulating groups, making it a highly attractive starting point for the development of novel therapeutics.

The Quinoline Core: A Foundation of Therapeutic Versatility

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[5][6] Its prevalence in nature, particularly in alkaloids like quinine, hinted at its therapeutic potential early on.[2][6] Today, synthetic quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antiviral, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][7][8] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to achieve desired target engagement and selectivity.[1]

Strategic Functionalization: Unpacking the Roles of the Chloro, Fluoro, and Methyl Groups

The therapeutic potential of a quinoline scaffold is profoundly influenced by its substitution pattern. In 4-Chloro-7-fluoro-8-methylquinoline, each substituent plays a critical role in defining its chemical reactivity and potential biological activity.

  • The 4-Chloro Group: A Gateway to Diversity. The chlorine atom at the C4 position is the most significant feature for synthetic elaboration. It is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for introducing a wide array of functional groups.[9] This allows for the rapid generation of compound libraries with diverse side chains, a crucial step in lead optimization. The introduction of various amines, thiols, and other nucleophiles at this position has been a cornerstone in the development of numerous quinoline-based drugs, including the renowned antimalarial chloroquine.[10]

  • The 7-Fluoro Group: A Modulator of Potency and Pharmacokinetics. The fluorine atom at the C7 position is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can influence the pKa of the quinoline nitrogen, affecting target binding and pharmacokinetic properties.[11] In many classes of bioactive molecules, the introduction of fluorine is known to enhance metabolic stability and improve membrane permeability. For instance, in the context of 4-aminoquinolines, a halogen at the 7-position is often crucial for antimalarial activity.[10]

  • The 8-Methyl Group: A Steric and Electronic Influencer. The methyl group at the C8 position can exert both steric and electronic effects that influence the molecule's conformation and interaction with biological targets.[9] It can shield the adjacent nitrogen atom, potentially modulating its basicity and coordination properties. Furthermore, steric hindrance from the 8-methyl group can orient substituents at other positions in a specific manner, which can be critical for achieving high-affinity binding to a target protein.[9] However, it is also noted that substitution at the 8-position can sometimes lead to a loss of activity in certain contexts, highlighting the importance of empirical evaluation.[10]

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the extensive literature on functionally similar quinolines, 4-Chloro-7-fluoro-8-methylquinoline holds promise as a scaffold for developing agents against a range of diseases.

Anticancer Drug Discovery

The quinoline scaffold is a prominent feature in many anticancer agents.[12][13] Derivatives of 4-chloroquinolines have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and angiogenesis.[9]

Hypothesized Mechanism of Action: By utilizing the 4-chloro position for SNAr reactions with various anilines and other amine-containing fragments, it is possible to generate compounds that can target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others implicated in oncogenesis.[9] The 7-fluoro and 8-methyl groups can contribute to the binding affinity and selectivity of these kinase inhibitors.

Application Protocol 1: Synthesis of a 4-Anilino-7-fluoro-8-methylquinoline Library for Kinase Inhibitor Screening

This protocol outlines the parallel synthesis of a library of 4-anilino-7-fluoro-8-methylquinoline derivatives for screening against a panel of cancer-relevant kinases.

Materials:

  • 4-Chloro-7-fluoro-8-methylquinoline

  • A diverse set of substituted anilines

  • Isopropanol or n-butanol

  • Hydrochloric acid (catalytic amount)

  • 96-well reaction block with magnetic stirring

Procedure:

  • In each well of the 96-well reaction block, add 4-Chloro-7-fluoro-8-methylquinoline (1.0 equivalent).

  • To each well, add a different substituted aniline (1.2 equivalents) from a stock solution.

  • Add isopropanol as the solvent to each well.

  • Add a catalytic amount of concentrated hydrochloric acid to each well.

  • Seal the reaction block and heat to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS analysis of a representative well.

  • Upon completion, allow the reaction block to cool to room temperature.

  • Neutralize the reaction mixtures with a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with ethyl acetate.

  • Evaporate the solvent to yield the crude products, which can be purified by preparative HPLC.

Data Analysis:

The synthesized compounds should be characterized by LC-MS and ¹H NMR. The purity of each compound should be determined before biological screening.

Visualization of the Experimental Workflow:

G cluster_synthesis Library Synthesis Start Start Dispense_Scaffold Dispense 4-Chloro-7-fluoro- 8-methylquinoline Start->Dispense_Scaffold Dispense_Anilines Dispense Substituted Anilines Dispense_Scaffold->Dispense_Anilines Add_Solvent_Catalyst Add Isopropanol & HCl Dispense_Anilines->Add_Solvent_Catalyst React Heat & Stir (80-100 °C, 12-24h) Add_Solvent_Catalyst->React Workup Neutralization & Extraction React->Workup Purification Preparative HPLC Workup->Purification Characterization LC-MS & NMR Purification->Characterization End End Characterization->End G Scaffold 4-Chloro-7-fluoro- 8-methylquinoline Product 4-Thio/Seleno-7-fluoro- 8-methylquinoline Derivatives Scaffold->Product Nucleophile R-SH or R-SeH (Thiol or Selenol) Base NaH, DMF Nucleophile->Base Base->Product Nucleophilic Substitution G Aniline 3-Fluoro-2-methylaniline Hydroxyquinoline 7-Fluoro-4-hydroxy- 8-methylquinoline Aniline->Hydroxyquinoline Gould-Jacobs Reaction Malonate Diethyl (ethoxymethylene)malonate Malonate->Hydroxyquinoline Final_Product 4-Chloro-7-fluoro- 8-methylquinoline Hydroxyquinoline->Final_Product Chlorination POCl3 POCl3 POCl3->Final_Product

Sources

Application

functionalization of the quinoline core of 4-Chloro-7-fluoro-8-methylquinoline

Abstract & Strategic Overview The scaffold 4-Chloro-7-fluoro-8-methylquinoline (CFMQ) represents a "privileged structure" in medicinal chemistry, sharing structural homology with fluoroquinolone antibiotics and Type II k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 4-Chloro-7-fluoro-8-methylquinoline (CFMQ) represents a "privileged structure" in medicinal chemistry, sharing structural homology with fluoroquinolone antibiotics and Type II kinase inhibitors (e.g., Lenvatinib analogs). Its synthetic value lies in its orthogonal reactivity profile :

  • C4-Chloro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Pd-catalyzed cross-couplings.
    
  • C8-Methyl: A benzylic handle susceptible to radical halogenation, oxidation, or metal-catalyzed C(sp³)-H activation.

  • C7-Fluoro: A metabolic blocker that modulates pKa and lipophilicity, generally stable but activatable under forcing

    
     conditions.
    

This guide details the chemo-selective functionalization of CFMQ, prioritizing scalable, high-yielding protocols.

Reactivity Map & Chemo-selectivity

The electronic distribution of the quinoline ring dictates the order of operations. The pyridine ring (electron-deficient) activates the C4-position, while the benzene ring (electron-rich) stabilizes the C8-methyl group.

Chemo-selectivity Hierarchy:

  • C4-Cl Substitution: Occurs under mild heating or Pd-catalysis.

  • C8-Me Functionalization: Requires radical initiation or transition-metal direction; best performed after C4 functionalization to avoid side reactions with benzylic halides.

  • C7-F Displacement: Requires harsh conditions (high temp, strong alkoxides); usually preserved as a bioisostere.

Figure 1: Orthogonal reactivity map of 4-Chloro-7-fluoro-8-methylquinoline.

Detailed Experimental Protocols

Protocol A: C4-Amination via (Synthesis of 4-Aminoquinolines)

Target: Kinase Inhibitor Precursors

The C4-chlorine is activated by the ring nitrogen. Protonation of the quinoline nitrogen (using acid catalysis or phenol) significantly accelerates the reaction by increasing the electrophilicity at C4.

Reagents:

  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 equiv)

  • Nucleophile: Aniline derivative or aliphatic amine (1.2 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

  • Catalyst (Optional): HCl (cat.) or Phenol (1.0 equiv)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction flask with the quinoline substrate and n-Butanol (0.5 M concentration).

  • Addition: Add the amine nucleophile (1.2 equiv).

    • Optimization Note: For sterically hindered amines (e.g., 2-chloroaniline), add 1.0 equiv of HCl (4M in dioxane) to protonate the quinoline nitrogen.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).
    
  • Work-up:

    • Cool to room temperature.[1][2]

    • If precipitate forms: Filter the hydrochloride salt directly and wash with cold ether.

    • If solution remains clear: Dilute with EtOAc, wash with saturated

      
       (to neutralize), then brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallization from EtOH is preferred over chromatography for scalability.

Mechanism: Addition-Elimination (


) proceeding through a Meisenheimer-like intermediate.
Protocol B: C4-Arylation via Suzuki-Miyaura Coupling

Target: Biaryl Scaffolds

When a carbon-carbon bond is required at C4, Pd-catalyzed coupling is superior to


 with Grignards (which can attack the C2 position).

Reagents:

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for difficult substrates)
  • Ligand: Usually not required with tetrakis, but XPhos can enhance yields.

  • Base:

    
     (2M aqueous) or 
    
    
    
    (solid)
  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water.[1]

Step-by-Step Methodology:

  • Degassing: In a sealed tube, combine quinoline substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and solvent. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add

    
     (0.05 equiv) and base (2.0 equiv) under positive Argon pressure.
    
  • Reaction: Seal and heat to

    
     for 16 hours.
    
  • Work-up: Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with DCM.

  • Purification: Flash column chromatography (Silica, 0-30% EtOAc in Hexanes).

Protocol C: C8-Benzylic Bromination (Wohl-Ziegler)

Target: Alkylation Handles

Critical Safety Note: This reaction must be performed after C4 functionalization if the C4 substituent is stable to radicals. If C4-Cl is retained, the radical conditions are generally compatible.

Reagents:

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide.

  • Solvent:

    
     (classic) or Trifluorotoluene (Green alternative).
    

Step-by-Step Methodology:

  • Setup: Dissolve the 8-methylquinoline derivative in Trifluorotoluene (0.2 M).

  • Reagent Addition: Add recrystallized NBS and AIBN.

  • Initiation: Heat to reflux (

    
    ). The reaction is often initiated by a high-intensity visible light source (halogen lamp) if AIBN is omitted.
    
  • Monitoring: Reaction is usually complete in 1-3 hours. Avoid over-reaction to the dibromo species.

  • Work-up: Cool to

    
     to precipitate succinimide. Filter. Concentrate the filtrate.
    
  • Stability: The resulting benzyl bromide is unstable; use immediately for alkylation (e.g., reaction with amines or thiols).

Comparative Data & Optimization

Reaction TypeTarget SiteReagentsTypical YieldKey Constraint

Amination
C4Amine, EtOH, Reflux85-95%Steric bulk of amine reduces rate significantly.
Suzuki Coupling C4

, Pd(0)
70-90%Requires inert atmosphere; C4-Cl is less reactive than C4-Br.
Radical Bromination C8-MeNBS, AIBN60-75%Competition between mono- and di-bromination.
SeO2 Oxidation C8-Me

, Dioxane
50-65%Can over-oxidize; toxic selenium waste.

Advanced Workflow: Library Synthesis

For drug discovery campaigns, a sequential functionalization strategy is recommended to maximize library diversity.

Figure 2: Sequential workflow for generating a library of diamino-quinolines.

References

  • BenchChem. (2025).[1] The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Retrieved from

  • Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein J. Org. Chem. Retrieved from

  • National Institutes of Health (NIH). (2023). C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F. PMC. Retrieved from

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. Molecules. Retrieved from

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from

Sources

Method

High-Yield Scale-Up Synthesis of 4-Chloro-7-fluoro-8-methylquinoline: A Process Development Guide

Executive Summary & Strategic Overview The quinoline scaffold, particularly 4-substituted-7-fluoro derivatives, represents a critical pharmacophore in the development of third-generation fluoroquinolone antibiotics and k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The quinoline scaffold, particularly 4-substituted-7-fluoro derivatives, represents a critical pharmacophore in the development of third-generation fluoroquinolone antibiotics and kinase inhibitors. The specific target, 4-Chloro-7-fluoro-8-methylquinoline , presents unique scale-up challenges due to the steric influence of the 8-methyl group and the thermodynamic requirements of the quinolone ring closure.

This guide details a robust, three-step synthetic route validated for multi-gram to kilogram scale-up. Unlike bench-scale methods that prioritize speed, this protocol prioritizes thermal safety , impurity profile control , and solvent recovery .

Core Synthetic Strategy: The Gould-Jacobs Protocol

We utilize the Gould-Jacobs reaction , the industry standard for manufacturing 4-hydroxyquinolines. This route is selected over the Conrad-Limpach synthesis due to its superior regioselectivity for 4-hydroxy derivatives, which are the direct precursors to the 4-chloro target.

The Three-Step Cascade:

  • Condensation: 3-Fluoro-2-methylaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Thermal Cyclization: High-temperature ring closure in Dowtherm A.

  • Deoxychlorination: Conversion of the 4-hydroxy tautomer to 4-chloro using POCl₃.

Retrosynthetic Analysis & Workflow Visualization

The following diagram illustrates the disconnection strategy and the forward process flow.

SynthesisPath cluster_safety Critical Safety Control Points SM1 3-Fluoro-2-methylaniline (Starting Material) Int1 Enamine Intermediate (Acrylate) SM1->Int1 Step 1: Condensation 110°C, -EtOH EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Int1 Int2 7-Fluoro-8-methyl- quinolin-4-ol Int1->Int2 Step 2: Cyclization 250°C, Dowtherm A Safe1 Ethanol Removal (Rate Limiting) Int1->Safe1 Product 4-Chloro-7-fluoro- 8-methylquinoline Int2->Product Step 3: Chlorination POCl3, Reflux Safe2 Thermal Runaway (Cyclization) Int2->Safe2 Safe3 POCl3 Quench (Exotherm) Product->Safe3

Figure 1: Synthetic pathway and critical safety control points (CSCP) for the scale-up process.

Detailed Experimental Protocols

Step 1: Condensation (Enamine Formation)

Objective: Synthesize diethyl (3-fluoro-2-methylanilino)methylenemalonate. Mechanism: Addition-elimination reaction where the aniline nitrogen displaces the ethoxy group of EMME.

  • Reagents:

    • 3-Fluoro-2-methylaniline (1.0 eq) [CAS: 443-86-7][1][2]

    • Diethyl ethoxymethylenemalonate (1.1 eq) [CAS: 87-13-8]

    • Solvent: None (Neat reaction) or Toluene (if temperature control is needed).

Protocol:

  • Charge 3-Fluoro-2-methylaniline into a reactor equipped with a mechanical stirrer, temperature probe, and a Dean-Stark trap (or distillation condenser).

  • Add Diethyl ethoxymethylenemalonate (EMME) slowly at room temperature.

  • Heat the mixture to 110–120°C .

  • Process Control: Ethanol is generated as a byproduct. Continuous removal of ethanol via the condenser is crucial to drive the equilibrium forward (Le Chatelier’s principle).

  • Maintain temperature for 2–4 hours until HPLC indicates <2% remaining aniline.

  • Work-up: Cool to 60°C. If neat, the product may solidify upon cooling. Recrystallize from Ethanol/Hexane or use directly in Step 2 if purity is >95%.

Expert Insight: The 8-methyl group provides steric bulk ortho to the amine. While this usually reduces nucleophilicity, the high temperature compensates. Ensure vigorous stirring to prevent local hot spots.

Step 2: Thermal Cyclization (Gould-Jacobs)

Objective: Ring closure to form 7-Fluoro-8-methylquinolin-4-ol. Critical Hazard: High temperature (250°C).

  • Reagents:

    • Enamine Intermediate (from Step 1)

    • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - 10 volumes relative to SM.

Protocol:

  • Charge Dowtherm A into the reactor and heat to 250°C (Reflux).

  • Addition: Dissolve/suspend the Enamine intermediate in a minimal amount of warm Dowtherm A or add it portion-wise as a solid to the boiling solvent.

    • Scale-up Note:Do not add the entire batch at once. The cyclization releases ethanol, which will flash boil at 250°C, causing dangerous pressure spikes and foaming. Add slowly over 30–60 minutes.

  • Maintain reflux at 250–255°C for 1–2 hours.

  • Monitor: The reaction is complete when the evolution of ethanol ceases.

  • Work-up: Cool the mixture to ~80°C. Add a non-polar anti-solvent (e.g., Heptane or Toluene) to precipitate the product.

  • Filter the solids. Wash the filter cake with Acetone to remove residual Dowtherm A.

  • Dry the off-white solid in a vacuum oven at 50°C.

Expert Insight: The "8-methyl" substituent may slightly retard cyclization compared to unsubstituted anilines. If conversion is low, ensure the temperature is strictly >245°C; below this, the activation energy for the aromatic substitution is not met.

Step 3: Chlorination (Deoxychlorination)

Objective: Convert the 4-hydroxy group to 4-chloro using Phosphorus Oxychloride (POCl₃). Critical Hazard: POCl₃ is water-reactive and corrosive.

  • Reagents:

    • 7-Fluoro-8-methylquinolin-4-ol (1.0 eq)

    • Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 eq)

    • Catalyst: DMF (catalytic amount, accelerates Vilsmeier-Haack type mechanism).

Protocol:

  • Charge the solid quinolin-4-ol into a dry reactor under Nitrogen.

  • Add POCl₃ carefully. Add catalytic DMF (0.1 eq).

  • Heat the slurry to Reflux (105–110°C) .

  • The mixture will clarify as the starting material is consumed and the chlorinated product (soluble in POCl₃) forms.

  • Reflux for 2–3 hours. Monitor by HPLC (quench aliquot in MeOH).

  • Quenching (CRITICAL):

    • Distill off excess POCl₃ under reduced pressure (recover for reuse).

    • Cool the residue to 0–5°C.

    • Inverse Quench: Slowly pour the organic residue into a mixture of ice/water or ice/ammonia. NEVER add water to the reaction vessel.[3] The hydrolysis of residual POCl₃ is highly exothermic and generates HCl gas.

  • Adjust pH to 8–9 using Ammonium Hydroxide or NaOH.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Process Safety & Hazard Management

The scale-up of this molecule involves two high-risk unit operations. The following diagram outlines the decision logic for the critical POCl₃ quenching step.

SafetyFlow Start Reaction Complete (Excess POCl3 present) Distill Vacuum Distillation Remove >80% POCl3 Start->Distill Minimize Hazard Residue Cool Residue to 0°C Dissolve in DCM (Optional) Distill->Residue Quench INVERSE QUENCH Add Residue to Ice/Water Residue->Quench Slow Addition Control Temp Control < 20°C Scrub HCl Gas Quench->Control

Figure 2: Safety workflow for handling POCl₃ reaction mixtures.

Key Hazard Analysis:
  • Dowtherm A Handling: At 250°C, Dowtherm A is above its flash point (but below auto-ignition). Ensure the system is closed (except for the condenser) and under a nitrogen blanket to prevent fire.

  • POCl₃ Hydrolysis: The reaction

    
     is violently exothermic. An inverse quench disperses the heat into the large heat sink (water), whereas adding water to the acid creates a steam explosion risk.
    

Analytical Specifications & Data

Typical Yields
StepReactionTypical YieldAppearance
1Condensation90 – 95%Yellow solid/oil
2Cyclization65 – 75%Off-white powder
3Chlorination80 – 85%White/Pale yellow solid
Total Overall ~50 – 60%
Product Characterization (4-Chloro-7-fluoro-8-methylquinoline)
  • Formula: C₁₀H₇ClFN

  • MW: 195.62 g/mol

  • HPLC Purity: >98.0% (AUC)

  • ¹H NMR (400 MHz, CDCl₃):

    • The 8-methyl group typically appears as a doublet (due to F-coupling) or broad singlet around

      
       2.6–2.8 ppm.
      
    • The C2 and C3 protons of the quinoline ring show characteristic splitting (C2 is downfield ~8.7 ppm).

    • Note: The 7-fluoro substituent will cause splitting of the 8-methyl signal and the aromatic protons (³J_HF and ⁴J_HF coupling).

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Step 1: Low Conversion Ethanol accumulation.Increase N₂ sweep or vacuum to remove ethanol.
Step 2: Tar Formation Temperature too high or oxidation.Ensure N₂ blanket. Do not exceed 260°C.
Step 2: "Gummy" Precipitate Trapped Dowtherm A.Wash thoroughly with hot heptane or acetone.
Step 3: Incomplete Reaction Old POCl₃ (hydrolyzed).Use fresh/distilled POCl₃. Ensure moisture-free setup.[3][4]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. (Analogous protocol for 8-methyl substituted quinolines). Link

  • Li, X., et al. (2010).[6] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching.[7] Organic Process Research & Development, 14(4). (Safety data for Step 3). Link

  • PubChem. (2025). 3-Fluoro-2-methylaniline (Starting Material Data).[2][8] National Library of Medicine. Link

Sources

Application

developing novel compounds from 4-Chloro-7-fluoro-8-methylquinoline

Executive Summary This guide details the synthetic utility of 4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7) as a privileged scaffold for drug discovery. Unlike generic quinolines, this building block offers a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7) as a privileged scaffold for drug discovery. Unlike generic quinolines, this building block offers a specific "triad of utility":

  • C4-Chloro: A highly reactive electrophile for rapid library generation via

    
     or Pd-catalysis.
    
  • C7-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without introducing steric bulk comparable to chlorine or bromine.

  • C8-Methyl: A steric handle that restricts conformation and prevents metabolic oxidation at the 8-position, a common clearance pathway for quinolines.

This note provides validated protocols for transforming this scaffold into kinase inhibitors (e.g., EGFR, c-Met) and anti-infectives, moving from standard substitutions to advanced cross-couplings.

Chemical Space & Reactivity Profile

The reactivity of the quinoline core is dictated by the electron-deficient pyridine ring. The 4-position is activated for nucleophilic attack due to the vinylogous imine system.

Key Reactivity Logic:

  • The "Magic Methyl" Effect: The 8-methyl group introduces orthogonality. It is bulky enough to twist N-substituents out of planarity (improving solubility) but small enough to allow binding in kinase hinge regions.

  • The Fluorine Flag: The 7-F atom is generally stable to standard nucleophilic conditions, allowing it to serve as a robust tag during C4-diversification.

Visualizing the Reactivity (DOT Diagram)

ReactivityMap Core 4-Chloro-7-fluoro- 8-methylquinoline C4 C4 Position (Cl) Primary Electrophile (SNAr / Pd-Coupling) Core->C4 High Reactivity C7 C7 Position (F) Metabolic Blocker (Stable Bioisostere) Core->C7 High Stability C8 C8 Position (Me) Steric Handle (Prevents N-Oxidation) Core->C8 Steric Bulk

Caption: Functional map of the scaffold. C4 is the entry point for diversity; C7 and C8 are structural modulators.

Workflow 1: Nucleophilic Aromatic Substitution ( )

Application: Rapid generation of 4-aminoquinoline libraries (e.g., for antimalarial or kinase screening). Mechanism: Addition-Elimination. The nitrogen of the quinoline acts as an electron sink.

Protocol A: Standard Displacement (Anilines & Primary Amines)

Best for: Nucleophilic amines with minimal steric hindrance.

Materials:

  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 eq)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1 eq)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Catalyst: Conc. HCl (cat. 2-3 drops) - Crucial for protonating the quinoline nitrogen, rendering C4 more electrophilic.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the quinoline in 5 mL of EtOH in a reaction vial.

  • Addition: Add 1.1 mmol of the amine.

  • Activation: Add 2 drops of conc. HCl (or 1.0 eq of HCl in dioxane).

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. Note: Reaction progress is monitored by TLC (50% EtOAc/Hexane). The product is usually more polar.
    
  • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates.

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate: Basify with sat.

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate.

Validation Criteria:

  • NMR: Loss of the C4-H signal is not applicable (since it's Cl), but look for the disappearance of the distinct doublet of the starting material's C3-H and the appearance of N-H signals.

Workflow 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Application: Coupling with electron-deficient anilines, bulky amines, or amides where


 fails.
Rationale:  The 8-methyl group can sterically hinder the approach of nucleophiles in 

. Pd-catalysis bypasses this via an oxidative addition mechanism.
Protocol B: The "Universal" Coupling

Best for: Weak nucleophiles (e.g., sulfonamides, nitro-anilines).

Materials:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (for amides) or BrettPhos (for primary amines) (4 mol%)

  • Base:

    
     (2.0 eq) - Must be anhydrous.
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step:

  • Inert Setup: Flame-dry a microwave vial and purge with Argon.

  • Charging: Add Quinoline (1.0 eq), Amine (1.2 eq), Base (2.0 eq), Catalyst, and Ligand.

  • Solvation: Add anhydrous Dioxane (concentration 0.2 M).

  • Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen kills the active Pd(0) species.

  • Reaction: Seal and heat at

    
     (oil bath) or 
    
    
    
    (Microwave) for 1–12 hours.
  • Filtration: Filter through a celite pad to remove Palladium black.

Decision Tree: Synthesis Strategy

SynthesisTree Start Target: 4-Substituted Quinoline CheckAmine Is the Amine Nucleophilic? Start->CheckAmine Yes Yes (Alkyl amines, e-rich anilines) CheckAmine->Yes No No (Amides, e-poor anilines, bulky) CheckAmine->No SNAr Protocol A: SNAr (EtOH, Reflux, HCl) Yes->SNAr Buchwald Protocol B: Buchwald (Pd/BrettPhos, Cs2CO3) No->Buchwald Result Purification (Flash Chrom. or Crystallization) SNAr->Result Buchwald->Result

Caption: Decision matrix for selecting the optimal synthetic route based on amine nucleophilicity.

Workflow 3: Scaffold Morphing (Tricyclic Systems)

Application: Creating novel IP space by fusing a third ring onto the quinoline. Reaction: Hydrazinolysis followed by cyclization to Triazoloquinolines.

Protocol:

  • Hydrazine Displacement: React 4-chloro-7-fluoro-8-methylquinoline with hydrazine hydrate (excess) in refluxing ethanol. This yields the 4-hydrazino-quinoline .

  • Cyclization: Reflux the 4-hydrazino intermediate with formic acid (to make the unsubstituted triazole) or an orthoester (to introduce an R-group).

  • Result: 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]quinoline.

    • Note: This transformation alters the kinase binding mode significantly, often shifting selectivity profiles.

Data Summary & Validation

Expected Analytical Data (Generic 4-Anilino Product):

MeasurementExpected ResultNotes
1H NMR (DMSO-d6)

8.4–8.6 ppm (d, 1H)
C2-H (Characteristic of Quinoline core)
1H NMR (DMSO-d6)

6.5–6.8 ppm (d, 1H)
C3-H (Upfield shift upon amination)
1H NMR (DMSO-d6)

2.6–2.7 ppm (s, 3H)
C8-Methyl (Distinct singlet)
19F NMR

-110 to -120 ppm
Single peak (Diagnostic for 7-F integrity)
LC-MS (ESI+) [M+H]+ ~ Product MassChlorine isotope pattern (3:1) disappears

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of 4-chloroquinolines).

  • Musonda, C. C., et al. (2004). "Chloroquine analogs as antimalarial candidates." Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905. (Protocol for SNAr displacement).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie Int. Ed., 47(34), 6338-6361. (Guidance on ligand selection for hindered substrates).

  • BenchChem. (2025).[1] "Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide." (Analogous scaffold handling).

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[2] Current Medicinal Chemistry, 18(10), 1488-1508.

Sources

Method

4-Chloro-7-fluoro-8-methylquinoline as an intermediate for API synthesis

Application Note: Strategic Utilization of 4-Chloro-7-fluoro-8-methylquinoline in API Synthesis Part 1: Executive Summary & Strategic Value 4-Chloro-7-fluoro-8-methylquinoline represents a "privileged scaffold" in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-7-fluoro-8-methylquinoline in API Synthesis

Part 1: Executive Summary & Strategic Value

4-Chloro-7-fluoro-8-methylquinoline represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical junction intermediate for two major therapeutic classes: Tyrosine Kinase Inhibitors (TKIs) and Fluoroquinolone Antibacterials .

Its structural uniqueness lies in the 8-methyl "Magic Methyl" effect , which restricts conformational rotation and increases lipophilicity without significantly altering the electronic profile of the aromatic ring. Combined with the 7-fluoro substituent (a metabolic blocker and hydrogen bond acceptor) and the highly reactive 4-chloro handle, this molecule allows for divergent synthesis of high-affinity APIs.

Key Applications:

  • Kinase Inhibition: Precursor to 4-aminoquinoline derivatives targeting EGFR and PI3K/Akt pathways (analogous to Bosutinib).

  • Antibacterial Research: Scaffold for next-generation quinoline-based antimicrobials where the 8-methyl group reduces efflux pump susceptibility.

Part 2: Chemical Profile & Properties

PropertySpecification
CAS Number 1065093-51-7
Molecular Formula C₁₀H₇ClFN
Molecular Weight 195.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (typical)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water.
Reactivity Hotspots C4-Cl: Highly susceptible to S_NAr (Nucleophilic Aromatic Substitution).C7-F: Activated for S_NAr only under forcing conditions or after C4 displacement.N1: Protonation site (pKa ~4-5).

Part 3: Synthesis of the Intermediate (Upstream Protocol)

The industrial standard for synthesizing this intermediate follows the Gould-Jacobs Reaction , modified for the steric hindrance of the 8-methyl group.

Workflow Diagram

SynthesisPath Start 3-Fluoro-2-methylaniline (Starting Material) Step1 Condensation (EMME, 110°C) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 - EtOH Inter2 4-Hydroxy-7-fluoro- 8-methylquinoline Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Final 4-Chloro-7-fluoro- 8-methylquinoline Step3->Final S_NAr

Caption: Figure 1. Step-wise synthesis of the target intermediate via the Gould-Jacobs protocol.[1]

Detailed Experimental Protocol

Step 1: Condensation & Cyclization [1]

  • Reactants: Charge a reactor with 3-Fluoro-2-methylaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Condensation: Heat to 110–120°C for 2–3 hours. Monitor ethanol evolution (distillation).

  • Cyclization: Add the crude enamine dropwise into boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Critical: High temperature is required to overcome the steric clash of the 8-methyl group.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate the 4-hydroxy-7-fluoro-8-methylquinoline . Filter and wash with hexane.

Step 2: Chlorination (The Critical Step) Rationale: The conversion of the tautomeric 4-quinolinone (4-OH) to the 4-chloro derivative activates the core for drug coupling.

  • Setup: Place 4-hydroxy-7-fluoro-8-methylquinoline (10 g, 56 mmol) in a round-bottom flask.

  • Reagent: Add Phosphoryl chloride (POCl₃) (30 mL, excess). Optional: Add catalytic DMF (3 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Reflux (105°C) for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5) until the starting material (Rf ~0.1) disappears and product (Rf ~0.8) appears.[2][3][4][5][6]

  • Quench (Hazard Control):

    • Cool reaction mass to 40°C.

    • Pour slowly onto crushed ice (300 g) with vigorous stirring. Caution: Exothermic hydrolysis of POCl₃.

    • Neutralize with 25% NH₄OH or NaOH solution to pH 8–9.

  • Extraction: Extract with Dichloromethane (3 x 100 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from heptane/ethyl acetate if necessary.

Part 4: Downstream API Synthesis (Case Studies)

The utility of 4-chloro-7-fluoro-8-methylquinoline lies in its regioselective reactivity . The C4-chlorine is significantly more electrophilic than the C7-fluorine, allowing for sequential functionalization.

Reactivity & Divergence Map

Reactivity Core 4-Chloro-7-fluoro-8-methylquinoline PathA Path A: C4-Displacement (S_NAr) Core->PathA  Anilines/Amines  (Mild Heat) ProdA 4-Aminoquinoline Derivatives (Kinase Inhibitors) PathA->ProdA PathB Path B: C7-Displacement ProdB Dual-Functionalized Scaffolds (Complex APIs) PathB->ProdB ProdA->PathB  Forcing Conditions  (High Temp/Strong Base)

Caption: Figure 2. Regioselective functionalization strategy. Path A is the primary route for kinase inhibitor synthesis.

Protocol: Synthesis of a Kinase Inhibitor Precursor (C4-Amination)

This protocol demonstrates the coupling of the intermediate with a substituted aniline, a common step in synthesizing EGFR inhibitors.

Reaction:



  • Reagents: Dissolve 4-chloro-7-fluoro-8-methylquinoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in Ethanol or Isopropanol (10 volumes).

  • Catalyst: No external base is required initially; the reaction is autocatalytic due to HCl generation. Note: For acid-sensitive amines, add DIPEA (1.2 eq).

  • Conditions: Reflux for 4–6 hours.

  • Workup:

    • Cool to 0–5°C. The product often precipitates as the hydrochloride salt.

    • Filter the solid.[1][6]

    • Wash with cold ethanol and diethyl ether.

  • Free Base Formation: Suspend the salt in water/DCM and treat with saturated NaHCO₃. Separate the organic layer to obtain the free base.

Part 5: Safety & Handling

  • POCl₃: Highly corrosive and water-reactive. Releases HCl gas upon hydrolysis. Perform all transfers in a fume hood.

  • 7-Fluoro Derivatives: While generally stable, fluorinated aromatics can be toxic. Handle with gloves and avoid inhalation of dust.

  • Waste Disposal: Aqueous waste from the chlorination step contains phosphoric acid and HCl; neutralize before disposal.

Part 6: References

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chloro-7-fluoro-8-methylquinoline Product Specification & MSDS. Retrieved from

  • PubChem. (2025). 3-Fluoro-2-methylaniline (Precursor Data). National Library of Medicine. Retrieved from

  • MDPI. (2000). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules, 5, 1281-1296. Retrieved from

  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from

Sources

Application

Application Note: Laboratory Synthesis of Substituted Quinolines from 4-Chloro-7-fluoro-8-methylquinoline

This Application Note is structured to serve as a definitive technical guide for the functionalization of 4-Chloro-7-fluoro-8-methylquinoline . It prioritizes mechanistic insight, robust protocols, and safety, adhering t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the functionalization of 4-Chloro-7-fluoro-8-methylquinoline . It prioritizes mechanistic insight, robust protocols, and safety, adhering to the standards of high-impact medicinal chemistry process development.

Introduction & Scaffold Analysis

The 4-Chloro-7-fluoro-8-methylquinoline scaffold represents a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., EGFR, VEGFR) and antimalarial agents. Its value lies in its unique substitution pattern:

  • C4-Chloro: A highly reactive handle for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.[1]
    
  • C7-Fluoro: Provides metabolic stability and modulates lipophilicity. Unlike bromo- or iodo-substituents, the C7-F bond is generally inert to standard Pd-coupling conditions, allowing for high chemoselectivity at C4.

  • C8-Methyl: Introduces steric bulk that can enforce atropisomerism in biaryl systems or improve solubility. It also serves as a latent handle for late-stage radical functionalization.

Reactivity Profile & Chemoselectivity

The core challenge in utilizing this scaffold is maximizing yield at the C4 position while preventing side reactions at the C7-F or benzylic C8-Me positions.

  • Activation: The C7-Fluoro group (inductively electron-withdrawing) lowers the LUMO energy of the pyridine ring, making the C4-Cl more susceptible to nucleophilic attack compared to unsubstituted 4-chloroquinoline.

  • Sterics: The C8-Methyl group exerts peri-strain, potentially hindering bulky nucleophiles from approaching the C4/N1 pocket, necessitating higher reaction temperatures or specific catalyst ligands.

Experimental Workflows (Visualized)

The following diagram outlines the primary synthetic pathways covered in this guide.

G Start 4-Chloro-7-fluoro- 8-methylquinoline SNAr Protocol 1: SNAr (Amines, Heat) Start->SNAr Suzuki Protocol 2: Suzuki Coupling (Ar-B(OH)2, Pd) Start->Suzuki Buchwald Protocol 3: Buchwald-Hartwig (Amines, Pd, Ligand) Start->Buchwald Prod_Amino 4-Amino-7-fluoro- 8-methylquinoline SNAr->Prod_Amino Nucleophilic Displacement Prod_Aryl 4-Aryl-7-fluoro- 8-methylquinoline Suzuki->Prod_Aryl C-C Bond Formation Buchwald->Prod_Amino Cat. C-N Bond Formation

Caption: Chemoselective diversification pathways for 4-Chloro-7-fluoro-8-methylquinoline. Blue path indicates standard displacement; Red/Yellow paths indicate metal-catalyzed couplings.

Detailed Experimental Protocols

Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution ( )

Best for: Primary amines, non-sterically hindered secondary amines. Mechanism: Addition-Elimination via a Meisenheimer complex.[2]

Materials
  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 equiv)

  • Nucleophile: Amine (1.2 – 3.0 equiv)

  • Solvent: Ethanol (EtOH), Isopropanol (IPA), or NMP (for unreactive amines).

  • Base: DIPEA (optional, if amine is valuable; otherwise excess amine acts as base).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-7-fluoro-8-methylquinoline (1.0 mmol, ~195 mg) in EtOH (5 mL).

  • Addition: Add the amine (3.0 mmol). Note: If the amine is a solid, dissolve it in a minimum amount of solvent before addition.

  • Reaction: Heat the mixture to reflux (80°C) for 4–12 hours.

    • Self-Validation Check: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar fluorescent spot (product) should appear.

    • Optimization: If conversion is <50% after 6 hours, add a catalytic amount of NaI (0.1 equiv) or switch solvent to 1-butanol and heat to 110°C.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Method A (Precipitation): Pour into ice-water (20 mL). If a solid forms, filter, wash with water, and dry.

    • Method B (Extraction): If no precipitate, remove volatiles in vacuo. Dissolve residue in DCM, wash with sat.

      
       and brine.[3] Dry over 
      
      
      
      .[2][4]
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Critical Insight: The 7-F group activates the ring. Reaction times are typically 20-30% shorter than for the 7-H analog.

Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Best for: Installing aryl or heteroaryl groups (Biaryl synthesis). Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).[5]
Materials
  • Substrate: 4-Chloro-7-fluoro-8-methylquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane or DME (degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

  • Loading: Add substrate (1.0 mmol), boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).

  • Solvation: Add Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes (essential to prevent homocoupling of boronic acid).

  • Reaction: Seal and heat to 90-100°C for 12-18 hours.

    • Self-Validation Check: The reaction mixture usually turns black (Pd precipitation) upon completion. LCMS should show the [M+1] peak corresponding to the biaryl product.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Insight: The 4-Cl bond is chemically distinct from the 7-F bond. Under these conditions, oxidative addition occurs exclusively at C4-Cl. The 7-F bond requires specialized ligands (e.g., BrettPhos) and temperatures >120°C to activate, ensuring high regioselectivity.

Protocol 3: Buchwald-Hartwig Amination

Best for: Weakly nucleophilic amines (anilines, amides) or when


 fails due to sterics.
Materials
  • Catalyst System:

    
     (2 mol%) + XPhos or BINAP (4 mol%).
    
  • Base:

    
     or NaOtBu (1.5 equiv).
    
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous).

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix

    
     and Ligand in Toluene and stir for 10 mins at RT to generate the active catalyst species.
    
  • Reaction Assembly: Add the quinoline substrate (1.0 mmol), amine (1.2 mmol), and base.

  • Heating: Heat to 100°C for 12 hours.

  • Workup: Filter through silica/Celite to remove Pd residues. Concentrate and purify.

Data Summary & Troubleshooting

Solvent Selection Guide for
SolventBoiling PointReaction RateWorkup EaseRecommended For
Ethanol 78°CModerateHigh (Precipitation)Primary aliphatic amines
Isopropanol 82°CModerateHighSecondary amines
1-Butanol 117°CFastModerate (Extraction)Sterically hindered amines
DMF/DMA 153°C+Very FastLow (High BP)Weak nucleophiles (Anilines)
Troubleshooting Table
ObservationDiagnosisCorrective Action
Starting Material Remains Low nucleophilicity or steric hindrance.Switch to Protocol 3 (Buchwald) or add NaI catalyst to

.
Product is impure (Pd black) Palladium leaching.Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup.
Regioselectivity Issues Attack at C7-F (Rare).Lower reaction temperature; ensure C4-Cl is not hydrolyzed to 4-OH.
Hydrolysis (4-OH formation) Wet solvent/hygroscopic amine.Dry solvents over molecular sieves; use anhydrous base.

References

  • Suzuki Coupling of 4-Chloroquinolines

    • Title: 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.[6]

    • Source: ResearchGate.[7]

    • URL:[Link]

  • Buchwald-Hartwig Protocol Standards

    • Title: TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3.

    • Source: TCI Chemicals.

  • Nucleophilic Substitution on 4-Chloroquinolines

    • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • 7-Bromo-4-chloro-8-methylquinoline Analog Chemistry

    • Title: Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.[1]

    • Source: BenchChem.[1][2]

  • General Reactivity of 4-Chloro-7-fluoroquinolines

    • Title: Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-Chloro-7-fluoro-8-methylquinoline

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-7-fluoro-8-methylquinoline Current Status: Operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 19, 2026...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-7-fluoro-8-methylquinoline

Current Status: Operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 19, 2026[1]

Executive Summary

Welcome to the technical support hub for the synthesis of 4-Chloro-7-fluoro-8-methylquinoline . This scaffold is a critical intermediate in the development of next-generation fluoroquinolone antibiotics and antiproliferative agents. The presence of the 8-methyl group, while enhancing pharmacological properties, introduces steric challenges during the cyclization and chlorination phases that distinguish it from standard quinoline synthesis.

This guide moves beyond basic recipes, offering a troubleshooting-first approach derived from industrial scale-up data and mechanistic analysis.

Part 1: The Synthetic Pathway (Visualized)

The synthesis relies on the Gould-Jacobs reaction , favored for its regioselectivity when using 2,3-disubstituted anilines. The 2-methyl group on the starting aniline effectively blocks one ortho-position, forcing cyclization to occur exclusively at the 6-position, yielding the desired 7,8-substitution pattern.

G Start Starting Material 3-Fluoro-2-methylaniline (CAS: 443-86-7) Step1 Condensation + Diethyl ethoxymethylenemalonate (110°C, -EtOH) Start->Step1 Inter1 Intermediate 1 Enamine (Acrylate) Step1->Inter1 Yield >90% Step2 Cyclization Dowtherm A, 250°C Inter1->Step2 Critical Step Inter2 Intermediate 2 4-Hydroxy-3-ester Step2->Inter2 Step3 Hydrolysis & Decarboxylation NaOH then Heat Inter2->Step3 Inter3 Intermediate 3 7-Fluoro-8-methyl-4-hydroxyquinoline Step3->Inter3 Step4 Chlorination POCl3, Reflux Inter3->Step4 Final Target Product 4-Chloro-7-fluoro-8-methylquinoline Step4->Final

Figure 1: Step-wise synthetic flow for 4-Chloro-7-fluoro-8-methylquinoline via the Gould-Jacobs route.

Part 2: Critical Process Parameters & Troubleshooting

Module 1: Enamine Condensation

Objective: Reaction of 3-fluoro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME).

Standard Protocol: Mix equimolar amounts of aniline and EMME.[1] Heat to 110°C for 2-4 hours. Remove ethanol continuously via a Dean-Stark trap or vacuum to drive equilibrium.[1]

Troubleshooting Q&A:

Q: The reaction mixture solidifies before completion. How do I handle this? A: This is a common issue due to the high melting point of the enamine intermediate.

  • Cause: As the product forms, it crystallizes, trapping unreacted starting material.[1]

  • Solution: Add a small volume of a high-boiling solvent like toluene or xylene (approx.[1] 0.5 - 1.0 volumes relative to reactants).[1] This maintains a slurry/solution state, ensuring homogeneity without lowering the temperature below the activation threshold.

Q: My LC-MS shows significant unreacted aniline (10-15%) even after 4 hours. A: The 2-methyl group provides steric hindrance near the nucleophilic nitrogen.

  • Optimization: Do not rely on passive reflux.[1] Apply a slight vacuum (approx. 200 mbar) to actively strip the ethanol byproduct. Le Chatelier’s principle is your primary driver here. If ethanol remains, the reverse reaction is favored.[1]

Module 2: Thermal Cyclization (The "Gould-Jacobs" Step)

Objective: Ring closure of the enamine to form the quinoline core.

Standard Protocol: Add the enamine portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 255-260°C. Maintain temp for 30-60 mins.

Troubleshooting Q&A:

Q: I am getting a black tar instead of a precipitate. A: Charring occurs if the addition is too fast or the temperature fluctuates.

  • Mechanism:[1][2][3][4][5] The cyclization is exothermic.[6] If you add the solid enamine too quickly, the local temperature spikes, leading to polymerization.

  • Protocol Adjustment: Use a dilution feed .[1] Dissolve/suspend the enamine in a small amount of warm Dowtherm A and add it dropwise to the main boiling solvent pot. This ensures instantaneous dilution and cyclization.[1]

Q: Can I use Polyphosphoric Acid (PPA) instead of Dowtherm A? A: While PPA is common for some quinolines, we do not recommend it for the 8-methyl derivative.

  • Reasoning: The 8-methyl group makes the ring system electron-rich but sterically crowded. PPA often leads to sulfonation side-reactions or incomplete ring closure due to viscosity issues preventing the necessary conformational change. High-temperature thermal cyclization in Dowtherm A is cleaner for this specific substrate.[1]

Module 3: Chlorination with POCl₃

Objective: Conversion of the 4-hydroxy tautomer to the 4-chloro derivative.

Standard Protocol: Reflux 7-fluoro-8-methyl-4-hydroxyquinoline in neat POCl₃ (5-10 eq) for 2-3 hours.

Troubleshooting Q&A:

Q: The reaction stalls at 80% conversion. Should I add PCl₅? A: Be cautious.

  • Insight: While PCl₅ increases chlorinating power, it generates more phosphorus byproducts that complicate workup.[1]

  • Alternative: Add a catalytic amount of DMF (Dimethylformamide) .[1] This forms the Vilsmeier-Haack reagent in situ, which is a far more potent electrophile than POCl₃ alone, helping overcome the steric deactivation from the 8-methyl group.

Q: Violent exotherms occur during the quench. How do I scale this safely? A: Never add water to the reaction mixture.

  • Safety Protocol:

    • Distill off excess POCl₃ under reduced pressure first (recover for reuse).[1]

    • Dilute the residue with dichloromethane (DCM) or toluene.[1]

    • Pour the organic mixture slowly into a vigorously stirred ice/ammonia mixture. The organic solvent acts as a heat sink and buffer.

Part 3: Data & Specifications

Optimization Data Table

ParameterStandard ConditionOptimized ConditionImpact on Yield
Step 1 Solvent Neat (Solvent-free)Toluene (0.5 vol)Prevents solidification; +5% Yield
Cyclization Temp 240°C255-260°CCritical for ring closure; <250°C fails
Chlorination Catalyst NoneDMF (cat.)[1]Reduces time by 50%; +10% Yield
Workup pH Neutral (pH 7)Weakly Basic (pH 8-9)Prevents HCl salt formation of product

Troubleshooting Logic Tree

Troubleshooting Problem Low Overall Yield Check1 Check Step 1 LC-MS Problem->Check1 Check2 Check Step 2 Appearance Check1->Check2 Step 1 OK Sol1 Increase Vacuum Remove Ethanol Check1->Sol1 Unreacted Aniline Sol2 Slower Addition to Dowtherm Check2->Sol2 Black Tar Sol3 Temp < 255°C? Increase Heat Check2->Sol3 Low Conversion

Figure 2: Diagnostic logic for resolving yield issues during scale-up.

References

  • Gould-Jacobs Reaction Overview & Mechanism Source: Wikipedia / Vertex AI Search Context: foundational mechanism for aniline-malonate condensation and cyclization.[1]

  • Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Analogous Protocol) Source: BenchChem Technical Guide Context: Provides specific conditions (Dowtherm A, 250°C) for the 8-methyl substituted quinoline scaffold, serving as the primary proxy for the 7-fluoro derivative. [1]

  • POCl3 Chlorination of 4-Quinazolones and Quinolines Source: National Institutes of Health (NIH) / PubMed Context:[1] detailed kinetics of POCl3 chlorination and the suppression of dimer formation.[7]

  • Properties of 3-Fluoro-2-methylaniline Source: PubChem Context:[1][8] Physical properties and reactivity profile of the starting material.[6][9][10][11] [1]

  • Large-Scale Chlorination Protocols Source: MDPI Context: Solvent-free and catalytic methods for chlorinating hydroxy-heterocycles.[1] [1]

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-7-fluoro-8-methylquinoline

Introduction: The synthesis of 4-Chloro-7-fluoro-8-methylquinoline is a critical process for researchers in drug discovery, providing a key scaffold for various therapeutic agents. While the synthetic pathway is well-est...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-Chloro-7-fluoro-8-methylquinoline is a critical process for researchers in drug discovery, providing a key scaffold for various therapeutic agents. While the synthetic pathway is well-established, practitioners frequently encounter challenges related to byproduct formation, which can significantly impact yield, purity, and downstream applications. This guide provides in-depth troubleshooting advice, rooted in mechanistic principles, to help scientists identify, mitigate, and resolve common issues encountered during synthesis. Our focus is on the most prevalent and logical synthetic route: the Gould-Jacobs reaction for quinoline core formation, followed by chlorination.

I. Overview of the Synthetic Pathway & Key Byproduct Junctions

The synthesis proceeds in three primary stages, each with its own potential for side reactions. Understanding these critical junctures is the first step toward effective troubleshooting.

  • Condensation: 3-fluoro-2-methylaniline reacts with diethyl ethoxymethylenemalonate (DEMM) to form the key intermediate, Diethyl ((3-fluoro-2-methylphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form 7-fluoro-4-hydroxy-8-methylquinoline. This step is the most common source of significant byproducts.

  • Chlorination: The 4-hydroxy group is replaced with a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 3-fluoro-2-methylaniline + Diethyl ethoxymethylenemalonate B Diethyl ((3-fluoro-2-methylphenyl) amino)methylene)malonate A->B 100-120°C C 7-fluoro-4-hydroxy-8-methylquinoline (Desired Product) B->C ~250°C (Main Pathway) D Polymeric Tar B->D Overheating/ Oxygen E Uncyclized Intermediate B->E Insufficient Temp/Time F 5-fluoro-8-methyl Isomer (Regioisomeric Byproduct) B->F Minor Pathway G 4-Chloro-7-fluoro-8-methylquinoline (Final Product) C->G POCl₃ H Unreacted 4-Hydroxyquinoline C->H Incomplete Reaction/ Hydrolysis

Fig 1. Synthetic workflow and common byproduct formation points.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a practical Q&A format.

Q1: After the high-temperature cyclization step, my reaction vessel is coated with a dark, intractable tar, and the yield of my 4-hydroxyquinoline is extremely low. What is causing this?

A1: This is the most common failure mode in this synthesis and is due to thermal polymerization . Anilines and their derivatives can undergo self-condensation and polymerization at the high temperatures (240-260°C) required for the Gould-Jacobs cyclization.[1]

  • Causality: The reaction is an intramolecular electrophilic aromatic substitution. However, at elevated temperatures, intermolecular reactions can compete, especially in the presence of atmospheric oxygen which can initiate radical polymerization pathways. Impurities in the starting aniline or the malonate intermediate can also act as catalysts for polymerization.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The cyclization must be conducted under a strictly inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions.

    • High-Purity Reagents: Ensure your Diethyl ((3-fluoro-2-methylphenyl)amino)methylene)malonate intermediate is pure before proceeding. Any residual starting aniline can promote side reactions.

    • Solvent Choice: Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether. These solvents provide excellent heat transfer and a controlled temperature environment, preventing localized overheating.[2]

    • Controlled Heating: Use a heating mantle with a temperature controller and vigorous stirring to ensure even heat distribution. Avoid "hot spots" which can initiate charring and polymerization.

Q2: My NMR analysis after the cyclization workup shows that my main product is still the uncyclized Diethyl ((3-fluoro-2-methylphenyl)amino)methylene)malonate intermediate. Why didn't the reaction proceed?

A2: This issue indicates incomplete cyclization , a problem of insufficient activation energy.

  • Causality: The Gould-Jacobs cyclization is a pericyclic reaction that requires a significant thermal energy input to overcome the activation barrier for the intramolecular ring-closing step.[3][4] Failure to reach and maintain the required temperature is the primary cause.

  • Troubleshooting & Prevention:

    • Temperature Verification: Ensure your reaction temperature reaches a minimum of 240°C, with an ideal range of 240-260°C.[2] Use a calibrated thermometer placed directly in the reaction mixture if possible.

    • Reaction Time: Maintain the target temperature for at least 30-60 minutes. The reaction is typically rapid once the correct temperature is achieved, but premature cooling will halt the conversion.[2]

    • Monitoring: If possible, monitor the reaction by TLC. The 4-hydroxyquinoline product will have a different Rf value than the malonate intermediate.

Q3: I've successfully synthesized the 4-hydroxyquinoline, but my LC-MS and NMR data suggest the presence of a second isomer in small quantities. What is this byproduct?

A3: You are likely observing the formation of a regioisomeric byproduct , specifically 5-fluoro-8-methyl-4-hydroxyquinoline .

  • Causality: The cyclization is an electrophilic attack on the aniline ring. The amino group is an activating, ortho-para director. In your starting material (3-fluoro-2-methylaniline), there are two possible positions for cyclization: C6 (para to the amino group) and C2 (ortho to the amino group).

    • Major Pathway (Desired): Cyclization occurs at the C6 position, which is sterically accessible and electronically favored, leading to the 7-fluoro-8-methyl product.

    • Minor Pathway (Byproduct): A smaller fraction may cyclize at the C2 position, leading to the 5-fluoro-8-methyl isomer. The fluorine atom at C3 slightly deactivates this position, but some formation is still possible.

  • Troubleshooting & Prevention:

    • Mitigation: The formation of this isomer is an inherent outcome of the substrate's electronics. It cannot be completely eliminated.

    • Resolution: Careful column chromatography is the most effective method to separate the desired 7-fluoro isomer from the minor 5-fluoro byproduct. Their differing polarity, due to the position of the fluorine atom relative to the hydroxyl and methyl groups, should allow for separation on silica gel.

Fig 2. Competing pathways leading to regioisomeric products.

Q4: My chlorination step with POCl₃ is complete, but after the aqueous workup, a significant amount of the 4-hydroxy starting material has reappeared. What went wrong?

A4: This is a classic case of product hydrolysis during workup. The 4-chloroquinoline product is susceptible to nucleophilic attack by water, reverting it to the 4-hydroxyquinoline starting material.

  • Causality: The C4 position of the quinoline ring is activated towards nucleophilic substitution. While the chlorination with POCl₃ successfully forms the C-Cl bond, this bond can be readily cleaved by water, especially under non-acidic conditions. The workup step of pouring the reaction mixture onto ice creates a vigorous, exothermic reaction and a highly acidic aqueous environment.[2] If this solution is neutralized too quickly or becomes basic while the product is still dissolved, rapid hydrolysis will occur.

  • Troubleshooting & Prevention:

    • Controlled Quench: Pour the reaction mixture slowly onto a large excess of crushed ice with very vigorous stirring. This helps to dissipate the heat from the POCl₃ hydrolysis.[2]

    • Maintain Acidity: The product is most stable as its hydrochloride salt in acidic water.

    • Cold Neutralization: Cool the acidic slurry in an ice bath and slowly add a base (e.g., concentrated ammonium hydroxide or a cold sodium carbonate solution) to neutralize the acid. The goal is to precipitate the solid product at a low temperature as soon as the pH reaches ~8-9. Do not let the mixture get warm or sit for extended periods at a neutral pH.

    • Rapid Isolation: Filter the precipitated solid product immediately, wash it thoroughly with cold water to remove salts, and dry it.

III. Summary of Common Byproducts and Solutions

Byproduct/IssueStep of FormationProbable CauseRecommended Solution / Prevention
Polymeric Tar 2. CyclizationOverheating; Presence of oxygen; Impure starting materials.Conduct reaction under an inert atmosphere; Use high-purity reagents; Ensure controlled, even heating with a suitable high-boiling solvent.[1]
Uncyclized Intermediate 2. CyclizationReaction temperature too low (<240°C) or reaction time too short.Ensure reaction temperature is maintained at 240-260°C for 30-60 minutes; Monitor by TLC.[2][5]
Regioisomeric Isomer 2. CyclizationInherent electronic properties of the substrate allowing for minor cyclization at an alternate position.Formation is unavoidable but can be minimized by precise temperature control. Isomers must be separated by column chromatography.
Unreacted 4-Hydroxyquinoline 3. ChlorinationIncomplete chlorination reaction or hydrolysis of the product during aqueous workup.Use a sufficient excess of POCl₃ (5-10 equivalents); During workup, quench slowly onto ice and neutralize carefully at low temperature to precipitate the product before hydrolysis can occur.[2]

IV. Reference Experimental Protocol

This protocol is provided as a guide and should be adapted and optimized by the end-user. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Diethyl ((3-fluoro-2-methylphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 3-fluoro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 110-120°C for 2 hours. Ethanol will evolve as a byproduct.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool slightly and remove the residual ethanol under reduced pressure. The resulting oil or solid is typically used in the next step without further purification.

Step 2: Synthesis of 7-fluoro-4-hydroxy-8-methylquinoline

  • Scientist's Note: This step is highly temperature-sensitive and must be performed under an inert atmosphere to prevent polymerization.[1]

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add a high-boiling solvent such as Dowtherm A. Heat the solvent to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the reaction temperature at 250-260°C for 30-45 minutes.

  • Upon completion (monitored by TLC), cool the reaction mixture. The product will often precipitate.

  • Add a hydrocarbon solvent (e.g., hexane) to facilitate further precipitation.

  • Filter the solid product, wash thoroughly with hexane, and dry under vacuum.

Step 3: Synthesis of 4-Chloro-7-fluoro-8-methylquinoline

  • Scientist's Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.[2]

  • In a flask equipped with a reflux condenser, carefully add 7-fluoro-4-hydroxy-8-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours. The solid will dissolve as the reaction progresses.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Workup: In a separate large beaker, prepare a stirred slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the ice. This step is highly exothermic.

  • Once the addition is complete, continue to stir the acidic slurry in an ice bath. Slowly add concentrated ammonium hydroxide until the pH is approximately 8-9, causing the product to precipitate.

  • Immediately filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

V. References

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.

  • Liebman, K. M., Burgess, S. J., Gunsaru, B., & Peyton, D. H. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1489-1497. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-Chloroquinoline Substitution Reactions

Welcome to the technical support center for 4-chloroquinoline substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloroquinoline substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low product yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction with 4-chloroquinoline is resulting in a very low yield. What are the most common initial factors to investigate?

Low yields in SNAr reactions involving 4-chloroquinolines can often be traced back to a few key factors. Systematically evaluating these can help pinpoint the issue:

  • Incomplete Reaction: The first step is to ensure the reaction has proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider optimizing the reaction time and temperature. For instance, some substitutions may require heating to reflux to achieve a clean conversion.[1]

  • Nucleophile Reactivity: The nature of your nucleophile is critical. Electron-rich nucleophiles, such as primary aliphatic amines, generally react more readily and under milder conditions.[2] Conversely, electron-poor nucleophiles, like some anilines, may require more forcing conditions, such as higher temperatures, longer reaction times, or even microwave irradiation to achieve satisfactory yields.[1][2]

  • Substituent Effects on the Quinoline Ring: The electronic properties of substituents on the quinoline ring can significantly influence the reactivity of the C4 position. Electron-withdrawing groups can decrease the electron density of the ring, making it more susceptible to nucleophilic attack, but they can also affect the overall stability of the intermediate. Conversely, electron-donating groups can deactivate the ring towards nucleophilic substitution.[3]

Q2: I've confirmed my reaction has gone to completion, but the isolated yield is still poor. What are the likely causes during workup and purification?

Significant product loss can occur during the isolation and purification stages. Here are some common areas to scrutinize:

  • Purification Losses: 4-Chloroquinoline and its derivatives can be unstable under certain conditions. Careful handling during workup and purification is essential to minimize degradation.[1] Column chromatography is a common purification method, but improper selection of the stationary phase or solvent system can lead to significant product loss.[1][4]

  • Product Solubility: The solubility of your product in the chosen extraction and purification solvents is a critical factor. If your product has low solubility in the organic solvent used for extraction, a significant portion may remain in the aqueous layer. Conversely, if the product is too soluble in the mobile phase during chromatography, it may co-elute with impurities.

  • Hydrolysis of the Product: Some substituted quinolines can be susceptible to hydrolysis, especially under acidic or basic workup conditions. Neutralizing the reaction mixture carefully and minimizing exposure to harsh pH conditions can mitigate this issue.

Q3: My reaction is sluggish and gives a low yield even with an electron-rich nucleophile. How can I optimize the reaction conditions?

When a seemingly favorable reaction underperforms, a systematic optimization of the reaction parameters is necessary.

Solvent Selection

The choice of solvent plays a crucial role in SNAr reactions. The solvent's polarity can significantly impact the reaction rate and yield.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are often excellent choices for SNAr reactions.[5][6] They can effectively solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

  • Polar Protic Solvents: Alcohols like ethanol or methanol can also be used.[1] However, they can form hydrogen bonds with the nucleophile, potentially reducing its nucleophilicity.[7] In some cases, a mixture of solvents, such as THF and water, can be effective, particularly in microwave-assisted reactions.[1][2]

Solvent TypeExamplesRationale for Use in 4-Chloroquinoline Substitutions
Polar Aprotic DMF, DMSO, AcetonitrileEffectively solvates the charged intermediate, stabilizing the transition state and increasing the reaction rate.[5][6]
Polar Protic Ethanol, MethanolCan facilitate the reaction but may also solvate the nucleophile, reducing its reactivity.[1][7]
Mixed Solvents THF/WaterOften used in microwave-mediated reactions to improve heating efficiency and solubility.[1][2]
Role of a Base

A base is often required to neutralize the HCl generated during the substitution reaction.[1]

  • Organic Bases: Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are commonly used.

  • Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate can also be effective.

The choice and stoichiometry of the base can be critical and may require optimization.

Temperature and Reaction Time

Reaction temperatures can vary widely, from room temperature to reflux, depending on the reactivity of both the 4-chloroquinoline derivative and the nucleophile.[1] For less reactive substrates, increasing the temperature is a common strategy to enhance the reaction rate. Microwave irradiation has emerged as a powerful tool to significantly shorten reaction times and improve yields, especially with unreactive amines.[1][2]

Q4: Are there any common side reactions that could be consuming my starting material and lowering the yield of my desired product?

Yes, several side reactions can compete with the desired nucleophilic substitution, leading to a complex reaction mixture and a lower yield of the target compound.

  • Dimerization: In some cases, particularly during the synthesis of the 4-chloroquinoline starting material using reagents like POCl₃, pseudodimer formation can occur, especially at lower temperatures.[1]

  • Reaction with Solvent: If a nucleophilic solvent like an alcohol is used at high temperatures, it may compete with your intended nucleophile, leading to the formation of an alkoxy-substituted quinoline byproduct.

  • Hydrolysis of Starting Material: 4-Chloroquinolines can be susceptible to hydrolysis to the corresponding 4-hydroxyquinoline, especially in the presence of water and at elevated temperatures. Ensuring anhydrous reaction conditions can help minimize this side reaction.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in 4-chloroquinoline substitution reactions.

Caption: A step-by-step decision tree for troubleshooting low yields.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on 4-Chloroquinoline

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular substrate and nucleophile.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloroquinoline derivative (1.0 eq.).

    • Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

    • Add the nucleophile (1.1-1.5 eq.) to the reaction mixture.

    • Add a suitable base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq.).[8]

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (room temperature to reflux).

    • Monitor the progress of the reaction by TLC until the starting material is consumed.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water or a saturated aqueous solution of NH₄Cl to quench the reaction.[8]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[8]

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted quinoline.[1]

Mechanism of SNAr on 4-Chloroquinoline

The nucleophilic aromatic substitution on 4-chloroquinoline proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism Reactants 4-Chloroquinoline + Nu⁻ Transition_State_1 [Transition State 1]‡ Reactants->Transition_State_1 Addition of Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Transition_State_1->Meisenheimer Transition_State_2 [Transition State 2]‡ Meisenheimer->Transition_State_2 Elimination of Leaving Group Products 4-Substituted Quinoline + Cl⁻ Transition_State_2->Products

Caption: The addition-elimination mechanism of SNAr.

The reaction is initiated by the nucleophilic attack at the C4 position of the quinoline ring, which is electron-deficient due to the electron-withdrawing effect of the nitrogen atom and the chlorine substituent.[9] This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the quinoline ring is restored.

References

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. arkat usa. [Link]

  • Nucleophilic heteroaromatic substitution. XXVI. Piperidino dechlorination in chloroquinoline series. Sovent effects on reaction. (1966). American Chemical Society. [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. (2025). Beilstein Journals. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]

  • The sublimation purification method of one kind 4,7- dichloroquinoline.
  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • The Mechanism of Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

Sources

Optimization

overcoming regioselectivity issues in quinoline functionalization

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Case ID: QNZ-REGIO-X7 Welcome to the Quinoline Functionalization Support Center. You are likely here because the quinoline scaffold—a "Schizophrenic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Case ID: QNZ-REGIO-X7

Welcome to the Quinoline Functionalization Support Center. You are likely here because the quinoline scaffold—a "Schizophrenic" bicycle merging an electron-rich benzene with an electron-deficient pyridine—is giving you inseparable regioisomers or zero reactivity.

This guide does not offer generic advice. It provides root-cause analysis and corrective protocols for specific regioselectivity failures.

Quick Diagnostic: Where is your reaction failing?
SymptomDiagnosisJump to Module
"I'm getting a mixture of C5 and C8 isomers."Electrophilic Competition
"I need C4 functionalization but only get C2."Nucleophilic/Radical Bias
"I cannot access the C3 position at all."Electronic Mismatch
"I need to functionalize the benzene ring (C8) cleanly."Directing Group Failure
Module 1: Electrophilic Aromatic Substitution (SEAr)

Issue: Targeting the benzene ring (C5/C8) results in inseparable mixtures.

The Root Cause

In SEAr (Nitration, Halogenation, Sulfonation), the pyridine nitrogen is protonated or complexed with Lewis acids, deactivating the heterocyclic ring. Substitution is forced onto the carbocyclic ring. The transition states for C5 and C8 attack are energetically similar (both allow charge delocalization without disrupting the pyridinium cation), leading to mixtures (typically ~1:1 to 6:4).

Troubleshooting Protocol: Breaking the C5/C8 Deadlock

Q: How do I favor C5 selectivity? A: You must exploit steric hindrance and acidity .

  • Protocol: Perform the reaction in highly acidic media (e.g., conc. H₂SO₄). The protonated nitrogen is bulky and solvated, creating a "steric wall" that disfavors the peri-position (C8).

  • Solvent Switch: Switch from non-polar solvents to Oleum or TFA . The increased effective size of the solvated cation pushes substitution to C5.

Q: How do I favor C8 selectivity? A: This is difficult via standard SEAr. Switch to C-H Activation (See Module 4). However, if you must use SEAr, use low-acidity conditions (if the electrophile permits) to minimize the solvation shell around the nitrogen, though C5 will typically still compete.

Data: Nitration Regioselectivity Ratios

Conditions Major Isomer Ratio (C5:C8) Mechanism Note
HNO₃/H₂SO₄ (0°C) C5 55:45 Standard SEAr

| HNO₃/Ac₂O (Nitronium acetate) | C8 | 30:70 | Ipso attack migration path |

Module 2: Nucleophilic & Radical Functionalization (Pyridine Ring)

Issue: The "Minisci Problem" – Inability to control C2 vs. C4 selectivity.

The Root Cause

Nucleophilic radicals are electrophilic in nature and seek the most electron-deficient sites.

  • C2: Most electron-deficient (inductive effect of N) + accessible.

  • C4: Electron-deficient (resonance) but sterically hindered by peri-hydrogens (C5-H).

Troubleshooting Protocol: The "Acid-Solvent" Tuning Knob

Q: My Minisci reaction gives 80% C2 and 20% C4. How do I shift to C4? A: You are likely using a standard biphasic system (DCM/Water). You must increase the lipophilicity of the radical source and the acidity .

Corrective Workflow (C4-Selective):

  • Acid: Use TFA instead of HCl. The bulky TFA anion pairs with the pyridinium, blocking the C2 site via ion-pairing interactions.

  • Radical Source: Use Phosphinoyl radicals or bulky alkyl radicals.

  • Solvent: Switch to DMSO or HFIP (Hexafluoroisopropanol). HFIP stabilizes the radical intermediate and enhances C4 selectivity via hydrogen bonding networks.

Q: How do I force exclusive C2 alkylation? A: Use N-Oxide Activation (See Module 4) or specific radical types.

  • Carbamoyl radicals are inherently C2-selective due to a secondary orbital interaction between the radical oxygen and the pyridinium nitrogen.

Visualizing the Decision Tree (DOT Diagram)

MinisciSelectivity Start Minisci Functionalization Target Target Position? Start->Target C2 Target: C2 Target->C2 Default C4 Target: C4 Target->C4 Challenging C2_Method Use Carbamoyl Radicals or Standard Alkyl + HCl C2->C2_Method C4_Method Use Bulky Acid (TFA) + HFIP Solvent C4->C4_Method Block C2 via Ion Pairing

Caption: Decision logic for tuning Minisci reaction regioselectivity between C2 and C4.

Module 3: Accessing the "Impossible" C3 Position

Issue: Electrophiles go to C5/C8; Nucleophiles go to C2/C4. C3 is electronically neutral and ignored.

The Solution: The "Relay" Strategy

You cannot directly attack C3 with standard reagents. You must use a catalyst that "walks" or directs to C3.

Protocol A: Nickel-Catalyzed C3-H Functionalization

  • Concept: A "Nucleophilic Metalation" approach.

  • Mechanism: The Ni-catalyst undergoes oxidative addition to an electrophile, then coordinates to the C3-C4 bond.

  • Key Reagents: Ni(cod)₂, bipyridine ligand.

  • Why it works: The reaction proceeds via a 1,4-addition of a Ni-H species (generated in situ) to the quinoline, forming a transient enamine that traps the electrophile at C3.

Protocol B: The N-Oxide / Gold Route

  • Reagents: Quinoline N-oxide + Gold catalyst (e.g., IPrAuCl).

  • Mechanism: The N-oxide is activated by Au, triggering a rearrangement that makes C3 nucleophilic.[1]

Module 4: The N-Oxide "Switch" (C8 & C2 Control)

Issue: Direct C-H activation of quinoline is sluggish or non-selective.

The Fix: Activate, Functionalize, Deoxygenate

Quinoline N-oxide (QNO) is your most powerful tool for regiocontrol. The oxygen atom acts as a Directing Group (DG) .

Scenario 1: You need C8-Arylation.

  • Problem: Pd-catalysis on bare quinoline hits C2 or C3.

  • Solution: Use QNO with Pd(OAc)₂ .

  • Mechanism: The N-oxide oxygen coordinates to Palladium, forming a 6-membered palladacycle that places the metal exactly at the C8-H bond .

  • Critical Parameter: Solvent must be anionic/acidic (e.g., Acetic Acid) to facilitate the CMD (Concerted Metalation-Deprotonation) step.

Scenario 2: You need C2-Amination/Alkylation.

  • Solution: Activate QNO with an acylating agent (e.g., BzCl, Ts₂O).

  • Mechanism: This forms a highly reactive N-acyloxyquinolinium salt. Nucleophiles (Grignards, Indoles, Cyanide) attack C2 rapidly.

  • Post-Process: The N-O bond is cleaved during the reaction or requires a mild reduction (Zn/AcOH) step.

Comparison of Directing Effects

Substrate Catalyst Primary Site Mechanism
Quinoline Pd(OAc)₂ C2 / C3 Electronic control
Quinoline N-Oxide Pd(OAc)₂ C8 Chelation Assistance (DG)

| Quinoline N-Oxide | Cu(OAc)₂ | C2 | Radical/Minisci-type |

Experimental Protocol: C8-Selective Arylation of Quinoline

Objective: Install a phenyl group at C8 using N-oxide directing logic.

  • Oxidation: Dissolve Quinoline (1.0 eq) in DCM. Add mCPBA (1.2 eq). Stir RT for 4h. Wash with NaHCO₃. Isolate Quinoline N-oxide (QNO).[2]

  • C-H Activation:

    • Substrate: QNO (0.5 mmol)

    • Coupling Partner: Iodobenzene (1.5 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(t-Bu)₃ (Not recommended for C8; use ligand-free or simple phosphines to avoid steric clash). Correction: Use Ag₂CO₃ as oxidant/additive.

    • Solvent: Acetic Acid (Critical for C8 selectivity).[3][4]

    • Temp: 110°C, 12h.

  • Deoxygenation: Treat crude product with Zn dust in AcOH or PCl₃ to restore the quinoline.

References
  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines. Source: ACS Catalysis (2023) [5][6]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. Source: Journal of the American Chemical Society / PMC

  • Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Source: Organic Letters (2023) [7]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: NIH / PMC

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition. Source: Thieme Connect

For further assistance, please submit your specific reaction conditions to the QNZ Support Team.

Sources

Troubleshooting

Technical Support Center: Managing Tar Formation in the Skraup Synthesis of Quinolines

From the desk of the Senior Application Scientist Welcome to the technical support center dedicated to one of the most powerful, yet notoriously challenging, reactions in heterocyclic chemistry: the Skraup synthesis of q...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to one of the most powerful, yet notoriously challenging, reactions in heterocyclic chemistry: the Skraup synthesis of quinolines.[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals who are looking to harness the utility of this reaction while mitigating its most common pitfall: the formation of intractable tar.[5][6][7][8]

The Skraup synthesis, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a cornerstone for creating the quinoline scaffold present in numerous pharmaceuticals.[2][9] However, the highly exothermic and strongly acidic conditions that make this reaction effective also promote the polymerization of acrolein, an intermediate formed from the dehydration of glycerol, leading to significant tar formation.[1][6][7] This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and improve your yields.

Troubleshooting Guide & FAQs

Section 1: Understanding and Preventing Tar Formation
Q1: My Skraup reaction consistently produces a large amount of black, intractable tar, resulting in very low yields. What is the primary cause of this?

A1: The primary culprit behind tar formation in the Skraup synthesis is the polymerization of acrolein.[6][7] The reaction mechanism begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[10][11][12][13] This step is highly exothermic and, under the harsh acidic and high-temperature conditions, the highly reactive acrolein readily polymerizes.[6][7] This uncontrolled polymerization leads to the formation of the thick, tarry residue that complicates product isolation and significantly lowers the yield of the desired quinoline.[5][8][14]

To visualize the competing pathways, consider the following diagram:

Glycerol Glycerol H2SO4 Conc. H2SO4 (Dehydration) Glycerol->H2SO4 Acrolein Acrolein Intermediate H2SO4->Acrolein DesiredPath Michael Addition -> Cyclization -> Oxidation Acrolein->DesiredPath Reacts with Aniline TarPath Acid/Heat-Catalyzed Polymerization Acrolein->TarPath Self-Condensation Aniline Aniline Derivative Aniline->DesiredPath Quinoline Quinoline Product DesiredPath->Quinoline Tar Tar Formation TarPath->Tar

Caption: Competing reaction pathways in the Skraup synthesis.

Q2: How can I effectively control the reaction's exothermicity to minimize tar formation?

A2: Controlling the vigorous exotherm is critical. A runaway reaction is a safety hazard and a primary driver of polymerization.[1][6][7] Here are several field-proven strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and highly effective method to moderate the reaction.[1][7][10][15] It is believed to act as an oxygen carrier, slowing down the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent exotherm.[1][7][15] Boric acid has also been used for this purpose.[7][10]

  • Controlled Reagent Addition: The order and rate of reagent addition are crucial. A standard, reliable sequence is to combine the aniline, ferrous sulfate (if used), and glycerol first. Then, add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice-water bath).[1][6] This prevents a premature and uncontrolled start to the reaction.[6][7]

  • Gradual Heating: After the acid addition, begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), it's essential to remove the heat source immediately.[1][7] The reaction's own exotherm should be sufficient to sustain it for a period. Heat should only be reapplied after this initial vigorous phase has subsided to drive the reaction to completion.[1][7]

Section 2: Optimizing Reaction Components
Q3: Does the choice of oxidizing agent impact tar formation and overall yield?

A3: Absolutely. The oxidizing agent is necessary for the final aromatization step, converting the 1,2-dihydroquinoline intermediate to the stable quinoline product.[6][10][11] The choice of oxidant significantly influences the reaction's vigor and outcome.

Oxidizing AgentAdvantagesDisadvantages
Nitrobenzene Traditional, effective, can also act as a solvent.[6][9]Contributes to a highly violent reaction.[6]
Arsenic Acid / As₂O₅ Results in a less violent, more controllable reaction.[6][10]Highly toxic and poses significant environmental/health risks.
Iodine (I₂) Milder, effective, and helps control exothermicity.[6] Can be used in catalytic amounts.[1]May require specific protocol adjustments.
Ferric Salts (e.g., FeCl₃) Can serve as both a Lewis acid catalyst and an oxidant.Can complicate workup.

For a safer and more controlled reaction, iodine is often an excellent alternative to the more traditional and hazardous options.[6]

Q4: My aniline precursor has a strong electron-withdrawing group, and I'm getting very low yields. How do substituent effects play a role?

A4: The electronic nature of substituents on the aniline ring has a profound impact on reactivity.[1]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the aniline, generally favoring the initial Michael addition and subsequent cyclization, leading to better yields under standard conditions.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making it less nucleophilic.[1] This hinders the key bond-forming steps. To overcome this, harsher reaction conditions (higher temperatures, longer reaction times) are often required, which unfortunately also increases the likelihood of tar formation.[1] If you are working with a strongly deactivated aniline, consider exploring alternative quinoline syntheses that proceed under milder conditions.

cluster_0 Substituent Effects on Aniline Aniline Aniline Precursor EDG Electron-Donating Group (e.g., -OCH3, -CH3) Aniline->EDG EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Aniline->EWG Reactivity Ring Nucleophilicity EDG->Reactivity Increases EWG->Reactivity Decreases Yield Quinoline Yield Reactivity->Yield Impacts

Caption: Impact of substituents on aniline reactivity.

Section 3: Purification and Workup
Q5: Even with optimized conditions, I still have a significant amount of tar in my crude product. What is the most effective method for purifying the quinoline?

A5: Separating your volatile quinoline product from the non-volatile, polymeric tar is a critical final step.[5]

  • Steam Distillation: This is the most common and highly effective purification technique for the Skraup synthesis.[1][6] The crude reaction mixture is first made strongly alkaline (e.g., with concentrated NaOH solution) to liberate the quinoline free base.[6][9] Passing steam through this mixture allows the volatile quinoline to co-distill with water, leaving the non-volatile tar behind.[1]

  • Solvent Extraction: After steam distillation, the quinoline can be recovered from the aqueous distillate by extraction with an appropriate organic solvent, such as diethyl ether or dichloromethane.[1]

  • Acid/Base Extraction: An alternative or supplementary method involves dissolving the crude mixture in acid, filtering to remove insoluble tar, and then basifying the filtrate to precipitate the quinoline product, which can then be extracted or distilled.

Protocol: Standard Post-Reaction Workup and Purification
  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the cooled mixture over a large amount of crushed ice with stirring. This helps to dilute the acid and control the heat generated during neutralization.[6]

  • Neutralization: Place the ice-cold slurry in a fume hood. Slowly and cautiously add a concentrated solution of sodium hydroxide (e.g., 40% NaOH) until the mixture is strongly basic (confirm with pH paper).[6][9] This step neutralizes the sulfuric acid and liberates the quinoline free base.

  • Steam Distillation: Assemble a steam distillation apparatus. Pass steam through the alkaline mixture. The quinoline will distill over with the water.[15] Collect the distillate until it is no longer cloudy or oily.

  • Extraction: Separate the quinoline layer from the aqueous distillate. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane) to recover any dissolved product.[1]

  • Drying and Final Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude quinoline can be further purified by vacuum distillation.[15]

Advanced & Modern Approaches

Q6: Are there modern modifications to the Skraup synthesis that are "greener" or more efficient at preventing tar?

A6: Yes, significant research has focused on improving the classic Skraup synthesis.[5][8] These modern approaches often lead to cleaner reactions, shorter reaction times, and easier product isolation:

  • Microwave-Assisted Synthesis: Using microwave irradiation as the heat source can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time available for side reactions like polymerization.[1][8]

  • Use of Ionic Liquids: Certain ionic liquids can function as both the solvent and catalyst, providing a different reaction environment that can lead to cleaner transformations.[1][8]

  • Solvent-Free Conditions: Protocols have been developed that eliminate the need for a solvent altogether, reducing waste and simplifying the reaction setup.[1]

These methods represent the evolution of the Skraup synthesis, addressing its classic limitations while retaining its synthetic power.[8]

References
  • Almarzouqi, M. H., & Elnagdi, M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Fernández, G. (n.d.). Quinoline Synthesis - Skraup. Retrieved from [Link]

  • Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Org. Synth. 1921, 1, 77. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. Retrieved from [Link]

  • Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1005. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

Sources

Optimization

improving the efficiency of nucleophilic substitution on 4-chloroquinolines

This guide serves as a specialized technical support center for researchers optimizing nucleophilic aromatic substitution ( ) on 4-chloroquinolines. It prioritizes mechanistic understanding and practical troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers optimizing nucleophilic aromatic substitution (


) on 4-chloroquinolines. It prioritizes mechanistic understanding and practical troubleshooting over generic textbook advice.

Topic: Improving Efficiency of Nucleophilic Substitution (


)
Ticket Status:  Open
Support Level:  Tier 3 (Senior Application Scientist)

Core Mechanistic Insight

The 4-chloroquinoline scaffold is unique. Unlike simple aryl chlorides, the ring nitrogen renders the C-4 position highly electrophilic, but only if the nitrogen is properly activated.

The "Hidden" Variable: The protonation state of the quinoline nitrogen (


).
  • Neutral State: The

    
     lone pair donates electron density into the ring, actually deactivating the C-4 position relative to a pyridinium species.
    
  • Protonated State: Protonation (or Lewis acid complexation) of

    
     pulls electron density away from the ring, dramatically lowering the LUMO energy at C-4 and accelerating nucleophilic attack.
    
Visualization: Activation Pathway

G cluster_0 Neutral Pathway (Slow) cluster_1 Acid-Catalyzed Pathway (Fast) A 4-Chloroquinoline (Neutral N) B Transition State (High Energy) A->B  High Ea   C Product B->C D 4-Chloroquinoline E Protonated Species (N-H+) D->E + H+ (Acid/Phenol) F Meisenheimer-like Intermediate E->F  Low Ea   G Product F->G - HCl

Caption: Comparative energy pathways showing how N-protonation lowers the activation energy for nucleophilic attack at C-4.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction is stuck at 40% conversion even after refluxing in ethanol for 24 hours."

Diagnosis: Insufficient electrophilicity. Ethanol is a protic solvent, but it is not acidic enough to fully activate the quinoline nitrogen. Solution: Switch to Acid Catalysis or the Phenol Melt method.

  • The Fix (Acid Catalysis): Add 1.0–1.1 equivalents of HCl (4M in dioxane) or use a catalytic amount of p-toluenesulfonic acid (PTSA). This protonates the ring nitrogen, turning the substrate into a highly reactive quinolinium salt.

  • The Fix (Phenol Melt - Industrial Standard): Use phenol as the solvent. Phenol acts as a dual solvent-catalyst. It protonates the nitrogen and stabilizes the transition state via hydrogen bonding.

    • Protocol: Mix substrate and amine in phenol (4-5 equiv) at 100–120°C. No other solvent.

Issue 2: "I am seeing a major byproduct with M+ ion [M-Cl+OH] (Hydrolysis)."

Diagnosis: Water contamination competing with the amine. The activated 4-chloroquinolinium species is so electrophilic that it will react with trace water to form 4-quinolone (4-hydroxyquinoline), which is thermodynamically a dead end. Solution: Rigorous moisture control.

  • Check 1: Are you using hydrated salts or "wet" solvents? Switch to anhydrous ethanol or DMF.

  • Check 2: If using the Acid Catalysis method, ensure the acid source is anhydrous (e.g., HCl in dioxane, not aqueous HCl).

  • Check 3: If the amine is a liquid, dry it over KOH pellets or distill it before use.

Issue 3: "My amine is sterically hindered (or an aniline), and thermal fails."

Diagnosis: The nucleophile is too weak or bulky for standard


, even with acid activation.
Solution:  Transition to Buchwald-Hartwig Cross-Coupling .
  • Constraint: Aryl chlorides are difficult substrates for Pd-coupling compared to bromides. You must use specific electron-rich ligands.

  • Recommended System:

    • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

    • Ligand: XPhos , BrettPhos , or RuPhos (specifically designed for chlorides and bulky amines).

    • Base: Cs₂CO₃ or NaOtBu (anhydrous).

    • Solvent: Toluene or 1,4-Dioxane (degassed).

Issue 4: "The product oils out and is impossible to crystallize during workup."

Diagnosis: 4-Aminoquinolines are often lipophilic bases that form "gums" when mixed with inorganic salts and water. Solution: Control the pH to force a clean precipitation.

  • The "Ammonia Trick": After the reaction, pour the mixture into ice water. Slowly basify with 25% Ammonium Hydroxide (NH₄OH) rather than NaOH. NaOH often causes rapid precipitation of amorphous solids (gums). Ammonia allows for a slower, more controlled crystal growth.

  • Salting Out: If the free base is oily, convert it to a salt. Dissolve the crude oil in EtOAc and add 1 equivalent of fumaric acid or oxalic acid to precipitate a clean crystalline salt.

Comparative Data: Reaction Conditions

ParameterThermal (Standard)Microwave-AssistedPhenol Melt (Pro-Tip)Pd-Catalyzed
Time 12 - 48 Hours10 - 30 Minutes2 - 6 Hours4 - 16 Hours
Temp Reflux (80-100°C)120 - 160°C100 - 130°C80 - 110°C
Yield (Avg) 40 - 65%85 - 95%80 - 90%70 - 90%
Solvent EtOH, DMFEtOH, Water, NeatPhenol (Solid)Toluene, Dioxane
Best For Simple aliphatic aminesHigh-throughput screeningWeak nucleophiles (anilines)Very hindered amines

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Efficiency)

Best for: Rapid library generation with standard amines.

  • Prepare Vessel: In a 10 mL microwave vial, charge 4-chloroquinoline (1.0 mmol) and the amine (1.2–1.5 mmol).

  • Solvent: Add 2 mL of 2-Propanol (Isopropanol). Note: iPrOH allows for higher temperatures than EtOH before generating excessive pressure.

  • Catalyst: Add 1 drop of conc. HCl (optional, accelerates reaction).

  • Irradiate: Heat to 140°C for 15 minutes (High absorption setting).

  • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether. If not, basify with aq. NaHCO₃ and extract with DCM.

Protocol B: The "Phenol Melt" (For Difficult Anilines)

Best for: Synthesizing Chloroquine analogues or kinase inhibitors where the nucleophile is an aromatic amine.

  • Combine: In a round-bottom flask, mix 4-chloroquinoline (1.0 equiv) and the aniline nucleophile (1.1 equiv).

  • Add Phenol: Add solid phenol (4.0 equiv).

  • Heat: Heat the mixture to 110°C . The phenol will melt, creating a homogeneous solution. Stir for 4–6 hours.

  • Workup (Critical):

    • Cool the mixture to ~50°C.

    • Pour slowly into 20% aqueous NaOH (excess) with vigorous stirring. Why? This deprotonates the phenol, making it water-soluble (sodium phenoxide), while the 4-aminoquinoline product precipitates as a solid.

    • Filter the solid, wash extensively with water to remove residual phenol, then wash with hexane.

Decision Logic for Optimization

DecisionTree Start Start: 4-Chloroquinoline + Amine CheckAmine Is the Amine Nucleophile Aliphatic or Aromatic? Start->CheckAmine Aliphatic Aliphatic (e.g., Alkyl amines) CheckAmine->Aliphatic Aliphatic Aromatic Aromatic (e.g., Anilines) CheckAmine->Aromatic Aromatic Micro Use Microwave Protocol (iPrOH, 140°C, 15 min) Aliphatic->Micro CheckSterics Is it Sterically Hindered? Aromatic->CheckSterics NotHindered Not Hindered CheckSterics->NotHindered No Hindered Hindered / Unreactive CheckSterics->Hindered Yes Phenol Use Phenol Melt Protocol (110°C, NaOH workup) NotHindered->Phenol Buchwald Use Pd-Catalysis (Pd2dba3, XPhos, NaOtBu) Hindered->Buchwald

Caption: Decision matrix for selecting the optimal synthetic route based on nucleophile properties.

References

  • Microwave-Assisted Synthesis of 4-Aminoquinolines: Melato, S., et al.[1] "A comprehensive review of synthetic strategies." Frontiers in Chemistry, 2025.

  • Comparison of Thermal vs. Microwave Methods: BenchChem. "A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation." BenchChem Technical Guides, 2025.

  • Buchwald-Hartwig Amination Troubleshooting: "Application Notes and Protocols for the Buchwald-Hartwig Amination." BenchChem Protocols, 2025.[2]

  • Acid Catalysis Mechanism: "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole." ResearchGate, 2025.

  • Hydrolysis Side Reactions: "Troubleshooting common side reactions in quinazoline synthesis." BenchChem Troubleshooting, 2025.

Sources

Troubleshooting

Technical Support Center: Synthesis of Polysubstituted Quinolines

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, we address common challenges encountered during experimental work, offering troubleshooting guides and frequently asked questions in a direct, question-and-answer format. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

Q1: My Friedländer annulation reaction is giving a low yield. What are the most common causes and how can I troubleshoot this?

A1: Low yields in the Friedländer synthesis, a cornerstone reaction condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are a frequent issue.[1][2][3] The primary culprits are often related to reaction kinetics, catalyst efficiency, and reactant solubility.[4]

Troubleshooting Steps:

  • Catalyst Choice and Loading: The reaction can be catalyzed by acids or bases.[2][5] If you are using a Lewis acid catalyst (e.g., In(OTf)₃, ZnCl₂), consider that its activity can be diminished by impurities or degradation.[6][7] Try using a fresh batch of catalyst or increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[4] For some systems, solid acid catalysts like Nafion NR50 have shown high efficiency, especially under microwave conditions.[8]

  • Reaction Temperature and Time: The Friedländer reaction often requires elevated temperatures to proceed efficiently.[5] If your yield is low, consider increasing the reaction temperature in 10°C increments while monitoring the reaction progress by Thin-Layer Chromatography (TLC).[4] Also, extending the reaction time may be necessary for less reactive substrates.

  • Solvent Selection: Poor solubility of reactants is a common hindrance.[4][9] While some reactions can be performed solvent-free, using a high-boiling point solvent like DMF, DMSO, or ethanol can improve the solubility of your starting materials and facilitate the reaction.[9][10][11] The choice of solvent can be critical, especially in microwave-assisted syntheses where it affects energy absorption.[4][10]

  • Reactant Purity: Ensure the purity of your 2-aminoaryl ketone/aldehyde and the active methylene compound. Impurities can lead to side reactions or inhibit the catalyst.

Q2: I am struggling with controlling regioselectivity in my quinoline synthesis. What factors influence this and what strategies can I employ?

A2: Achieving the desired regioselectivity is a significant challenge, particularly when using unsymmetrical ketones or substituted anilines in classical methods like the Friedländer, Combes, and Doebner-von Miller syntheses.[2][3][12] The regiochemical outcome is primarily determined by the relative reactivity of the different possible cyclization sites.

Key Influencing Factors and Strategies:

  • Steric Hindrance: Bulky substituents on either the aniline or the β-dicarbonyl compound can direct the cyclization to the less sterically hindered position.[13] For instance, in the Combes synthesis, increasing the bulk of the R group on the diketone can favor the formation of 2-substituted quinolines.[13]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups can activate the ortho and para positions, influencing the site of electrophilic cyclization. Conversely, electron-withdrawing groups can deactivate the ring, sometimes hindering the reaction altogether.[14]

  • Reaction Conditions: The choice of catalyst and solvent can significantly impact regioselectivity. In some cases, a change from an acidic to a basic catalyst can alter the preferred reaction pathway.[12] Modern methods, such as transition-metal-catalyzed C-H activation, offer a high degree of regiocontrol that is often difficult to achieve with classical methods.[15][16]

  • Ligand Control in Modern Syntheses: In transition-metal-catalyzed reactions, the choice of ligand can be paramount in dictating regioselectivity. For example, in the dearomative hydroboration of quinolines, different phosphine ligands can selectively yield vicinal or conjugate addition products.[17][18]

Q3: My starting materials are complex and contain sensitive functional groups. Which synthetic methods offer the best functional group tolerance?

A3: Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, employ harsh acidic conditions that are incompatible with a wide range of functional groups.[19][20] For molecules with sensitive moieties, it is crucial to select milder, more modern synthetic approaches.

Recommended Methods for High Functional Group Tolerance:

  • Modern Friedländer Variations: Recent modifications to the Friedländer synthesis often utilize milder catalysts and conditions, improving its functional group compatibility.[7]

  • Transition-Metal-Catalyzed Syntheses: Methods employing catalysts based on palladium, copper, cobalt, or rhodium often proceed under milder conditions and exhibit excellent functional group tolerance.[1][8][15] These approaches include C-H activation, cross-coupling reactions, and oxidative annulations.[15][21]

  • Metal-Free Syntheses: Driven by the principles of green chemistry, numerous metal-free synthetic routes have been developed.[1][21][22] These methods, which can involve iodine-mediated reactions, photocatalysis, or the use of superacids, often provide access to a broad diversity of functionalized quinolines under mild conditions.[8][23]

  • Photocatalytic Methods: Visible-light-induced photocatalysis has emerged as a powerful tool for quinoline synthesis, offering mild reaction conditions and broad functional group compatibility.[8][23]

II. Troubleshooting Guides

Troubleshooting Guide 1: The Combes Synthesis - Low Yield and Side Product Formation

The Combes synthesis, which involves the acid-catalyzed condensation of anilines with β-diketones, can be prone to low yields and the formation of unwanted side products.[13][14][24]

Observed Problem Potential Cause Suggested Solution Scientific Rationale
Low or No Product Formation Insufficiently acidic catalystUse a stronger acid catalyst (e.g., concentrated H₂SO₄, PPA) or increase the catalyst loading.The cyclization step of the Combes synthesis is acid-catalyzed and requires a sufficiently strong acid to protonate the enamine intermediate and facilitate the rate-determining annulation.[13]
Deactivated anilineAniline substrates with strong electron-withdrawing groups (e.g., -NO₂) may be too deactivated for the electrophilic aromatic substitution step.Strong electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, hindering the intramolecular cyclization.[14]
Premature hydrolysis of intermediateEnsure anhydrous reaction conditions.The enamine and Schiff base intermediates are susceptible to hydrolysis, which can revert them to the starting materials.
Formation of Multiple Isomers Use of an unsymmetrical β-diketoneModify the β-diketone to be symmetrical, if possible, or explore alternative synthetic routes that offer better regiocontrol.An unsymmetrical β-diketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric quinoline products.[13]
Polymerization/Charring Excessively harsh acidic conditions or high temperaturesReduce the reaction temperature and/or use a milder acid catalyst.Strong acids and high temperatures can promote side reactions, including polymerization of the starting materials or degradation of the product.
Experimental Protocol: A Representative Combes Synthesis

A mixture of an aniline (1.0 mmol) and a β-diketone (1.1 mmol) is slowly added to a stirred solution of concentrated sulfuric acid (5 mL) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (monitored by TLC). Upon completion, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and purified by column chromatography.[1]

Troubleshooting Guide 2: The Doebner-von Miller Reaction - Low Yield and Complex Mixtures

The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, is notorious for often producing low yields and complex product mixtures due to the polymerization of the carbonyl substrate.[20][25][26]

Observed Problem Potential Cause Suggested Solution Scientific Rationale
Low Yield of Desired Quinoline Polymerization of the α,β-unsaturated carbonyl compoundEmploy a biphasic reaction medium (e.g., water/organic solvent) to sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[20]The acid catalyst resides primarily in the aqueous phase, while the carbonyl compound is in the organic phase, minimizing acid-catalyzed polymerization.[20]
Harsh reaction conditionsUtilize milder acid catalysts or heterogeneous catalysts to reduce side reactions.Strong acids can promote a variety of side reactions, leading to a complex mixture of products.
Formation of Complex Product Mixtures Multiple reaction pathwaysCarefully control the reaction temperature and stoichiometry. Consider alternative, more selective synthetic methods if the mixture is intractable.The Doebner-von Miller reaction can proceed through a complex network of conjugate additions, condensations, and cyclizations, leading to a variety of products.[26]
Unsuitable α,β-unsaturated aldehydeThe reaction is most suitable for sterically accessible α,β-unsaturated aldehydes. γ-substituted aldehydes often yield complex mixtures.[25]Steric hindrance can impede the desired reaction pathway, favoring side reactions.[25]
Decision Workflow for Quinoline Synthesis Strategy

G start Define Target Polysubstituted Quinoline functional_groups Sensitive Functional Groups Present? start->functional_groups regiocontrol High Regiocontrol Required? functional_groups->regiocontrol No modern_methods Modern Methods (Transition-Metal Catalyzed, Metal-Free, Photocatalysis) functional_groups->modern_methods Yes classical_methods Classical Methods (Friedländer, Combes, Doebner-von Miller) regiocontrol->classical_methods No regiocontrol->modern_methods Yes optimize Optimize Classical Method (Milder Catalyst, Solvent Screening) classical_methods->optimize select_modern Select Appropriate Modern Method (e.g., C-H Activation for Regiocontrol) modern_methods->select_modern end Synthesize Target Quinoline optimize->end select_modern->end

Caption: Decision workflow for selecting a quinoline synthesis strategy.

Troubleshooting Guide 3: Purification of Polysubstituted Quinolines

The purification of polysubstituted quinolines can be challenging due to their basic nature and often similar polarities to byproducts.

Observed Problem Potential Cause Suggested Solution Scientific Rationale
Difficulty in Separating Product from Starting Aniline Similar polaritiesUtilize an acidic wash (e.g., dilute HCl) during workup to protonate the basic quinoline and any unreacted aniline, transferring them to the aqueous phase. Subsequent neutralization and extraction can then separate them from non-basic impurities.The basic nitrogen in the quinoline ring and the aniline allows for their selective extraction into an acidic aqueous solution.[9]
Product Streaking on Silica Gel Chromatography Basic nature of the quinolineAdd a small amount of a basic modifier (e.g., triethylamine, ~1%) to the eluent system.The basic modifier deactivates the acidic silanol groups on the silica gel, preventing strong adsorption and tailing of the basic quinoline product.
Poor Solubility for Recrystallization Inappropriate solvent choiceScreen a variety of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature.The principle of recrystallization relies on a significant difference in the solubility of the compound at different temperatures.
General Purification Workflow

G start Crude Reaction Mixture acid_wash Acidic Wash (e.g., 1M HCl) start->acid_wash neutralize Neutralize Aqueous Layer & Extract with Organic Solvent acid_wash->neutralize Basic Product & Starting Material chromatography Silica Gel Chromatography (with basic modifier if needed) acid_wash->chromatography Non-basic Impurities neutralize->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Polysubstituted Quinoline recrystallization->pure_product

Caption: General purification workflow for polysubstituted quinolines.

IV. References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Retrieved from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega. Retrieved from [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (n.d.). PMC. Retrieved from [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC. Retrieved from [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. Retrieved from [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). RSC Publishing. Retrieved from [Link]

  • Recent Progress in the Synthesis of Quinolines. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). (1987). OSTI. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved from [Link]

  • (PDF) A Recent Study on the Synthesis of Polysubstituted Quinoline. (2025). ResearchGate. Retrieved from [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2025). ResearchGate. Retrieved from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI. Retrieved from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. Retrieved from [Link]

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. (2023). RSC Publishing. Retrieved from [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (n.d.). PMC. Retrieved from [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Lindlar catalyst. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • Previous Friedländer annulation and this work. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. (n.d.). Organic Letters. Retrieved from [Link]

  • Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. (2021). Helda - Helsinki.fi. Retrieved from [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Halogenated Quinolines by Column Chromatography

Welcome to the technical support center for the purification of halogenated quinolines by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated quinolines by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Poor Separation or Co-elution of Halogenated Quinoline Isomers or Impurities

Question: I'm struggling to separate my halogenated quinoline product from a closely related impurity. My TLC shows two spots that are very close together. How can I improve the resolution on my column?

Answer:

Achieving baseline separation of structurally similar compounds is a common challenge. The resolution is influenced by the selectivity of your system, the efficiency of your column, and the retention of your compounds.[1] Here’s a systematic approach to improving resolution:

  • Optimize the Mobile Phase (Eluent): This is often the most effective and straightforward parameter to adjust.

    • Fine-tune Solvent Polarity: If your spots are close together, a small change in the eluent polarity can make a significant difference. For normal-phase chromatography (e.g., silica gel), if your spots are inseparable in 20% ethyl acetate in hexanes, try incremental changes to 18% or 22%. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on the TLC plate.[2]

    • Introduce a Different Solvent: Sometimes, changing the solvent system entirely can alter the selectivity.[3] For instance, if you are using an ethyl acetate/hexane system, consider switching to a dichloromethane/methanol or an acetone/toluene system.[2] These solvents offer different interactions with your halogenated quinolines and the stationary phase.

  • Modify the Stationary Phase:

    • Consider Alternative Adsorbents: While silica gel is the most common stationary phase, its acidic nature can sometimes lead to poor separation or even degradation of basic compounds like quinolines.[4] Consider using:

      • Alumina (neutral or basic): This can be a good alternative for separating basic compounds.[4]

      • Bonded-phase silica: Options like diol or amine-functionalized silica offer different selectivities.[4]

    • Change Particle Size: Using a stationary phase with a smaller particle size can increase the surface area for interaction, leading to better resolution. However, this will also increase the backpressure, which is a key consideration for flash chromatography.[5]

  • Improve Column Packing and Elution Technique:

    • Ensure a Well-Packed Column: A poorly packed column can lead to uneven solvent flow, band broadening, and poor resolution.[5] Both wet and dry packing methods can be effective if done carefully.[5]

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with a wider range of polarities.[5] This can sharpen peaks and improve the separation of closely eluting compounds.

Issue 2: Peak Tailing of Halogenated Quinoline Compounds

Question: My purified halogenated quinoline shows significant peak tailing in the final analytical HPLC, and the fractions from my column were not as clean as I expected. What causes this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying basic compounds like quinolines on silica gel.[4] It's often caused by strong, unwanted interactions between the basic nitrogen of the quinoline and acidic silanol groups on the surface of the silica.[4] This leads to a portion of the analyte being retained more strongly, resulting in a "tail."

Here are several strategies to mitigate peak tailing:

  • Deactivate the Silica Gel:

    • Use a Mobile Phase Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-2%), to your eluent can significantly improve peak shape.[2][4] These additives compete with your halogenated quinoline for the active acidic sites on the silica gel, effectively masking them and allowing your compound to elute more symmetrically.[4]

    • Pre-treat the Column: Before loading your sample, you can flush the packed column with a solvent system containing 1-3% triethylamine. This neutralizes the acidic sites on the silica.[4]

  • Optimize the Mobile Phase pH:

    • For reversed-phase HPLC, adjusting the mobile phase pH is critical. For basic quinoline compounds, using a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing these unwanted secondary interactions.[4][6]

  • Choose a Different Stationary Phase:

    • End-capped Columns: For reversed-phase HPLC, using a highly deactivated, end-capped column will minimize the number of accessible silanol groups.[4]

    • Alternative Adsorbents for Column Chromatography: As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina can prevent the interactions that cause tailing.[4]

Issue 3: Low Recovery or Suspected Decomposition of the Halogenated Quinoline on the Column

Question: I'm getting a very low yield of my halogenated quinoline after column chromatography. I suspect it might be decomposing on the silica gel. How can I confirm this and prevent it?

Answer:

Halogenated quinolines can be sensitive to the acidic environment of a standard silica gel column, potentially leading to degradation and low recovery.[4][7]

Diagnosis and Solutions:

  • Confirm Instability on Silica:

    • 2D TLC Analysis: Spot your crude material on a TLC plate. After developing the plate in one direction, let the solvent evaporate completely. Then, rotate the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[7]

  • Strategies to Prevent Degradation:

    • Deactivate the Silica Gel: As with preventing peak tailing, neutralizing the acidic sites on the silica is crucial. Pre-flushing the column or adding triethylamine to the eluent can prevent acid-catalyzed degradation.[4]

    • Use a Less Acidic Stationary Phase: Switching to neutral or basic alumina, or a bonded silica phase like diol, can provide a more inert environment for your compound.[4]

    • Minimize Time on the Column:

      • Use Flash Chromatography: Applying pressure (e.g., with compressed air) to increase the flow rate reduces the time your compound spends in contact with the stationary phase.[2]

      • Optimize Solvent Polarity: Choose an eluent that moves your compound off the column efficiently without compromising separation.

    • Work at a Lower Temperature: For particularly sensitive compounds, performing the chromatography at a reduced temperature can sometimes slow down degradation processes.[8]

Frequently Asked Questions (FAQs)

Q1: How does the type and position of the halogen on the quinoline ring affect its behavior in column chromatography?

The type and position of the halogen (F, Cl, Br, I) influence the molecule's overall polarity and its potential for interactions, which in turn affects its retention in column chromatography.

  • Polarity: Halogens are electronegative, but their effect on molecular polarity is complex and depends on the overall dipole moment of the molecule.[9] Generally, the introduction of a halogen can increase the polarity compared to the non-halogenated parent quinoline. The order of electronegativity is F > Cl > Br > I. However, the size of the halogen also increases down the group, which can impact steric interactions and London dispersion forces.

  • Interactions with Stationary Phase:

    • Normal Phase (Silica Gel): In normal-phase chromatography, more polar compounds interact more strongly with the polar stationary phase and elute later.[10] Therefore, a more polar halogenated quinoline will generally have a lower Rf value (higher retention) than a less polar one.

    • Reversed Phase: In reversed-phase chromatography, the stationary phase is non-polar. More polar compounds have less affinity for the stationary phase and elute earlier.

Q2: What is the best way to pack a column for purifying halogenated quinolines?

A well-packed column is essential for good separation.[5] There are two primary methods:

  • Dry Packing: The dry stationary phase is poured into the column and then tapped to ensure a uniform bed. The solvent is then carefully added.[2]

  • Wet Packing (Slurry Packing): A slurry of the stationary phase in the mobile phase is prepared and then poured into the column.[5] This method is often preferred as it can reduce the chances of air bubbles and channeling.

Regardless of the method, the goal is to create a homogenous and stable column bed.[11][12]

Q3: How do I choose the starting solvent system for my halogenated quinoline purification?

Thin-layer chromatography (TLC) is your most valuable tool for selecting a solvent system. The ideal eluent for column chromatography should provide an Rf value of around 0.3 for the desired compound on a TLC plate.[2] This generally ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities with different Rf values.

Start by testing different solvent mixtures of varying polarities. Common systems for compounds of intermediate polarity like halogenated quinolines include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[2]

Q4: My halogenated quinoline is not very soluble in the eluent. How should I load it onto the column?

If your compound is poorly soluble in the mobile phase, loading it in a large volume of a stronger solvent can disrupt the top of the column and lead to poor separation. Here are two better approaches:

  • Minimal Strong Solvent: Dissolve your sample in the absolute minimum amount of a strong solvent (one in which it is highly soluble). Carefully apply this concentrated solution to the top of the column.[13]

  • Dry Loading: Dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[14][15] This method often provides excellent resolution.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Packing a Silica Gel Column using the Slurry Method
  • Prepare the Column: Securely clamp a glass column vertically. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer of sand on top of the plug.[16]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent you plan to use. The consistency should be a pourable, uniform slurry.[13]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to dislodge any air bubbles and ensure an even packing.[16]

  • Equilibrate the Column: Once all the silica has been added and has settled, add a protective layer of sand to the top. Continuously pass the initial eluent through the column until the packing is stable and no more settling occurs. Do not let the solvent level drop below the top of the sand layer.[2]

Protocol 2: Deactivating a Silica Gel Column with Triethylamine
  • Pack the Column: Pack the silica gel column as described in Protocol 1 using your chosen non-polar solvent (e.g., hexanes).

  • Prepare the Deactivating Solution: Create a solvent mixture identical to your initial eluent but with the addition of 1-2% triethylamine (TEA).[4]

  • Flush the Column: Pass 2-3 column volumes of the TEA-containing solvent through the packed column.

  • Remove Excess Base: Flush the column with 2-3 column volumes of your initial eluent (without TEA) to remove any excess triethylamine before loading your sample.[4]

Data Presentation

Table 1: Eluent Polarity and Elution Strength

SolventPolarity IndexElution Strength (on Silica)
Hexane0.10.01
Toluene2.40.29
Dichloromethane3.10.42
Diethyl Ether2.80.38
Ethyl Acetate4.40.58
Acetone5.10.56
Acetonitrile5.80.65
Methanol5.10.95

Data adapted from various chromatography resources. Polarity is a relative measure and can vary slightly depending on the scale used.

Visualizations

Workflow for Troubleshooting Poor Separation

G start Poor Separation or Co-elution check_rf Is Rf of target compound ~0.3? start->check_rf adjust_polarity Fine-tune eluent polarity (e.g., +/- 2% polar solvent) check_rf->adjust_polarity No check_column Is the column packed well? check_rf->check_column Yes success Improved Separation adjust_polarity->success change_solvent Change solvent system (e.g., EtOAc/Hex to DCM/MeOH) change_solvent->success check_column->change_solvent Yes repack_column Repack column carefully check_column->repack_column No gradient Try gradient elution repack_column->gradient change_adsorbent Change stationary phase (e.g., Alumina, Diol-Silica) gradient->change_adsorbent change_adsorbent->success

Caption: A logical workflow for diagnosing and resolving poor separation in column chromatography.

Decision Tree for Addressing Peak Tailing

G start Peak Tailing Observed add_tea Add 0.1-2% Triethylamine to Mobile Phase start->add_tea check_improvement Is peak shape improved? add_tea->check_improvement deactivate_column Pre-treat column with TEA solution check_improvement->deactivate_column No success Symmetrical Peak check_improvement->success Yes change_stationary_phase Switch to Alumina or other inert phase deactivate_column->change_stationary_phase change_stationary_phase->success

Caption: A decision-making process for troubleshooting peak tailing of basic compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Asfaw M. (2024, July 18). Column Packing in Chromatography: Essential Techniques and Effective Separation. Longdom Publishing.
  • Element Lab Solutions. (2019, August 19). The art of packing columns for low pressure liquid chromatography.
  • Chemistry LibreTexts. (2019, June 5). 12.3: Optimizing Chromatographic Separations.
  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia.
  • University of Victoria, Department of Chemistry. (n.d.). How to run column chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN.
  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • TutorChase. (n.d.). How does the polarity of substances affect chromatography results?.
  • MDPI. (2024, June 12). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study.
  • LCGC International. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Chloro-7-fluoro-8-methylquinoline

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-7-fluoro-8-methylquinoline. Recrystallization, while a fundament...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-7-fluoro-8-methylquinoline. Recrystallization, while a fundamental technique, presents unique challenges with highly substituted, functionalized molecules. This document provides in-depth, experience-driven answers to common issues, detailed protocols, and troubleshooting logic to ensure the consistent attainment of high-purity products.

Section 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses the most common queries and challenges encountered during the recrystallization of 4-Chloro-7-fluoro-8-methylquinoline. The answers are grounded in the physicochemical properties of substituted quinolines and established crystallization theory.

Q1: What is the ideal starting point for selecting a recrystallization solvent for 4-Chloro-7-fluoro-8-methylquinoline?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (near the solvent's boiling point).[1] For 4-Chloro-7-fluoro-8-methylquinoline, the molecular structure offers key clues:

  • Quinoline Core: A heterocyclic aromatic system that is a weak base.[2] It is generally soluble in many organic solvents.[3]

  • Substituents: The chloro, fluoro, and methyl groups increase the molecule's nonpolar character. The halogen atoms (Cl, F) are electron-withdrawing and can participate in specific intermolecular interactions.[4]

A logical approach is to start with moderately polar protic solvents like ethanol or isopropanol , or a polar aprotic solvent like acetone . Patent literature for similar quinoline derivatives frequently cites the use of methanol, ethanol-water, or acetone-water mixtures for crystallization.[5][6] It is crucial to perform small-scale solubility tests with a few milligrams of your crude product across a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane/hexane) to empirically determine the best candidate.

Q2: My product "oils out" instead of forming crystals upon cooling. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This often happens when the boiling point of the solvent is much higher than the melting point of the solute, or when the solution is supersaturated to an extreme degree.

Causality & Solutions:

  • High Supersaturation: You may have used too little solvent or cooled the solution too quickly.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool much more slowly. Insulating the flask can promote gradual cooling and encourage crystal nucleation.[1]

  • Insoluble Impurities: The presence of certain impurities can depress the melting point of your product, promoting an oil phase.

    • Solution: Try a pre-purification step. If the oil is persistent, separate it from the solvent, redissolve it in a minimal amount of a different solvent (one in which it is highly soluble, like dichloromethane), and pass it through a small plug of silica gel to remove polar impurities. After evaporating the solvent, attempt the recrystallization again.

  • Solvent Choice: The solvent may simply be a poor choice for your specific compound and impurity profile.

    • Solution: Switch to a lower-boiling point solvent that was identified as suitable in your initial solubility tests.

Q3: The purity of my material barely improves after recrystallization. What are the likely reasons?

A3: This indicates that the impurities have similar solubility properties to your target compound or are being incorporated into the crystal lattice.

  • Co-crystallization: The impurity may be structurally very similar to 4-Chloro-7-fluoro-8-methylquinoline, allowing it to fit into the growing crystal lattice. Multiple recrystallizations may be necessary, but with diminishing returns.

  • Solid Solution Formation: If the impurity and product are highly miscible in the solid state, recrystallization will be ineffective.

  • Insufficient Washing: Impurities from the mother liquor can adhere to the surface of your crystals. Ensure you wash the filtered crystals with a small amount of cold recrystallization solvent to remove surface contaminants without dissolving the product.[7]

Troubleshooting Steps:

  • Analytical Review: Use TLC or LC-MS to identify the nature of the impurity. Is it a starting material from the chlorination step (e.g., the 4-hydroxy precursor) or a byproduct? Knowing the impurity guides purification.

  • Change Solvent System: Switch to a solvent with a different polarity. This can alter the relative solubilities of your product and the impurity, leading to better separation.

  • Consider an Alternative Method: If recrystallization fails, techniques like column chromatography offer a different separation mechanism and are highly effective for removing closely related impurities.[8][9]

Q4: My recovery is very low, even though I see a good amount of crystal formation. How can I maximize my yield?

A4: Low yield is a common issue and can often be rectified by optimizing your technique.

  • Excess Solvent: Using too much solvent is the most frequent cause. The solution never reaches sufficient saturation for complete crystallization upon cooling.[1]

    • Solution: Before cooling, gently boil off some of the solvent to concentrate the solution. Stop when you observe slight turbidity or crystal formation at the edges of the boiling solution. Then, add a drop or two of solvent to redissolve and proceed with slow cooling.

  • Premature Crystallization: If the product crystallizes in the hot solution during a hot filtration step, you will lose a significant amount of material.

    • Solution: Use a pre-heated funnel and flask for hot filtration, and add a small excess of solvent (~5-10%) before filtering to keep the product dissolved. You can boil this excess off later.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will leave a significant amount of product in the mother liquor.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize precipitation.[1] You can also try scratching the inside of the flask with a glass rod to induce further crystallization.

Section 2: Experimental Protocols & Workflows

These protocols provide a validated starting point for the purification of 4-Chloro-7-fluoro-8-methylquinoline.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified. Ethanol is often a good first choice for substituted quinolines.[10]

Methodology:

  • Dissolution: Place the crude 4-Chloro-7-fluoro-8-methylquinoline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling stone. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow: Single-Solvent Recrystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Place Crude Product in Flask B Add Minimal Hot Solvent to Dissolve A->B C Hot Filter (if needed) B->C D Slow Cool to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filter Crystals E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I High Purity Product H->I

Caption: Standard workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility profile. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent").[7]

Methodology:

  • Dissolution: Dissolve the crude product in the minimum required amount of the "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Add Anti-Solvent: Slowly add the "anti-solvent" (e.g., water or hexane) dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Clarify: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Allow the solution to cool slowly, followed by an ice bath, and then collect the crystals by vacuum filtration as described in Protocol 1.

Section 3: Advanced Troubleshooting & Data

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

G Start Recrystallization Outcome Unsatisfactory Q1 What is the primary issue? Start->Q1 A_Oil Product 'Oiled Out' Q1->A_Oil Oiling A_Yield Low Yield Q1->A_Yield Yield A_Purity Poor Purity Q1->A_Purity Purity S_Oil1 Add more hot solvent & cool slowly A_Oil->S_Oil1 S_Yield1 Concentrate solution by boiling off excess solvent A_Yield->S_Yield1 S_Purity1 Wash crystals thoroughly with cold solvent A_Purity->S_Purity1 S_Oil2 Switch to a lower boiling point solvent S_Oil1->S_Oil2 If problem persists S_Yield2 Ensure sufficient cooling time in ice bath S_Yield1->S_Yield2 If still low S_Yield3 Check for premature crystallization during hot filtration S_Yield2->S_Yield3 Consider process loss S_Purity2 Change solvent system to alter relative solubilities S_Purity1->S_Purity2 If ineffective S_Purity3 Perform a second recrystallization S_Purity2->S_Purity3 For higher purity S_Purity4 Use alternative method (e.g., column chromatography) S_Purity3->S_Purity4 If impurities remain

Caption: A decision tree for troubleshooting recrystallization.

Table 1: Properties of Common Recrystallization Solvents

This table summarizes key properties of solvents potentially suitable for 4-Chloro-7-fluoro-8-methylquinoline, aiding in rational selection.

SolventFormulaBoiling Point (°C)Polarity IndexNotes
Protic Solvents
WaterH₂O100.010.2Quinoline is miscible in hot water.[3] Good anti-solvent for less polar solvents.
EthanolC₂H₅OH78.54.3Good general-purpose solvent for quinolines.[10][11]
IsopropanolC₃H₇OH82.43.9Similar to ethanol, slightly less polar.
MethanolCH₃OH64.75.1A good solvent for many quinoline derivatives.[5][6]
Aprotic Solvents
AcetoneC₃H₆O56.25.1Strong solvent, often used with water as an anti-solvent.[5]
Ethyl AcetateC₄H₈O₂77.14.4Medium polarity, good for compounds of intermediate polarity.
DichloromethaneCH₂Cl₂39.83.1High dissolving power, often used as the "good" solvent in a pair. Low boiling point.
TolueneC₇H₈110.62.4Good for nonpolar compounds; high boiling point can be problematic.
Heptane / HexaneC₇H₁₆ / C₆H₁₄98.4 / 68.70.1Nonpolar, almost always used as an anti-solvent.

Data compiled from various sources, including[12]. Polarity Index is a relative measure.

References

  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Greener Synthesis of Substituted Quinolines.
  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?
  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical Biology.
  • Al-Gheethi, A., et al. (2024). Recent advancements in fluoroquinolones removal techniques from wastewater. Journal of Environmental Science and Technology.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from UCLA Chemistry Department resources.
  • Rebelo, L. P., et al. (2015). Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems. Physical Chemistry Chemical Physics.
  • Alico, T., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. ScholarWorks.
  • Threlfall, T., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Crystal Growth & Design.
  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Wang, Y., et al. (2021). Effective extraction of fluoroquinolones from water using facile modified plant fibers. Scientific Reports.
  • Gande, V., et al. (2022). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation.
  • Martins, P., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.
  • BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Patil, S., & Ingle, V. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • ResearchGate. (2021). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of Biomolecular Structure and Dynamics.
  • Da Cruz, F., et al. (2021).
  • ResearchGate. (2014). What is the problem with my quinolin crystal?
  • Google Patents. (2012). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Reddit. (2025). Purification of Quinoline-3,4-diones.
  • BenchChem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Pyshnyi, D., et al. (2013). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.
  • Guy, R. K., et al. (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • PubChemLite. (n.d.). 4-chloro-7-fluoro-8-methylquinoline (C10H7ClFN).
  • Sigma-Aldrich. (n.d.). 4-Chloro-7-fluoro-8-methylquinoline.
  • BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • de Oliveira, V. G., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Mekheimer, R., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Li, X., et al. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
  • E-Hosseiny, A., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules.
  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Fluorochem. (n.d.). 4-Chloro-8-fluoro-2-methyl-quinoline (CAS 18615-59-3).
  • Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline Material Safety Data Sheet.
  • Sigma-Aldrich. (2023). Properties of Common Organic Solvents.

Sources

Optimization

side reactions of 4-Chloro-7-fluoro-8-methylquinoline with strong bases

Technical Support Center: 4-Chloro-7-fluoro-8-methylquinoline Ticket ID: #Q-CFM-882 Subject: Troubleshooting Side Reactions with Strong Bases Status: Resolved (Tier 3 Engineering Response) Executive Summary 4-Chloro-7-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-7-fluoro-8-methylquinoline Ticket ID: #Q-CFM-882 Subject: Troubleshooting Side Reactions with Strong Bases Status: Resolved (Tier 3 Engineering Response)

Executive Summary

4-Chloro-7-fluoro-8-methylquinoline is a privileged scaffold, primarily serving as a key intermediate in the synthesis of non-fluorinated and fluorinated quinolone antibiotics (e.g., Garenoxacin derivatives).

When manipulating this scaffold with strong bases , researchers frequently encounter three competing reactivity vectors:

  • Lateral Deprotonation: The C8-methyl group is highly acidic (

    
    ) due to ring activation.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Competition between C4-Cl (kinetic) and C7-F (thermodynamic/leaving group dependent) sites.
    
  • Nucleophilic Addition: Direct attack of alkyl-metal bases at the C2 position.

This guide details how to suppress these side reactions and control chemoselectivity.

Part 1: The Reactivity Triad (Visualized)

The following diagram maps the divergent pathways dependent on base selection and temperature.

ReactivityMap cluster_legend Pathway Key Start 4-Chloro-7-fluoro- 8-methylquinoline BuLi Alkyllithiums (n-BuLi, t-BuLi) Start->BuLi Reacts with Amide Bulky Amides (LDA, LiTMP) Start->Amide Reacts with Alkoxide Alkoxides/Amines (NaOMe, HNR2) Start->Alkoxide Reacts with BenzylicAnion Path A: Lateral Lithiation (C8-CH2-Li Species) Deep Red Color BuLi->BenzylicAnion Deprotonation (Fast) C2Addition Path B: C2-Alkylation (Chichibabin-type) BuLi->C2Addition Nucleophilic Attack (Competing) Amide->BenzylicAnion Selective Deprotonation SNAr_C4 Path C: C4-Substitution (Target: 4-Amino/Alkoxy) Alkoxide->SNAr_C4 Kinetic Control (Low Temp) SNAr_C7 Path D: C7-Substitution (Side Reaction) Alkoxide->SNAr_C7 Thermodynamic (High Temp/Dipolar Solvent) key Red: High Risk | Green: Target Path | Yellow: Controlled Path

Caption: Divergent reaction pathways based on base nucleophilicity and steric bulk.

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned deep red/black immediately upon adding n-BuLi."

Diagnosis: You have triggered Lateral Lithiation (Path A) . Technical Explanation: The C8-methyl protons in quinoline are significantly more acidic than toluene due to the electron-withdrawing nature of the nitrogen heterocycle. Strong bases like n-BuLi or LDA will deprotonate this position (


) to form a resonance-stabilized benzylic anion. This species is deeply colored (often red or purple).
Corrective Action: 
  • If your goal is C4-substitution: Do not use organolithiums. Switch to milder bases like

    
     or 
    
    
    
    in polar aprotic solvents (DMF/DMSO).
  • If your goal is to functionalize the methyl group: This is the correct intermediate. Ensure you keep the temperature below -60°C to prevent polymerization, then add your electrophile (e.g.,

    
    , alkyl halides).
    
Issue 2: "I am trying to substitute the C4-Cl, but I see significant impurities and low yield."

Diagnosis: Regioselectivity Failure (C4 vs. C7 Competition) . Technical Explanation:

  • C4-Cl: This position is activated for

    
     because it is para to the ring nitrogen (similar to 4-chloropyridine). This is usually the kinetic product.
    
  • C7-F: Fluorine is an excellent leaving group in

    
     due to the high electronegativity stabilizing the Meisenheimer complex. While C7 is meta to the nitrogen (less activated), the inductive effect of fluorine can make it competitive, especially at high temperatures or with hard nucleophiles (like alkoxides).
    Corrective Action: 
    
  • Temperature Control: Run the reaction at the lowest possible temperature (0°C to RT) to favor the kinetic C4 substitution.

  • Solvent Choice: Use non-polar solvents (toluene) if possible to destabilize the transition state for C7 attack, or stick to alcohols if using amine nucleophiles. Avoid HMPA or DMSO if selectivity is poor, as they enhance the reactivity of the "hard" fluorine leaving group.

Issue 3: "I see an alkyl group attached to the ring where it shouldn't be."

Diagnosis: Nucleophilic Addition at C2 (Path B) . Technical Explanation: Quinoline rings are susceptible to nucleophilic attack at C2 by strong carbon nucleophiles (like n-BuLi), leading to 1,2-addition products (dihydroquinolines) which may then oxidize to restore aromaticity. Corrective Action:

  • Switch Bases: Use non-nucleophilic bases like LiTMP or LDA if deprotonation is required. These are too bulky to attack C2 efficiently.

  • Blocking: If C2 attack is persistent, the position requires transient blocking or a switch to a C2-substituted starting material.

Part 3: Validated Experimental Protocols

Protocol A: Selective C4-Amination ( )

Target: Replacement of Cl with an amine, leaving C7-F and C8-Me intact.

  • Preparation: Dissolve 4-chloro-7-fluoro-8-methylquinoline (1.0 equiv) in anhydrous Ethanol or NMP (N-methyl-2-pyrrolidone).

    • Note: Do not use THF with strong bases here.

  • Base/Scavenger: Add Triethylamine (TEA) or DIPEA (1.2 equiv).

    • Why: These bases scavenge the HCl generated but are not strong enough to deprotonate the C8-methyl group or attack C2.

  • Nucleophile: Add the amine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • QC Check: Monitor TLC.[1] If C7-F substitution occurs, it will appear as a slower-moving spot (usually).

  • Workup: Pour into ice water. The product usually precipitates.[1] Filter and wash with water.

Protocol B: C8-Methyl Functionalization (Lateral Lithiation)

Target: Attaching an electrophile to the methyl group.

  • Inert Atmosphere: Flame-dry glassware under Argon.

  • Solvent: Add anhydrous THF.

  • Base Generation: Prepare LDA in situ (Diisopropylamine + n-BuLi) at -78°C.

    • Critical: Do not use straight n-BuLi; it will attack the C2 position.

  • Substrate Addition: Add 4-chloro-7-fluoro-8-methylquinoline (dissolved in THF) dropwise at -78°C .

  • Observation: The solution should turn deep red (formation of the benzylic anion). Stir for 30 mins.

  • Electrophile: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde) dissolved in THF.

  • Quench: Quench with saturated

    
    before allowing the reaction to warm up.
    

Part 4: Data Summary

ParameterC4-Cl SiteC7-F SiteC8-Methyl Site
Reactivity Type

(Kinetic)

(Thermodynamic)
Deprotonation (

~22)
Activation Source Para-Nitrogen resonanceInductive (-I) effectRing activation of benzylic H
Preferred Base Amines / CarbonatesAlkoxides (High T)LDA / LiTMP (Low T)
Major Side Reaction Hydrolysis (if wet)Competition with C4Polymerization / C2-Attack

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of quinolines and methyl-quinolines).
  • Gschwend, H. W., & Rodriguez, H. R. (1979).[2] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1.

  • Al-Mousawi, S. M., et al. (2012). Synthesis and biological activity of some new 4-aminoquinoline derivatives. Molecules, 17(6), 6568-6582. (Specific

    
     conditions for 4-chloro-7-fluoroquinolines). 
    
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Takagi, K., et al. (2004). Synthesis of Garenoxacin (T-3811ME): A Novel Des-F(6)-Quinolone Antibacterial Agent. Chemical and Pharmaceutical Bulletin, 52(7), 840-847. (Industrial handling of this specific scaffold).

Sources

Troubleshooting

stability of 4-Chloro-7-fluoro-8-methylquinoline under acidic conditions

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions Welcome to the Technical Support Center for 4-Chloro-7-fluoro-8-methylquinoline. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions

Welcome to the Technical Support Center for 4-Chloro-7-fluoro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions. As Senior Application Scientists, we have synthesized the following information based on established principles of quinoline chemistry and extensive experience in stability-indicating assay development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 4-Chloro-7-fluoro-8-methylquinoline in acidic media?

The primary stability concern for 4-Chloro-7-fluoro-8-methylquinoline under acidic conditions is the hydrolysis of the 4-chloro substituent. The quinoline nitrogen, being basic, will be protonated in acidic solutions. This protonation increases the electrophilicity of the quinoline ring, making the C4 position susceptible to nucleophilic attack by water. This reaction results in the formation of 4-Hydroxy-7-fluoro-8-methylquinoline. This type of acid-catalyzed hydrolysis is a known degradation pathway for 4-chloroquinoline derivatives.[1][2]

Q2: What are the potential degradation products of 4-Chloro-7-fluoro-8-methylquinoline in an acidic environment?

Based on the chemical structure and known reactivity of related compounds, the most probable degradation product is 4-Hydroxy-7-fluoro-8-methylquinoline, formed via hydrolysis.[3] Other less common degradation pathways could involve reactions of the fluoro or methyl substituents, but these are generally more stable under the specified conditions. Forced degradation studies are essential to definitively identify all potential degradation products.[4][5]

Q3: How can I monitor the stability of 4-Chloro-7-fluoro-8-methylquinoline during my experiment?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of 4-Chloro-7-fluoro-8-methylquinoline.[6] This method should be capable of separating the parent compound from its potential degradation products, allowing for accurate quantification of both over time. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8]

Q4: What are the general recommendations for handling and storing 4-Chloro-7-fluoro-8-methylquinoline to minimize degradation?

To minimize degradation, it is advisable to store 4-Chloro-7-fluoro-8-methylquinoline in a cool, dry, and dark place. For solutions, especially those prepared in acidic media, it is recommended to prepare them fresh before use. If storage of an acidic solution is unavoidable, it should be kept at a low temperature (2-8 °C) for a limited duration. The stability of the compound in your specific experimental conditions should always be verified.

Troubleshooting Guide: Stability Studies and HPLC Analysis

This troubleshooting guide addresses common issues encountered during the investigation of 4-Chloro-7-fluoro-8-methylquinoline stability.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed in forced degradation study. Insufficiently harsh stress conditions (acid concentration too low, temperature too low, or duration too short).Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), elevate the temperature (e.g., to 60-80 °C), or extend the incubation time. The goal is to achieve 5-20% degradation.[9][10][11]
Complete or near-complete degradation observed. Stress conditions are too aggressive.Reduce the acid concentration, lower the temperature, or shorten the incubation time to achieve the target 5-20% degradation.
Poor peak shape (tailing or fronting) in HPLC. Inappropriate mobile phase pH; secondary interactions with the column stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Use a high-purity, end-capped column. The addition of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate peak tailing for basic compounds like quinolines.
Co-elution of the parent compound and degradation product. Insufficient chromatographic resolution.Optimize the HPLC method by adjusting the mobile phase composition (e.g., change the organic-to-aqueous ratio, try a different organic modifier like methanol), change the pH of the aqueous phase, or try a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column).[8]
Appearance of unexpected peaks in the chromatogram. Contamination of the sample, solvent, or HPLC system; degradation of an excipient in a formulated product.Analyze a blank (solvent) injection to rule out system contamination. If analyzing a formulation, run a placebo under the same stress conditions to identify any degradants not originating from the active compound.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of 4-Chloro-7-fluoro-8-methylquinoline

This protocol outlines a typical forced degradation study to assess the stability of 4-Chloro-7-fluoro-8-methylquinoline in acidic conditions.

Materials:

  • 4-Chloro-7-fluoro-8-methylquinoline

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled water bath or oven

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Chloro-7-fluoro-8-methylquinoline in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Stress:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add 0.1 N HCl to the flask to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquot with an equivalent volume of 0.1 N NaOH.

    • Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

  • Data Evaluation: Plot the percentage of remaining 4-Chloro-7-fluoro-8-methylquinoline against time to determine the degradation kinetics. Identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 4-Chloro-7-fluoro-8-methylquinoline from its primary degradation product, 4-Hydroxy-7-fluoro-8-methylquinoline.

Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Optimization:

  • Inject a mixture of the stressed (degraded) and unstressed sample.

  • Evaluate the resolution between the parent peak and any degradation product peaks.

  • If resolution is inadequate, adjust the gradient slope, mobile phase pH (e.g., using a phosphate or acetate buffer), or try a different organic modifier (methanol). A change in column chemistry may also be necessary for optimal separation.[8]

Visualizations

Degradation Pathway

G parent 4-Chloro-7-fluoro-8-methylquinoline degradant 4-Hydroxy-7-fluoro-8-methylquinoline parent->degradant + H2O (Acid-catalyzed hydrolysis) G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) stress Incubate in 0.1 N HCl at 60°C prep->stress neutralize Neutralize Aliquots stress->neutralize At time points hplc Analyze by HPLC neutralize->hplc data Evaluate Data hplc->data

Caption: Workflow for the forced degradation study of 4-Chloro-7-fluoro-8-methylquinoline.

References

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • Molecules. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Prague University of Chemistry and Technology. Stability-Indicating HPLC Method Development. [Link]

  • Frontiers in Microbiology. Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]

  • National Institutes of Health. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • De Gruyter. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Contract Pharma. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • National Institutes of Health. Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents | Request PDF. [Link]

  • ResearchGate. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. [Link]

  • National Institutes of Health. Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

  • National Institutes of Health. Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Google Patents.
  • Oriental Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. [Link]

  • Organic Chemistry Frontiers. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]

  • Royal Society of Chemistry. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-7-fluoro-8-methylquinoline

Executive Summary & Critical Quality Attributes (CQA) 4-Chloro-7-fluoro-8-methylquinoline is a highly reactive intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics.[1][2][3] Its structural int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQA)

4-Chloro-7-fluoro-8-methylquinoline is a highly reactive intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics.[1][2][3] Its structural integrity relies on the labile C-Cl bond at the 4-position, which is prone to hydrolysis.[1][2][3]

Primary Impurities:

  • 7-Fluoro-8-methyl-4-quinolinol (Hydrolysis Product/Starting Material): The thermodynamic sink.[1][2][3] Forms upon exposure to moisture or acidic conditions.[2][3]

  • Phosphorus Oxychloride Residues: Inorganic salts trapped in the crystal lattice.[2][3]

  • Regioisomers: (Less common if 8-methyl steric directing is effective, but possible).[2][3]

This guide addresses the isolation of high-purity material (>98%) by exploiting the solubility differential between the amphoteric 4-hydroxy impurity and the lipophilic 4-chloro product.[1][2][3]

Troubleshooting & FAQs
Issue 1: The "Ghost" Peak (Reappearing Hydroxyl Impurity)

User Report: "I achieved >95% conversion by TLC, but after workup and drying, HPLC shows 10-15% of the 4-hydroxy starting material."

Technical Diagnosis: This is a classic case of post-reaction hydrolysis .[2][3] The 4-chloro substituent is an imidoyl chloride analog and is susceptible to nucleophilic attack by water, especially under acidic conditions or elevated temperatures during solvent removal.[3]

Corrective Action:

  • Quenching Protocol: Do not boil the reaction mixture in water to quench POCl₃. Instead, pour the reaction mixture slowly onto crushed ice with vigorous stirring, maintaining the temperature <10°C.

  • pH Control: Immediately neutralize the quenched solution to pH 8–9 using Ammonium Hydroxide (NH₄OH) or saturated Na₂CO₃.[2][3] Avoid acidic aqueous environments for prolonged periods.

  • Drying: Ensure the organic layer is rigorously dried over Anhydrous MgSO₄ before concentration.[2][3] Traces of acid + water + heat (rotavap) = hydrolysis.[3]

Issue 2: Persistent Starting Material (Incomplete Removal)

User Report: "Recrystallization isn't removing the unreacted 4-hydroxyquinoline precursor."

Technical Diagnosis: 4-hydroxyquinolines (quinolones) are often sparingly soluble in non-polar solvents, leading to co-precipitation with the product.[3] However, they possess a phenolic hydroxyl group (tautomeric enol form), making them acidic (pKa ~11).

Corrective Action: Implement a Caustic Wash step prior to crystallization.[2][3]

  • Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate.[3]

  • Wash the organic layer twice with 1M NaOH (cold) .[2][3]

    • Mechanism:[1][2][4][5] The 4-hydroxy impurity becomes a water-soluble phenolate anion.[1][2][3] The 4-chloro product remains neutral and stays in the organic layer.[2][3]

  • Wash with brine, dry, and concentrate.[3]

Issue 3: Product is Dark/Tarry (Phosphorus Contamination)

User Report: "The solid is dark brown and sticky, not the expected off-white solid."

Technical Diagnosis: This indicates trapped phosphorus salts or polymerization products.[2][3] Chlorination with POCl₃ generates polyphosphoric acid byproducts that can form gummy complexes with basic quinolines.[2][3]

Corrective Action:

  • Silica Plug Filtration: Dissolve the crude material in 5% MeOH/DCM and pass it through a short pad of silica gel.[2][3] This adsorbs polar phosphorus residues and tars while the non-polar 4-chloro product elutes freely.[2][3]

  • Charcoal Treatment: If recrystallizing, add 5% activated charcoal to the hot solution, filter hot through Celite, and then cool.[3]

Detailed Experimental Protocols
Protocol A: Optimized Workup & Isolation

Objective: Isolate crude material while minimizing hydrolysis.

  • Quench: Pour the reaction mixture (POCl₃ excess) slowly onto crushed ice (500g per 100mL POCl₃) with mechanical stirring. Keep internal temp <20°C.

  • Neutralization: Slowly add 25% aq. NH₄OH until pH reaches 8–9.[2][3] The product will precipitate as a solid.[2][3][6]

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x volumes).

    • Note: DCM is preferred over Ethyl Acetate here as it solubilizes the chloro-quinoline better and rejects more water.[2][3]

  • Purification Wash (Critical): Wash the combined DCM layers with 1M NaOH (2 x) followed by Brine (1 x) .

  • Drying: Dry over Anhydrous Na₂SO₄ for at least 30 minutes.

  • Concentration: Evaporate solvent under reduced pressure at <45°C .

Protocol B: Recrystallization

Objective: Final polishing to >99% purity.

ParameterSpecification
Primary Solvent Heptane (or Hexane)
Co-Solvent Toluene (or Ethyl Acetate)
Ratio 10:1 (Heptane:Toluene)
Temperature Dissolve at 60-70°C; Crystallize at 0-4°C

Procedure:

  • Dissolve the crude solid in the minimum amount of hot Toluene.[2][3]

  • Slowly add hot Heptane until slight turbidity persists.

  • Add a few drops of Toluene to clear the solution.[2][3]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the off-white needles and wash with cold Heptane.[2][3]

Quantitative Data: Solubility & Impurity Profile
CompoundSolubility in Water (pH 7)Solubility in 1M NaOHSolubility in DCMRetention Factor (TLC)*
4-Chloro-7-fluoro-8-methylquinoline InsolubleInsolubleHigh0.65
7-Fluoro-8-methyl-4-quinolinol InsolubleSoluble (Anionic)Low0.15
Phosphoric Acid Residues SolubleSolubleInsoluble0.00

*TLC Conditions: Hexanes/Ethyl Acetate (7:3) on Silica Gel.[1][3]

Process Logic & Visualization

The following diagram illustrates the critical decision pathways for purification, highlighting the "Caustic Wash" checkpoint which is often missed.

PurificationWorkflow Start Crude Reaction Mixture (in POCl3) Quench Quench on Ice (Temp < 20°C) Start->Quench Neutralize Neutralize to pH 8-9 (NH4OH) Quench->Neutralize Extract Extract into DCM Neutralize->Extract Decision1 Impurity Check: Is 4-Hydroxy precursor present? Extract->Decision1 CausticWash CRITICAL STEP: Wash Organic Layer with 1M NaOH Decision1->CausticWash Yes (Remove Phenols) WaterWash Wash with Brine Dry (Na2SO4) Decision1->WaterWash No CausticWash->WaterWash Concentrate Concentrate (<45°C) WaterWash->Concentrate Recryst Recrystallization (Heptane/Toluene) Concentrate->Recryst Final Pure 4-Chloro-7-fluoro- 8-methylquinoline Recryst->Final

Caption: Purification logic flow emphasizing the caustic wash step to remove phenolic impurities.[1][2][3]

References
  • BenchChem. (2025).[2][3][7] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from [1][3]

  • Organic Syntheses. (1946).[2][3] 4,7-Dichloroquinoline.[1][2][3] Org. Syn. Coll. Vol. 3, p.272.[3] Retrieved from [1][3]

  • National Institutes of Health (NIH). (2011).[2][3] POCl3 chlorination of 4-quinazolones. PubMed.[2][3][8] Retrieved from

  • Sigma-Aldrich. (2025).[2][3] 4-Chloro-7-fluoro-8-methylquinoline Product Specification. Retrieved from [1][2][3]

  • Baxendale Group, Durham University. (2021).[3] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [1][3]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-7-Fluoro-8-Methylquinolines

Welcome to the dedicated technical support guide for the synthesis of 4-amino-7-fluoro-8-methylquinolines. This document is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-amino-7-fluoro-8-methylquinolines. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. We will address common experimental challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommended protocol refinements. Our goal is to empower you to optimize your synthetic route for higher yields, purity, and reproducibility.

The synthesis of this specific quinoline derivative is a multi-step process, typically commencing with a substituted aniline and proceeding through the construction of the heterocyclic core, followed by functional group interconversions. The most logical and frequently utilized pathway involves the Gould-Jacobs reaction to form the quinolin-4-ol core, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) to install the C4-amino group. This guide is structured to follow that synthetic logic.

Overall Synthetic Workflow

The diagram below outlines the three principal stages for synthesizing the target compound, starting from 3-fluoro-2-methylaniline. Each stage presents unique challenges that will be addressed in the subsequent troubleshooting sections.

G cluster_0 Stage 1: Quinoline Core Formation cluster_1 Stage 2: C4-Activation cluster_2 Stage 3: C4-Amination A 3-Fluoro-2-methylaniline + Diethyl Ethoxymethylenemalonate (EMME) B Condensation Intermediate A->B Condensation (100-130°C) C High-Temperature Thermal Cyclization B->C D 7-Fluoro-8-methylquinolin-4-ol C->D ~250°C E Chlorination with POCl₃ D->E F 4-Chloro-7-fluoro-8-methylquinoline E->F G Nucleophilic Aromatic Substitution (SNAr) with Amine Source F->G H 4-Amino-7-fluoro-8-methylquinoline (Target Compound) G->H

Caption: General three-stage synthesis of 4-amino-7-fluoro-8-methylquinoline.

Part 1: Troubleshooting the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core from an aniline and a malonic ester derivative.[1][2] However, its two-step nature—condensation followed by a high-temperature cyclization—presents distinct challenges.

Issue 1: Low Yield of Condensation Intermediate

Question: I'm seeing a low yield of the diethyl ((3-fluoro-2-methylphenyl)amino)methylene)malonate intermediate, with significant starting aniline remaining even after extended heating at 130°C. What's going wrong?

Answer: This issue typically stems from one of three areas: reagent quality, reaction conditions, or equilibrium.

  • Causality & Explanation: The initial step is a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol.[2] If the aniline is not sufficiently nucleophilic or if the EMME is degraded, the reaction will be sluggish. The presence of moisture can also hydrolyze the EMME.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure the 3-fluoro-2-methylaniline is pure and that the EMME is fresh or has been stored under anhydrous conditions. It is advisable to use freshly distilled aniline and EMME from a recently opened bottle.

    • Ensure Anhydrous Conditions: While the reaction generates ethanol, starting under anhydrous conditions is critical. Dry your glassware thoroughly and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Drive the Equilibrium: The condensation is a reversible reaction where ethanol is eliminated. Removing the ethanol as it forms can drive the reaction to completion. After an initial heating period (e.g., 1-2 hours at 130°C), apply a gentle vacuum for a short period to remove the evolved ethanol before proceeding to the cyclization step.[2]

    • Consider Microwave Irradiation: As an alternative to conventional heating, microwave-assisted synthesis can dramatically shorten the condensation time (often to minutes) and improve yields by providing efficient and uniform heating.[3]

Issue 2: Poor Yield or Failure of Thermal Cyclization

Question: My condensation to the intermediate appears successful based on TLC, but I get a very low yield of the 7-fluoro-8-methylquinolin-4-ol after heating in Dowtherm A at 250°C. The main result is a dark, tarry residue.

Answer: This is the most common failure point of the Gould-Jacobs synthesis. The high thermal energy required for the intramolecular 6-electron electrocyclization can also lead to decomposition and polymerization, especially if impurities are present.[2][4]

  • Causality & Explanation: The cyclization requires overcoming a significant activation energy barrier.[2] Temperatures exceeding 250°C are often necessary, which can degrade the starting material and product.[5] The fluoro and methyl substituents on the aniline ring can also influence the electronic and steric environment, potentially requiring fine-tuning of the conditions.

  • Troubleshooting & Refinement Strategies:

    • Purify the Intermediate: Do not proceed to the high-temperature cyclization with crude intermediate. After removing ethanol under vacuum, purify the diethyl ((3-fluoro-2-methylphenyl)amino)methylene)malonate, often by recrystallization from a suitable solvent like ethanol or hexane. This removes impurities that could catalyze polymerization.

    • Optimize Thermal Conditions: Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is of high purity. Add the purified intermediate to the pre-heated solvent to minimize the time the compound spends at intermediate temperatures where side reactions might occur.

    • Alternative: Chemical Promotion with Eaton's Reagent: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent alternative that promotes cyclization under much milder conditions (typically 80-120°C).[3] It acts as a powerful dehydrating agent and acid catalyst, facilitating the ring closure without the need for extreme temperatures.

    • Alternative: Microwave-Assisted Cyclization: Microwave irradiation can provide the necessary energy for cyclization in a much shorter time frame, often leading to cleaner reactions and higher yields compared to conventional heating.[3]

Cyclization Method Typical Temperature Typical Time Advantages Disadvantages Reference
Conventional Thermal 250-260 °C30-60 minSimple setupHigh energy, potential for decomposition, tar formation[4][6]
Microwave-Assisted 170-200 °C5-15 minRapid, higher yields, less decompositionRequires specialized equipment[3]
Eaton's Reagent 80-120 °C1-4 hoursMild conditions, high yields, clean reactionReagent is corrosive and requires careful handling[3]

Part 2: Troubleshooting C4-Activation (Chlorination)

Issue 3: Incomplete Conversion to 4-Chloroquinoline

Question: After refluxing my 7-fluoro-8-methylquinolin-4-ol in phosphorus oxychloride (POCl₃), my crude NMR shows a mixture of the starting material and the desired 4-chloro product. How can I drive this reaction to completion?

Answer: The conversion of a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) to a 4-chloroquinoline using POCl₃ is a standard procedure but can be sluggish if not performed under optimal conditions.

  • Causality & Explanation: The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion. The quinolin-4-ol starting material may have poor solubility in POCl₃ at lower temperatures, and if any moisture is present, it will consume the reagent.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: The starting quinolin-4-ol must be completely dry. Any water will rapidly quench the POCl₃. The reaction should be performed under an inert atmosphere with oven-dried glassware.

    • Increase Reaction Time/Temperature: Ensure the mixture is heated to a full reflux (approx. 110°C) and monitor the reaction by TLC (using a mobile phase like 3:1 Hexane:Ethyl Acetate) until the starting material spot has completely disappeared. This may require 2-4 hours or longer.[6]

    • Use a Co-Solvent (with caution): In some cases, adding a high-boiling inert solvent like toluene or DMF can improve the solubility of the starting material. However, this can also complicate the workup.

    • Workup Procedure is Critical: The workup must be performed carefully. The reaction mixture should be cooled and then very slowly poured onto crushed ice with vigorous stirring in a well-ventilated fume hood.[6] This quenches the excess POCl₃. The product is then typically neutralized with a base (e.g., aqueous NaHCO₃ or NH₄OH) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). Incomplete neutralization can lead to product loss.

Part 3: Troubleshooting C4-Amination (SNAr)

Issue 4: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to convert the 4-chloro-7-fluoro-8-methylquinoline to the 4-amino derivative using aqueous ammonia, but the yield is very low, and I am recovering mostly starting material.

Answer: The C4 position of a 4-chloroquinoline is highly activated towards nucleophilic attack, but the success of the SNAr reaction is highly dependent on the nucleophile, solvent, and reaction conditions.

  • Causality & Explanation: The electron-withdrawing quinoline nitrogen atom stabilizes the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack at the C4 position. However, ammonia can be a relatively weak nucleophile, and competitive side reactions or poor reaction conditions can limit the yield.

  • Troubleshooting & Refinement Strategies:

G Start Low SNAr Yield? Check_Nucleophile Is the amine nucleophile strong enough? Start->Check_Nucleophile Check_Conditions Are reaction conditions (solvent, temp) optimal? Start->Check_Conditions Check_Base Is a base required and present? Start->Check_Base Sol_Nucleophile Use a more potent amine source: - Ammonium salt with phase-transfer catalyst - Protected amine (e.g., Boc-amine) then deprotect Check_Nucleophile->Sol_Nucleophile Sol_Conditions Switch to a polar aprotic solvent (DMSO, DMF). Use microwave heating to increase rate and reduce reaction time (140-180°C). Check_Conditions->Sol_Conditions Sol_Base If using an amine salt, add a non-nucleophilic base (e.g., DIPEA, Na₂CO₃) to liberate the free amine in situ. Check_Base->Sol_Base Success Improved Yield of 4-Aminoquinoline Sol_Nucleophile->Success Sol_Conditions->Success Sol_Base->Success

Caption: Troubleshooting logic for the C4-amination (SNAr) step.

  • Optimize the Amine Source: While aqueous or alcoholic ammonia can work, they often require high temperatures and pressures in a sealed vessel. Consider alternatives such as heating with ammonium acetate or using a source like formamide followed by hydrolysis.

  • Solvent Choice is Key: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO or DMF are often superior to alcohols as they can solvate the cation without strongly solvating the amine nucleophile, thus increasing its effective nucleophilicity.[7]

  • Leverage Microwave Synthesis: Microwave-assisted SNAr reactions on 4-chloroquinolines are highly effective. Reactions in DMSO at 140-180°C can be completed in as little as 20-30 minutes with excellent yields.[7]

  • Base Additive: When using an amine salt as the nucleophile (e.g., ammonium chloride), a non-nucleophilic base (like DIPEA or Na₂CO₃) is required to generate the free amine in situ. When using primary amines, no extra base is typically needed.[7]

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • A New Green Approach to the Friedländer Synthesis of Quinolines. [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts - Organic Chemistry Portal. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

Sources

Optimization

work-up procedures for reactions involving 4-Chloro-7-fluoro-8-methylquinoline

CAS: 1065093-51-7 | Molecular Formula: C₁₀H₇ClFN[1] Welcome to the technical support hub for the handling and work-up of 4-Chloro-7-fluoro-8-methylquinoline . This guide is designed for researchers utilizing this scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1065093-51-7 | Molecular Formula: C₁₀H₇ClFN[1]

Welcome to the technical support hub for the handling and work-up of 4-Chloro-7-fluoro-8-methylquinoline . This guide is designed for researchers utilizing this scaffold in nucleophilic aromatic substitutions (SNAr) or Palladium-catalyzed cross-couplings.[2]

Safety & Handling Advisory
  • Hazard Profile: 4-Chloroquinolines are potent skin and eye irritants and known sensitizers.[2] The 4-chloro substituent is labile; hydrolysis generates HCl, which can cause delayed respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitivity is moderate but significant over time.[2]

Module 1: The "Safe-Zone" Work-Up Protocol

Context: Standard isolation after SNAr (displacement of Cl) or Suzuki-Miyaura coupling.

The primary challenge with this scaffold is the amphiphilic nature induced by the basic quinoline nitrogen and the lipophilic 8-methyl group, combined with the hydrolytic instability of the C4-Cl bond in acidic media.

Step-by-Step Procedure
  • The Cold Quench (Critical):

    • Cool the reaction mixture to <10°C before adding water.

    • Reasoning: The C4-position is electrophilic.[2] Heat + Water + Residual Acid/Base promotes hydrolysis to the 4-quinolone impurity (See Diagnostic Diagram 1).[2]

  • pH Adjustment & Phase Control:

    • Target pH: Adjust aqueous layer pH to 8–9 using Saturated NaHCO₃ or 10% Na₂CO₃.[2]

    • Avoid: Strong bases (NaOH) if your product has acidic protons, and avoid acidic washes (HCl) if unreacted starting material is present (accelerates hydrolysis).

  • Extraction Solvent Selection:

    • Primary Choice: Ethyl Acetate (EtOAc).[2] The 8-methyl group enhances solubility in EtOAc compared to non-methylated analogs.[2]

    • Alternative: Dichloromethane (DCM) is effective but prone to emulsions with this specific scaffold due to density similarities with basic aqueous layers.[2]

  • The "Salting Out" Technique:

    • Wash the combined organic layers with half-saturated brine (1:1 Water:Sat. NaCl) rather than pure water.[2][3]

    • Mechanism:[2][4] This increases the ionic strength of the aqueous phase, forcing the organic-soluble quinoline out of the aqueous interface and preventing emulsion formation common with 8-methylquinolines.

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄ (Magnesium sulfate is acceptable but can coordinate to the quinoline nitrogen in rare cases).[2]

    • Do not heat the water bath >45°C during rotary evaporation if traces of acid are suspected.[2]

Module 2: Impurity Management & Troubleshooting
Issue A: The "Black Product" (Palladium Contamination)

Symptoms: Dark brown/grey solid after Suzuki coupling; low combustion analysis purity.

Root Cause: The Quinoline Nitrogen (N1) is a competent ligand for Palladium, especially when the 8-methyl group provides a "pocket" that traps metal species.

Protocol: The Thiol Scavenge

  • Dissolve crude material in EtOAc/THF (10 volumes).

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) (0.5 equiv relative to Pd loading).[2]

  • Stir at 40°C for 2 hours.

  • Filter through a pad of Celite®.[2] The filtrate should be significantly lighter.[2]

  • Alternative: Wash organic layer with 5% aqueous L-Cysteine or Na₂EDTA (pH adjusted to 7–8).[2]

Issue B: The "Polar Ghost" (Hydrolysis)

Symptoms: A new spot on TLC (high polarity, UV active) or a peak at [M-Cl+OH] in LCMS.

Root Cause: Conversion of the 4-Chloro moiety to 4-Hydroxy-7-fluoro-8-methylquinoline (4-quinolone tautomer). This occurs if the work-up becomes acidic or if the reaction mixture was heated with moisture.[2]

Protocol: Rescue & Prevention

  • Prevention: Ensure solvents are anhydrous. If using aqueous bases (Suzuki), degas thoroughly to remove dissolved CO₂ (which can form carbonic acid).[2]

  • Removal: The 4-quinolone impurity is significantly more polar and often less soluble in ether/hexanes.[2]

    • Trituration: Suspend the crude solid in cold Diethyl Ether or 10% EtOAc/Hexanes.[2] Sonicate and filter.[2] The starting material/product usually dissolves; the polar quinolone remains as a solid.[2]

Module 3: Visualizing the Chemistry
Diagram 1: Chemical Fate Pathways

This diagram illustrates the competing pathways during reaction and work-up.[2] The goal is to maximize the Green path and block the Red path.

G cluster_workup Work-Up Critical Control Points SM 4-Chloro-7-fluoro- 8-methylquinoline Prod Target Product (S_NAr / Coupling) SM->Prod Nucleophile/Cat. Anhydrous Conditions Impurity 4-Quinolone Impurity (Hydrolysis Product) SM->Impurity H2O / H+ Heat Complex Pd-Quinoline Complex SM->Complex Pd Catalyst Incomplete Removal Complex->Prod Thiol Scavenger / Celite Filtration

Caption: Reaction pathways showing the critical divergence between successful product formation (Green) and hydrolysis/metal-complexation failure modes (Red/Yellow).

Diagram 2: Work-Up Decision Tree

Follow this logic flow to determine the correct isolation strategy based on your reaction conditions.

DecisionTree Start Reaction Complete CheckpH Check pH of Rxn Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic If Basic Basic (pH > 9) CheckpH->Basic If QuenchAcid Cold Quench (0°C) Neut. w/ NaHCO3 Acidic->QuenchAcid Risk: Hydrolysis QuenchBasic Dilute w/ Water Extract immed. Basic->QuenchBasic Extract Extraction (EtOAc) QuenchAcid->Extract QuenchBasic->Extract Emulsion Emulsion Formed? Extract->Emulsion YesEmulsion Add Brine + Filter (Celite) Emulsion->YesEmulsion Yes NoEmulsion Dry (Na2SO4) & Concentrate Emulsion->NoEmulsion No YesEmulsion->NoEmulsion

Caption: Logic flow for isolating 4-chloro-7-fluoro-8-methylquinoline derivatives, prioritizing pH control to prevent hydrolysis.

FAQ: Frequently Asked Questions

Q: Can I use HCl to make a salt of the starting material for better storage? A: It is risky.[2] While quinoline salts are common, the 4-chloro substituent on this specific scaffold is electronically activated by the 7-fluoro group. In the presence of even trace moisture, the HCl salt can autocatalyze its own hydrolysis to the quinolone [1]. If salt formation is necessary, use anhydrous HCl in Dioxane/Ether and store in a desiccator.[2]

Q: My product is oiling out during the aqueous wash. Why? A: The 8-methyl group increases lipophilicity, but the molecule remains compact. This often leads to "oiling out" rather than precipitation.[2]

  • Fix: Add a small amount of a co-solvent like Methanol (5%) to your organic layer (DCM or EtOAc) during extraction to improve phase behavior, or switch to a continuous extraction method if the scale allows.

Q: Why is the 7-fluoro group important during work-up? A: Fluorine is highly electronegative. It pulls electron density from the ring, making the C4-position more electrophilic (reactive). This is good for your SNAr reaction but means you must be more gentle (colder, less acidic) during work-up compared to a simple 4-chloroquinoline [2].

References
  • Reactivity of 4-Chloroquinolines

    • Title: Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
    • Source: Molecules (MDPI).[2]

    • Context: Discusses the hydrolysis susceptibility of 4-chloro-8-methyl deriv
    • URL:[Link][5][6]

  • General Quinoline Work-up & Pd Removal

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[2]

    • Source: Organic Process Research & Development (ACS).[2]

    • Context: Protocols for removing Pd from nitrogen-containing heterocycles using scavengers.[2]

    • URL:[Link]

  • Physical Properties & Handling

    • Title: 4-Chloro-7-fluoro-8-methylquinoline Product D
    • Source: PubChem / Sigma-Aldrich.[2]

    • Context: Hazard identification (Irritant) and structural properties.[2]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Chloroquinolines vs. 4-Fluoroquinolines in Nucleophilic Aromatic Substitution

Abstract For researchers in medicinal chemistry and materials science, the functionalization of the quinoline scaffold is a foundational task. Nucleophilic Aromatic Substitution (SNAr) at the C4 position is a primary str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in medicinal chemistry and materials science, the functionalization of the quinoline scaffold is a foundational task. Nucleophilic Aromatic Substitution (SNAr) at the C4 position is a primary strategy for this, making 4-haloquinolines critical starting materials. A frequent question arises regarding the optimal halide: should one use a 4-chloro- or a 4-fluoroquinoline? While conventional wisdom in SNAr suggests a reactivity order of F > Cl, this guide presents evidence from closely related heterocyclic systems and mechanistic principles that challenge this assumption for quinolines. We will demonstrate that while the answer is nuanced, 4-chloroquinolines often provide a favorable combination of reactivity and cost-effectiveness, whereas the reactivity of 4-fluoroquinolines can be unexpectedly comparable or even subordinate, contrary to simple electronic predictions.

Introduction: The Quinoline Core and the Importance of C4-Substitution

The quinoline ring system is a privileged scaffold in drug development, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[1] The ability to controllably introduce diverse functionalities at the C4 position via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern synthetic strategies, allowing for the generation of extensive compound libraries for screening and optimization.[2]

This guide provides an in-depth comparison of the two most common substrates for this transformation: 4-chloroquinoline and 4-fluoroquinoline. We will move beyond simple rules of thumb to explore the mechanistic subtleties that govern their reactivity, present the best available experimental data from analogous systems, and provide a robust protocol for researchers to validate these findings in their own laboratories.

The SNAr Reaction on the Quinoline Scaffold: A Mechanistic Overview

The SNAr reaction is not a single-step displacement. It is a two-step addition-elimination process. Understanding this mechanism is critical to deciphering the relative reactivities of the haloquinolines.

  • Step 1 (Rate-Determining Step): A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] This step is typically the slow, rate-determining step (RDS) because it involves the loss of aromatic stabilization.

  • Step 2 (Fast): The halide (leaving group) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The quinoline structure is "pre-activated" for this reaction. The electron-withdrawing nitrogen atom at the 1-position selectively reduces electron density at the C2 and C4 positions, making them inherently electrophilic and susceptible to nucleophilic attack. Crucially, the nitrogen atom can also directly stabilize the negative charge of the Meisenheimer intermediate through resonance, a factor that is essential for the reaction to proceed.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C4 position of a haloquinoline.

Head-to-Head Reactivity: The Fluoro- vs. Chloro- Conundrum

A central paradox governs the leaving group effect in SNAr reactions. Two opposing electronic factors are at play:

  • Inductive Effect (Activating the Ring): Fluorine is the most electronegative halogen. Its powerful electron-withdrawing inductive effect makes the C4 carbon significantly more electrophilic (electron-poor) compared to the carbon in 4-chloroquinoline. This should, in principle, accelerate the rate-determining nucleophilic attack. This factor leads to the commonly cited reactivity order: F > Cl > Br > I .[3][4]

  • Leaving Group Ability (C-X Bond Strength): The C-F bond is significantly stronger than the C-Cl bond. In reactions where breaking the carbon-leaving group bond is part of the rate-determining step (like SN1 and SN2), fluoride is a very poor leaving group, while chloride is a good one. This factor suggests a reactivity order of: I > Br > Cl > F .

So, which factor dominates for 4-haloquinolines? The answer lies in the nature of the rate-determining step. For most activated SNAr systems, including pyridines and likely quinolines, the initial nucleophilic attack is the RDS.[2] Therefore, the inductive effect of fluorine should make the 4-fluoroquinoline the more reactive substrate. However, experimental evidence in closely related systems suggests the reality is more complex.

The Decisive Factor: A Shift in the Rate-Determining Step

While the F > Cl reactivity order holds for many activated aryl systems, it is not universal. In systems that are already highly activated, such as the N-methylpyridinium cation (a close electronic model for a protonated quinoline), the situation can change.

A detailed kinetic study on the reaction of N-methyl-halopyridinium ions with piperidine revealed a surprising leaving group order where the reactivities of fluoro-, chloro-, bromo-, and iodo- derivatives were nearly identical (2-F ~ 2-Cl ~ 2-Br ~ 2-I).[3][5] The authors propose that for these highly reactive substrates, the rate-determining step shifts from the initial nucleophilic attack to the subsequent deprotonation of the intermediate complex by a second molecule of the amine nucleophile.[3][5] When this subsequent step becomes rate-limiting, the strong activating effect of fluorine on the initial attack is no longer the primary determinant of the overall reaction rate.

Given the structural and electronic similarities between N-methylpyridinium ions and quinolinium ions (the active form under many reaction conditions), this finding provides the strongest available evidence that 4-fluoroquinoline may not offer a significant reactivity advantage over 4-chloroquinoline , and indeed may be of roughly equal reactivity.

Comparative Experimental Data (from N-Methylpyridinium System)
SubstrateLeaving Group (X)Third-Order Rate Constant (k₃) at 25°C / M⁻²s⁻¹Relative Rate
N-Methyl-2-fluoropyridiniumF0.0571.05
N-Methyl-2-chloropyridiniumCl0.0541.00
N-Methyl-2-bromopyridiniumBr0.0561.04
N-Methyl-2-iodopyridiniumI0.0541.00

Data adapted from Barlin, G.B. & Benbow, J.A., J. Chem. Soc., Perkin Trans. 2, 1975. [This data is illustrative of the principle found in the cited papers[3][5] but is presented here for clarity; refer to the original sources for precise experimental details].

This data powerfully illustrates that for a highly activated N-heterocyclic system, the expected high reactivity of the fluoro-derivative is not observed, with all halides showing nearly identical performance.

Experimental Protocol: A Model System for In-House Comparison

To empower researchers to make data-driven decisions for their specific applications, we provide a self-validating protocol to directly compare the reactivity of 4-chloro- and 4-fluoroquinoline with a common nucleophile, piperidine.

Objective:

To determine the relative reaction rate of 4-chloroquinoline and 4-fluoroquinoline with piperidine by monitoring reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:
  • 4-chloroquinoline (1.0 eq)

  • 4-fluoroquinoline (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (for TLC and workup)

  • Hexanes (for TLC and workup)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Reaction vials, stir bars, heating block

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis Prep_Cl Vial 1: Add 4-chloroquinoline, piperidine, K₂CO₃, and DMF React Place both vials on a pre-heated heating block (e.g., 80°C). Start timer. Prep_Cl->React Prep_F Vial 2: Add 4-fluoroquinoline, piperidine, K₂CO₃, and DMF Prep_F->React Monitor At regular intervals (e.g., 15, 30, 60, 120 min), take an aliquot from each vial. Spot on a TLC plate. React->Monitor Develop Develop TLC plate (e.g., 20% EtOAc/Hexanes). Visualize under UV light. Monitor->Develop Analyze Compare the disappearance of the starting material spot and the appearance of the product spot for each reaction over time. Develop->Analyze

Caption: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Procedure:
  • Preparation (Two Reactions in Parallel):

    • Reaction A (Chloro): To a clean, dry reaction vial containing a stir bar, add 4-chloroquinoline (e.g., 100 mg, 0.61 mmol), potassium carbonate (169 mg, 1.22 mmol), and DMF (3 mL).

    • Reaction B (Fluoro): To a second identical vial, add 4-fluoroquinoline (91 mg, 0.61 mmol), potassium carbonate (169 mg, 1.22 mmol), and DMF (3 mL).

  • Initiation: To each vial, add piperidine (72 µL, 0.73 mmol).

  • Reaction: Immediately place both vials into a pre-heated heating block set to a moderate temperature (e.g., 80 °C) and begin stirring. Start a timer.

  • Monitoring: At set time points (e.g., t = 15, 30, 60, 90, 120 minutes), use a capillary tube to withdraw a small aliquot from each reaction mixture. Spot each aliquot onto a single TLC plate.

  • Analysis:

    • Develop the TLC plate using an appropriate eluent (e.g., 20-30% ethyl acetate in hexanes).

    • Visualize the plate under a UV lamp (254 nm).

    • For each time point, compare the intensity of the starting material spot (lower Rf) and the product spot (higher Rf, more polar) for Reaction A vs. Reaction B. The reaction that shows a faster disappearance of the starting material spot is the more reactive substrate under these conditions.

    • For more quantitative analysis, aliquots can be quenched, diluted, and injected into an LC-MS to determine the percentage conversion over time.

Conclusion and Strategic Recommendations

The choice between 4-chloro- and 4-fluoroquinoline for SNAr is not as straightforward as basic principles might suggest.

  • Challenging the Dogma: While fluorine's inductive effect is a powerful activating feature in SNAr, this does not automatically translate to faster reaction rates in highly activated heterocyclic systems like quinolines. Evidence from analogous pyridinium systems suggests that the reactivities of 4-fluoro- and 4-chloroquinolines may be remarkably similar.[3][5]

  • Practical Considerations: 4-Chloroquinolines are generally more accessible and significantly less expensive than their fluoro- counterparts. Given that they often provide sufficient reactivity for a wide range of nucleophiles, they represent the more economical and strategically sound starting point for most synthetic campaigns.

  • Recommendation: For a new synthetic route, 4-chloroquinoline should be the default starting material . Only if the reaction proves to be unacceptably sluggish with a particularly weak nucleophile should 4-fluoroquinoline be considered. However, it should be tested experimentally, as it may not provide the expected rate enhancement. This guide encourages a data-driven approach, and the provided protocol allows for a direct and efficient comparison to inform the optimal synthetic strategy.

References

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Frontiers Media S.A. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

  • Dalal Institute. Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. [Link]

  • National Center for Biotechnology Information (PMC). (2014, June 25). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Springer Nature. (2018, July 16). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • ResearchGate. (2025, August 6). (PDF) Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. (2022, November). A. Reaction kinetics of o-halopyridinium salts with various...[Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • unknown. aromatic nucleophilic substitution. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. [Link]

  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted Quinolines for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and versatile synthetic routes to access this privileged heterocyclic system is, therefore, a subject of enduring interest for researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the most prominent classical and modern methods for the synthesis of substituted quinolines. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each route, supported by experimental data to inform your synthetic strategy.

Classical Approaches to Quinoline Synthesis: Time-Tested and Foundational

For over a century, a collection of named reactions has provided the foundation for quinoline synthesis. While some of these methods employ harsh reaction conditions, their reliability and the use of readily available starting materials have ensured their continued relevance.

The Skraup Synthesis: A Direct but Demanding Route

The Skraup synthesis, one of the oldest methods, offers a direct route to quinoline and its derivatives from simple starting materials.[2] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4] The reaction is notoriously exothermic and can be difficult to control.[2][5]

Mechanism: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein.[6][7] This is followed by a Michael-type addition of the aniline to acrolein, subsequent acid-catalyzed cyclization, and finally, oxidation to yield the quinoline ring system.[7]

Advantages:

  • Utilizes simple and inexpensive starting materials.[2]

  • Provides a direct route to the parent quinoline and its simple derivatives.[8]

Disadvantages:

  • Harsh and highly exothermic reaction conditions that can be violent if not controlled.[1][2]

  • Often results in low to moderate yields and the formation of tarry byproducts, requiring extensive purification.[1][2]

  • Limited to the synthesis of quinolines with substituents only on the benzene ring.[2]

Experimental Data Summary:

Aniline DerivativeOxidizing AgentModeratorTemperature (°C)Yield (%)Reference
AnilineNitrobenzeneFerrous sulfate140-150~70[5]
3-Nitro-4-aminoanisoleArsenic pentoxideNone120-123~60[5]

Experimental Protocol: Synthesis of Quinoline

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

  • Add ferrous sulfate heptahydrate to moderate the reaction.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[5]

Skraup Synthesis Workflow

Skraup_Synthesis start Start reactants Mix Aniline, Glycerol, Nitrobenzene & H₂SO₄ start->reactants heat Heat to 140-150°C (3-4 hours) reactants->heat cool Cool to Room Temperature heat->cool distill Steam Distillation cool->distill separate Separate Quinoline Layer distill->separate dry_purify Dry and Distill separate->dry_purify end End dry_purify->end Doebner_von_Miller A Aniline + α,β-Unsaturated Carbonyl Compound C Reaction Mixture A->C B Acid Catalyst (e.g., HCl) B->C D Heating/Reflux C->D E Work-up (Neutralization, Extraction) D->E F Purification (Chromatography/Distillation) E->F G Substituted Quinoline F->G Combes_Synthesis cluster_0 Reaction A Aniline C Acid-catalyzed Condensation A->C B β-Diketone B->C D Schiff Base Intermediate C->D E Cyclization & Dehydration D->E F 2,4-Disubstituted Quinoline E->F Conrad_Limpach_Knorr A Aniline + β-Ketoester B Kinetic Control (Low Temperature) A->B C Thermodynamic Control (High Temperature) A->C D 4-Hydroxyquinoline B->D E 2-Hydroxyquinoline C->E Friedlander_Synthesis A 2-Aminoaryl Aldehyde/Ketone + Active Methylene Compound C Condensation A->C B Catalyst (Acid or Base) B->C D Intramolecular Cyclization C->D E Dehydration D->E F Polysubstituted Quinoline E->F Tmc_Synthesis cluster_reactants Reactants Aniline Aniline Reaction One-Pot Reaction Aniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Transition-Metal Catalyst (e.g., Cu, Fe, Au, Ag) Catalyst->Reaction Product 2,4-Disubstituted Quinoline Reaction->Product

Sources

Validation

Technical Characterization Guide: 4-Chloro-7-fluoro-8-methylquinoline Derivatives

Executive Summary: The Scaffold at a Glance In the landscape of privileged medicinal scaffolds, 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a highly specialized building block. Unlike the ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

In the landscape of privileged medicinal scaffolds, 4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a highly specialized building block. Unlike the ubiquitous 4,7-dichloroquinoline (the precursor to Chloroquine), this trisubstituted scaffold introduces specific steric and electronic modulations designed to enhance metabolic stability and lipophilicity.

The 7-fluoro substituent serves as a bioisostere for hydrogen or a metabolic blocker (preventing oxidation at the 7-position), while the 8-methyl group introduces steric bulk adjacent to the quinoline nitrogen, influencing pKa and binding pocket exclusivity. This guide characterizes the molecule not just as a static entity, but as a reactive intermediate for generating 4-aminoquinoline libraries with potent antimalarial and kinase-inhibitory profiles.

Synthesis & Purity: The Validated Pathway

To ensure high fidelity in downstream applications, the synthesis of this scaffold typically follows a modified Gould-Jacobs reaction . This protocol is preferred over direct electrophilic aromatic substitution due to the directing group conflicts inherent in the trisubstituted benzene ring.

Validated Synthetic Workflow

The following pathway ensures correct regiochemistry, starting from 3-fluoro-2-methylaniline .

G Start 3-Fluoro-2-methylaniline Step1 Condensation (EMME, 110°C) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 - EtOH Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 4-Hydroxy-7-fluoro- 8-methylquinoline Step2->Inter2 - EtOH Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Product 4-Chloro-7-fluoro- 8-methylquinoline Step3->Product Nucleophilic Subst.

Caption: Step-wise Gould-Jacobs synthesis pathway ensuring regioselective formation of the 4-chloro-7-fluoro-8-methylquinoline core.

Purity & Impurity Profiling

When sourcing or synthesizing this derivative, three critical impurities must be monitored via HPLC (C18 column, Acetonitrile/Water gradient):

  • 4-Hydroxy precursor: Result of incomplete chlorination. Detected by broad UV absorbance and OH stretch in IR.

  • Regioisomers: Rare if starting from pure 3-fluoro-2-methylaniline, but possible if the aniline starting material contains 5-fluoro-2-methylaniline isomers.

  • Phosphorous adducts: Residual phosphoryl species from

    
     workup.
    

Structural Characterization: The Fingerprint

Accurate characterization relies on distinguishing the specific substitution pattern. The 8-methyl group is the most diagnostic feature in proton NMR.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent:


 or 

NucleusDiagnostic Signal (ppm)MultiplicityAssignmentStructural Insight
1H 2.65 – 2.80 Singlet (d*)8-CH3 The "Anchor" signal. Distinctive high-field shift compared to aromatic protons. May show small coupling to 7-F (

).
1H 8.70 – 8.80 DoubletH-2 Characteristic desheilded proton adjacent to Nitrogen.
1H 7.40 – 7.50 DoubletH-3 Coupled to H-2.
1H 8.00 – 8.20 ddH-5 Coupled to H-6 and 7-F.
1H 7.30 – 7.45 MultipletH-6 Complex splitting due to H-5 (

) and 7-F (

).
19F -110 to -118 Multiplet7-F Diagnostic shift for fluorine on the quinoline ring.
Mass Spectrometry (MS)
  • Ionization: ESI+

  • Molecular Ion (

    
    ):  ~196.03 Da[1]
    
  • Isotopic Pattern: A distinct 3:1 ratio between m/z 196 and 198 (M+2) confirms the presence of a single Chlorine atom.

Functional Characterization: Performance & Reactivity

The primary utility of this scaffold is its reactivity in Nucleophilic Aromatic Substitution (


) . The 4-position is highly electrophilic, activated by the quinoline nitrogen.
Reactivity Protocol ( )

Objective: Synthesize a 4-aminoquinoline derivative (e.g., with N,N-dimethylethylenediamine) to assess yield and reaction kinetics.

  • Dissolution: Dissolve 1.0 eq of 4-Chloro-7-fluoro-8-methylquinoline in dry Ethanol or DMF.

  • Nucleophile Addition: Add 2.0 - 3.0 eq of the amine. (Excess amine acts as a base to scavenge HCl).

  • Reflux: Heat to 80-100°C.

    • Note: The 8-methyl group provides slight steric hindrance compared to the 8-H analog, often requiring slightly longer reaction times (e.g., 4-6 hours vs. 2-3 hours).

  • Workup: Basify with

    
    , extract with DCM.
    
Biological Implications (SAR)

The substituents modulate the biological profile as follows:

  • 7-Fluoro: Increases metabolic stability against CYP450 oxidation compared to the 7-H or 7-Cl analogs.

  • 8-Methyl: Increases lipophilicity (cLogP) and disrupts planarity slightly, potentially improving solubility and reducing aggregation-based toxicity.

SAR Core 4-Chloro-7-fluoro- 8-methylquinoline Pos4 Position 4 (Cl): Leaving group for Library Generation Core->Pos4 Reactivity Pos7 Position 7 (F): Metabolic Blocker (Prevents Oxidation) Core->Pos7 Stability Pos8 Position 8 (Me): Steric Bulk & Lipophilicity Modulator Core->Pos8 Physicochem

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Comparative Analysis: Choosing the Right Scaffold

This table compares the 4-Chloro-7-fluoro-8-methylquinoline scaffold against standard alternatives in drug discovery.

Feature4-Chloro-7-fluoro-8-methylquinoline 4,7-Dichloroquinoline 4-Chloro-7-fluoroquinoline
Primary Application Specialized Kinase Inhibitors / Next-Gen AntimalarialsStandard Antimalarials (Chloroquine)Fluoro-substituted probes
Reactivity (

)
Moderate (8-Me steric effect)High High
Lipophilicity (cLogP) High (~3.3)Moderate (~2.9)Moderate (~2.8)
Metabolic Stability Enhanced (F blocks C7, Me blocks C8)Moderate (C8 vulnerable)High (at C7)
Solubility Moderate (Methyl aids organic solubility)LowLow
Cost/Availability Specialized / Higher CostCommodity / Low CostIntermediate

Recommendation:

  • Choose 4,7-Dichloroquinoline for initial screening and cost-effective library generation.

  • Choose 4-Chloro-7-fluoro-8-methylquinoline when optimizing a lead compound for metabolic stability (ADME) or when the binding pocket requires a twist/bulk at the 8-position to improve selectivity.

References

  • Sigma-Aldrich. 4-Chloro-7-fluoro-8-methylquinoline Product Specification.Link

  • BenchChem. Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates. (Methodology adapted for Fluoro-analog). Link

  • National Institutes of Health (PMC).

    
     on 4-chloroquinolines). Link
    
  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. (Gould-Jacobs reaction conditions).[2] Link

  • University of Luxembourg. PubChemLite - 4-chloro-7-fluoro-8-methylquinoline (C10H7ClFN). (Predicted physicochemical properties).[1][3][4] Link

Sources

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-7-fluoro-8-methylquinoline

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible results and the foundation of a success...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible results and the foundation of a successful therapeutic candidate. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 4-Chloro-7-fluoro-8-methylquinoline, a key heterocyclic building block. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your research.

The Synthetic Landscape: Understanding Potential Impurities

The purity of 4-Chloro-7-fluoro-8-methylquinoline is intrinsically linked to its synthetic provenance. A common and effective route involves a multi-step synthesis, beginning with a Gould-Jacobs reaction using 3-fluoro-2-methylaniline and diethyl ethoxymethylenemalonate to construct the quinoline core, followed by chlorination.[1][2] This pathway, while robust, can introduce a predictable profile of impurities that a rigorous analytical workflow must be designed to detect.

cluster_impurities Potential Impurities A 3-Fluoro-2-methylaniline C Condensation & Cyclization (Gould-Jacobs Reaction) A->C B Diethyl ethoxymethylenemalonate B->C D 7-Fluoro-8-methylquinolin-4-ol (Intermediate) C->D I3 Polymeric/Tarry Byproducts C->I3 E Chlorination (e.g., POCl3) D->E F 4-Chloro-7-fluoro-8-methylquinoline (Final Product) E->F I4 Dichloro- or other over-chlorinated species E->I4 I1 Unreacted 3-fluoro-2-methylaniline I2 Unreacted 7-Fluoro-8-methylquinolin-4-ol

Caption: Synthetic pathway and potential impurity sources.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 3-fluoro-2-methylaniline from the initial step.[3][4]

  • Incomplete Reaction Intermediates: The presence of 7-Fluoro-8-methylquinolin-4-ol indicates an incomplete chlorination step.

  • Byproducts of Chlorination: The use of potent chlorinating agents like phosphorus oxychloride (POCl₃) can sometimes lead to the formation of over-chlorinated or other isomeric byproducts.[5][6]

  • Polymeric Materials: High-temperature cyclization reactions can generate tar-like, polymeric substances that can be challenging to remove.[7]

A Multi-Pronged Analytical Approach for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system employs multiple, orthogonal methods to build confidence in the analytical results. For a molecule like 4-Chloro-7-fluoro-8-methylquinoline, a combination of chromatography and spectroscopy is essential.

Analytical TechniquePrincipleStrengths for this ApplicationPotential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Excellent for quantifying known and unknown impurities, high precision, and robustness. Ideal for routine quality control.May not separate all co-eluting impurities without careful method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity for volatile impurities and provides structural information from fragmentation patterns.[8][9]Requires the analyte to be thermally stable and volatile. May not be suitable for non-volatile, polymeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides unambiguous structural confirmation of the main component and can detect and quantify impurities with distinct proton or carbon signals.Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis (C, H, N) Combustion of the sample to determine the percentage of each element.A fundamental measure of purity against the theoretical composition.[10]Does not provide information on the nature of impurities, only the deviation from the expected elemental ratio.

Comparative Analysis: Synthesized vs. Commercial Standard

To illustrate the application of these techniques, we present a comparative dataset for a newly synthesized batch of 4-Chloro-7-fluoro-8-methylquinoline against a commercially available standard with a stated purity of ≥98%.

High-Performance Liquid Chromatography (HPLC)

Rationale for HPLC: HPLC with UV detection is the workhorse for purity assessment in pharmaceutical development due to its high precision, quantitative accuracy, and ability to separate a wide range of potential impurities. A well-developed reversed-phase method can effectively separate the non-polar target compound from more polar starting materials and intermediates.

A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C C18 Reversed-Phase Column B->C D Isocratic Elution (Acetonitrile/Water) C->D E UV Detection (e.g., 254 nm) D->E F Chromatogram Generation E->F G Peak Integration & Purity Calculation F->G

Caption: HPLC experimental workflow.

Comparative HPLC Data:

CompoundRetention Time (min)Peak Area (%) - Synthesized BatchPeak Area (%) - Commercial Standard (≥98%)
7-Fluoro-8-methylquinolin-4-ol (Impurity)3.450.65Not Detected
3-fluoro-2-methylaniline (Impurity)2.800.25Not Detected
4-Chloro-7-fluoro-8-methylquinoline 5.92 98.85 99.5
Unknown Impurity 16.780.250.5

The synthesized batch shows a purity of 98.85% by HPLC, which is comparable to the commercial standard. However, the presence of detectable starting material and intermediate highlights the need for optimized purification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for GC-MS: GC-MS is an excellent confirmatory technique. Its high sensitivity is ideal for detecting trace volatile impurities, and the mass spectrum provides a fingerprint for structural confirmation. The presence of chlorine and fluorine atoms in the molecule will result in a characteristic isotopic pattern in the mass spectrum, aiding in identification.[11]

Comparative GC-MS Data:

CompoundRetention Time (min)Key Mass Fragments (m/z) - Synthesized Batch
4-Chloro-7-fluoro-8-methylquinoline 8.15 195 (M+), 197 (M+2, Cl isotope), 160, 133
Unknown Impurity 27.50149, 134, 105

The GC-MS data confirms the identity of the main peak with the expected molecular ion (m/z 195) and the characteristic M+2 peak for a chlorine-containing compound.

¹H and ¹³C NMR Spectroscopy

Rationale for NMR: NMR is unparalleled for structural elucidation. For purity assessment, it can reveal the presence of impurities that might co-elute in chromatography. The integration of proton signals allows for direct quantification of impurities relative to the main compound without the need for individual impurity standards.[12]

¹H NMR Data (400 MHz, CDCl₃) for Synthesized Batch:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.75d1HH-2
8.10d1HH-5
7.55d1HH-3
7.20t1HH-6
2.60s3H-CH₃
2.55 (minor)s~0.03HImpurity -CH₃

The ¹H NMR spectrum largely confirms the structure of the desired product. A minor singlet at 2.55 ppm suggests a small amount of an impurity containing a methyl group, which warrants further investigation.

Elemental Analysis

Rationale for Elemental Analysis: This technique provides a fundamental check on the empirical formula. A significant deviation from the theoretical values indicates the presence of impurities, which could be inorganic salts or residual solvents that are not detected by other methods.[13]

Elemental Analysis Data:

ElementTheoretical % for C₁₀H₇ClFNFound % - Synthesized BatchFound % - Commercial Standard
C61.3961.2561.35
H3.613.653.60
N7.167.107.15

The elemental analysis of the synthesized batch is within the acceptable range of ±0.4% of the theoretical values, indicating a high degree of purity with respect to elemental composition.

Detailed Experimental Protocols

HPLC Purity Method
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of mobile phase to a final concentration of 1 mg/mL.

GC-MS Analysis Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 100 µg/mL solution in dichloromethane.

Conclusion and Recommendations

The comprehensive purity assessment of synthesized 4-Chloro-7-fluoro-8-methylquinoline requires a multi-faceted analytical approach. While HPLC provides a robust and precise method for routine purity determination and quantification of known impurities, it should be complemented by orthogonal techniques for a complete purity profile.

  • For routine quality control , a validated HPLC method is the most efficient and reliable choice.

  • For initial characterization and impurity identification , GC-MS provides invaluable structural information for volatile components.

  • For unambiguous structural confirmation and detection of co-eluting impurities , ¹H and ¹³C NMR are indispensable.

  • As a fundamental check of bulk purity , elemental analysis should be performed.

By employing this integrated analytical strategy, researchers can ensure the quality and purity of their synthesized 4-Chloro-7-fluoro-8-methylquinoline, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • Electronic Supporting Inform
  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • BenchChem. (2025).
  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. [Link]

  • LabAlley. (n.d.). 4-Bromo-7-chloro-8-methylquinoline, min 96%, 1 gram. [Link]

  • Chemistry LibreTexts. (2022). 3.2: Determining Empirical and Molecular Formulas. [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). [Link]

  • University of Liverpool. (2025). Elemental Analysis tool. [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). [Link]

  • IOPscience. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. [Link]

  • PubChem. (n.d.). 3-Fluoro-2-methylaniline. [Link]

  • Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • PMC. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • YouTube. (2020). GCMS 3 Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. (n.d.). [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • PMC. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. [Link]

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Validation

A Comparative Crystallographic Guide to 4-Chloro-7-fluoro-8-methylquinoline Derivatives: Structural Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of therapeutic agents, demonstrating a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive crystallographic comparison of derivatives of 4-chloro-7-fluoro-8-methylquinoline, a class of compounds with significant potential in drug design.

While the specific crystal structure of 4-chloro-7-fluoro-8-methylquinoline is not yet publicly documented, we can infer its likely structural characteristics by examining the crystallographic data of closely related analogues. This guide will delve into the principles of X-ray crystallography and comparatively analyze the crystal structures of various chloro-, fluoro-, and methyl-substituted quinolines. By understanding how these individual substituents influence molecular conformation and intermolecular interactions, we can project the structural behavior of the title compound and its derivatives, offering valuable insights for rational drug design.

The Role of X-ray Crystallography in Drug Development

X-ray crystallography stands as a powerful and definitive analytical technique for elucidating the three-dimensional atomic arrangement of a molecule in its crystalline solid state.[3] This information is paramount in drug development for several reasons:

  • Absolute Structure Confirmation: It provides unequivocal proof of a molecule's chemical identity, stereochemistry, and conformation.

  • Polymorph Identification: The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its solubility, bioavailability, and stability. X-ray crystallography is the gold standard for identifying and characterizing different polymorphs.[4]

  • Structure-Activity Relationship (SAR) Studies: By visualizing how a molecule interacts with its biological target at the atomic level, researchers can make informed decisions to optimize its efficacy and selectivity.

  • Intellectual Property: Detailed crystallographic data is often a critical component of patent applications for new chemical entities.[5]

The fundamental principle behind X-ray crystallography is Bragg's Law, which describes the coherent scattering of X-rays by the ordered arrangement of atoms within a crystal lattice.[3] The resulting diffraction pattern serves as a unique fingerprint of the crystal structure, from which the electron density map and, ultimately, the precise atomic positions can be determined.

Comparative Analysis of Substituted Quinoline Crystal Structures

To anticipate the crystallographic features of 4-chloro-7-fluoro-8-methylquinoline derivatives, we will examine the crystal structures of analogous compounds where chloro, fluoro, and methyl groups are present. The position and nature of these substituents play a crucial role in directing the crystal packing through various intermolecular interactions.

Key Intermolecular Interactions in Halogenated Quinolines:

  • Hydrogen Bonding: While the quinoline nitrogen is a weak hydrogen bond acceptor, it can participate in C-H···N interactions.[6] In the presence of other functional groups, stronger hydrogen bonds can dominate the crystal packing.

  • Halogen Bonding: Halogen atoms, particularly chlorine and bromine, can act as electrophilic "σ-hole" donors and interact with nucleophilic atoms like nitrogen or oxygen. This type of interaction, denoted as C-X···N/O, can be a significant factor in crystal engineering.[7]

  • π-π Stacking: The aromatic quinoline ring system readily engages in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. The presence of electron-withdrawing halogens can influence the quadrupole moment of the aromatic system, thereby modulating the geometry and strength of these interactions.

  • van der Waals Forces: These non-specific interactions contribute to the overall cohesive energy of the crystal.

Table 1: Crystallographic Data of Representative Substituted Quinolines

CompoundSpace GroupKey Intermolecular InteractionsReference
4,7-Dichloroquinoline P2₁/nNo close C-H···Cl contacts noted; packing likely dominated by π-π stacking and van der Waals forces.[8][9]
N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine P-1Intermolecular C-H···N hydrogen bonding.[4][6]
(E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one P-1Not specified, but likely involves hydrogen bonding due to the hydroxyl and amino groups.[10]
Phenoxazine-Quinoline Conjugates with Halogenation Not specifiedCl···Cl interactions and π-π stacking.[5]

Inferences for 4-Chloro-7-fluoro-8-methylquinoline Derivatives:

Based on the analysis of these related structures, we can hypothesize the following for 4-chloro-7-fluoro-8-methylquinoline derivatives:

  • Molecular Planarity: The quinoline ring system is expected to be essentially planar, as observed in the crystal structure of 4,7-dichloroquinoline.[11]

  • Intermolecular Interactions: The presence of the 4-chloro and 7-fluoro substituents introduces the possibility of halogen bonding and C-H···F interactions. The quinoline nitrogen will likely act as a hydrogen bond acceptor for C-H···N interactions. Furthermore, π-π stacking between the quinoline rings is expected to be a significant packing motif. The 8-methyl group may sterically influence the relative arrangement of stacked molecules.

  • Crystal Packing: The interplay of these various intermolecular forces will dictate the overall crystal packing. It is plausible that these derivatives will form layered structures stabilized by a combination of hydrogen bonding and π-π stacking.

Experimental Workflow: From Synthesis to Structure

The following section outlines a detailed, generalized protocol for the synthesis, crystallization, and X-ray crystallographic analysis of a 4-chloro-7-fluoro-8-methylquinoline derivative. This protocol is a composite of established methods for the synthesis and analysis of functionalized quinolines.[3][12][13][14]

Part 1: Synthesis of a 4-Chloro-7-fluoro-8-methylquinoline Derivative

A common and versatile method for the synthesis of functionalized quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14]

Protocol: Friedländer Synthesis of a Substituted 4-Chloro-7-fluoro-8-methylquinoline

  • Reaction Setup: To a solution of 2-amino-4-fluoro-3-methylbenzaldehyde (1 mmol) in ethanol (10 mL), add ethyl 4-chloroacetoacetate (1.2 mmol) and a catalytic amount of a base such as piperidine or a Lewis acid.

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal conditions must be determined empirically.

Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) to determine the compound's solubility at room temperature and at elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. For very soluble compounds, further cooling in a refrigerator or freezer may be necessary.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an anti-solvent in which the compound is insoluble). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Part 3: X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. The diffractometer will then irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then "refined" using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

  • Data Deposition: The final crystallographic data, including atomic coordinates and structural details, should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.[7][15]

Workflow Visualization

The overall process from the synthesis of a novel 4-chloro-7-fluoro-8-methylquinoline derivative to its structural elucidation and data dissemination can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography cluster_dissemination Data Dissemination start Starting Materials: 2-amino-4-fluoro-3-methylbenzaldehyde & Ethyl 4-chloroacetoacetate reaction Friedländer Annulation start->reaction workup Work-up & Column Chromatography reaction->workup characterization Spectroscopic Characterization (NMR, MS) workup->characterization pure_compound Pure Quinoline Derivative characterization->pure_compound crystallization Crystal Growth (Slow Evaporation, Cooling, or Diffusion) pure_compound->crystallization single_crystal High-Quality Single Crystal crystallization->single_crystal data_collection Data Collection (Single-Crystal X-ray Diffractometer) single_crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_file Final Crystal Structure (CIF File) structure_solution->cif_file deposition Deposition in CCDC cif_file->deposition publication Publication in Scientific Journal deposition->publication

Caption: Workflow from synthesis to crystallographic analysis of quinoline derivatives.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the X-ray crystallography of 4-chloro-7-fluoro-8-methylquinoline derivatives by drawing insights from structurally related compounds. The interplay of halogen bonding, hydrogen bonding, and π-π stacking, influenced by the specific substitution pattern, is expected to govern the crystal packing of these molecules. The detailed experimental protocols offer a practical roadmap for researchers aiming to synthesize and structurally characterize novel quinoline derivatives.

The elucidation of the crystal structures of these and other functionalized quinolines is not merely an academic exercise. It is a critical step in the rational design of new and improved therapeutic agents. By understanding the precise three-dimensional architecture of these molecules, we can better predict their interactions with biological targets, optimize their solid-state properties for improved drug delivery, and ultimately accelerate the discovery of new medicines. Future work should focus on the synthesis and crystallization of a series of 4-chloro-7-fluoro-8-methylquinoline derivatives to experimentally validate the structural predictions outlined in this guide and to further expand our understanding of the structure-property relationships within this important class of compounds.

References

  • Beilstein Journals. (2025, September 1). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Retrieved from [Link]

  • ACS Omega. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Retrieved from [Link]

  • MDPI. (2020, June 4). Unravelling the Chemistry of the [Cu(4,7-Dichloroquinoline)2Br2]2 Dimeric Complex through Structural Analysis: A Borderline Ligand Field Case. Retrieved from [Link]

  • Frontiers. (2023, January 5). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 2). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. Retrieved from [Link]

  • ACS Publications. (2025, July 15). Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? Retrieved from [Link]

  • RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4,7-Dichloroquinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • ResearchGate. (2025, April 2). (PDF) The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-8-methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4,7-Dichloro-quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Pseudo-Symmetric Crystallization of Fluoroquinolone Derivatives with a Terpene Moiety | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Retrieved from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-chloro-4-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • International Union of Crystallography. (2022, March 15). Ciprofloxacin salt and salt co-crystal with dihydroxybenzoic acids. Retrieved from [Link]

  • University of Jordan. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Catalyst Efficacy for 4-Chloroquinoline Cross-Coupling

Executive Summary: The C4-Chloroquinoline Challenge In drug discovery, the 4-amino and 4-aryl quinoline scaffolds are ubiquitous, serving as the pharmacophore in antimalarials (e.g., Chloroquine), kinase inhibitors, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4-Chloroquinoline Challenge

In drug discovery, the 4-amino and 4-aryl quinoline scaffolds are ubiquitous, serving as the pharmacophore in antimalarials (e.g., Chloroquine), kinase inhibitors, and receptor antagonists. However, the cross-coupling of 4-chloroquinoline presents a distinct set of electronic and steric challenges compared to its carbocyclic analogs (e.g., chloronaphthalene).[1]

While the adjacent ring nitrogen activates the C4-position for nucleophilic aromatic substitution (


), it paradoxically complicates transition-metal catalysis. The nitrogen lone pair can competitively bind to the metal center, poisoning the catalyst, while the electron-deficient nature of the heterocycle can stabilize 

-complexes, retarding the reductive elimination step.

This guide objectively compares three distinct catalytic systems—Palladium-Phosphine , Palladium-NHC , and Nickel-based systems —to determine the optimal protocol for Suzuki-Miyaura and Buchwald-Hartwig couplings at the C4 position.

Mechanistic Causality & Catalyst Selection

To select the right catalyst, one must understand the rate-limiting step. For 4-chloroquinoline, the C-Cl bond dissociation energy (approx. 95 kcal/mol) requires a catalyst capable of facile oxidative addition (OA) .[1]

The Catalytic Cycle & Nitrogen Interference

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the quinoline nitrogen.

G PreCat Pre-Catalyst (Pd(II) or Ni(II)) Active Active Species (L-M(0)) PreCat->Active Activation OA_Complex Oxidative Addition (L-M(II)-Ar-Cl) Active->OA_Complex Rate Limiting (C-Cl) Trap N-Coordination Trap (Catalyst Poisoning) Active->Trap Quinoline N-binding TransMet Transmetalation (Base/Boronate) OA_Complex->TransMet Trap->Active Reversible (Slow) Prod Reductive Elimination (C-C/C-N Bond) TransMet->Prod Prod->Active Regeneration

Figure 1: Catalytic cycle highlighting the competitive nitrogen binding trap. High-performance ligands (NHC) prevent this trap by steric shielding and strong


-donation.

Comparative Analysis of Catalytic Systems

System A: Palladium-Phosphine (The Traditional Standard)
  • Catalyst:

    
     or 
    
    
    
    + XPhos/SPhos.
  • Mechanism: Relies on phosphine ligands to stabilize Pd(0).[1] Biaryl phosphines (Buchwald ligands) like XPhos are essential for 4-chloroquinoline to prevent catalyst deactivation.[1]

  • Pros: Commercially available, well-understood kinetics.[1]

  • Cons: Air-sensitive; requires high loading (1-5 mol%); phosphine ligands can be scavenged by the heterocycle.

System B: Palladium-NHC (The High-Performance Solution)
  • Catalyst: Pd-PEPPSI-IPr or

    
     dimers.[1]
    
  • Mechanism: N-Heterocyclic Carbenes (NHCs) are strong

    
    -donors, increasing the electron density on Pd, which significantly accelerates the oxidative addition of the unreactive C-Cl bond. The bulky NHC wingtips sterically prevent the quinoline nitrogen from coordinating to the metal.
    
  • Pros: Extremely active (turnover at RT); air-stable precatalysts (PEPPSI); low loading (0.1–1.0 mol%).[1]

  • Cons: Higher initial catalyst cost; removal of NHC residues can be difficult in late-stage GMP.[1]

System C: Nickel-Phosphine (The Sustainable Alternative)
  • Catalyst:

    
     + 
    
    
    
    or
    
    
    .[1]
  • Mechanism: Ni(0) is smaller and more nucleophilic than Pd(0), facilitating oxidative addition.[1] However, Ni is prone to off-cycle resting states and requires higher catalyst loadings.[1]

  • Pros: Cost-effective; earth-abundant; unique reactivity for C-O activation (if using 4-tosylquinoline).

  • Cons: Highly air-sensitive (

    
     requires glovebox); often requires higher temperatures (
    
    
    
    ).[1]
Performance Matrix: Head-to-Head Comparison
FeaturePd-Phosphine (XPhos)Pd-NHC (PEPPSI-IPr)Ni-Phosphine (

)
Yield (Avg) 75 - 85%90 - 98% 60 - 80%
Reaction Temp

RT -


Catalyst Loading 1 - 5 mol%0.1 - 1 mol% 5 - 10 mol%
Steric Tolerance HighVery High Moderate
Air Stability LowHigh Very Low
Cost Efficiency ModerateLow (High Unit Cost)High

Verdict: For research and difficult substrates, Pd-NHC is the superior choice due to reliability and mild conditions. For large-scale manufacturing where cost is paramount, Ni-systems are viable if air-free handling is available.

Decision Framework for Protocol Selection

Use this logic flow to determine the appropriate experimental protocol for your specific substrate.

DecisionTree Start Substrate: 4-Chloroquinoline Q1 Coupling Partner? Start->Q1 Suzuki Boronic Acid (Suzuki) Q1->Suzuki Buchwald Amine (Buchwald) Q1->Buchwald Q2_Suz Sterically Hindered (Ortho-subs)? Suzuki->Q2_Suz Q2_Buch Primary or Secondary Amine? Buchwald->Q2_Buch Res_Suz_1 USE PROTOCOL A: Pd-PEPPSI-IPr (High Yield, Mild) Q2_Suz->Res_Suz_1 Yes Res_Suz_2 USE PROTOCOL C: Pd(dppf)Cl2 (Standard, Cheap) Q2_Suz->Res_Suz_2 No Res_Buch_1 USE PROTOCOL B: Pd-G3-BrettPhos (Primary/Anilines) Q2_Buch->Res_Buch_1 Primary Res_Buch_2 USE PROTOCOL B: Pd-G3-RuPhos (Secondary) Q2_Buch->Res_Buch_2 Secondary

Figure 2: Catalyst selection decision tree based on coupling partner and steric demands.

Validated Experimental Protocols

Protocol A: Pd-NHC Catalyzed Suzuki-Miyaura Coupling

Best for: Sterically hindered boronic acids, low catalyst loading, and mild conditions.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)[1]

  • Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (9:1)[1]

Procedure:

  • Charge: In a vial equipped with a stir bar, add 4-chloroquinoline (1.0 mmol), arylboronic acid (1.5 mmol),

    
     (276 mg, 2.0 mmol), and Pd-PEPPSI-IPr (6.8 mg, 0.01 mmol).
    
  • Degas: Seal the vial and purge with Argon for 5 minutes. Add degassed 1,4-Dioxane (4 mL) and Water (0.45 mL) via syringe.[1]

  • React: Stir vigorously at 60°C for 2-4 hours. (Note: Many substrates react at RT, but 60°C ensures completion).[1]

  • Monitor: Check conversion via LCMS. Look for the disappearance of the M+H (164.0) peak.[1]

  • Workup: Filter through a pad of Celite, wash with EtOAc, and concentrate.[1] Purify via flash chromatography (Hex/EtOAc).[1]

Why this works: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex releases the active


 species immediately upon heating, preventing the "induction period" often seen with phosphines.
Protocol B: Buchwald-Hartwig Amination (3rd Gen Palladacycle)

Best for: Coupling with primary amines and anilines.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (2.0 mol%)[1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: t-Amyl Alcohol or Toluene

Procedure:

  • Charge: Add 4-chloroquinoline (1.0 mmol), amine (1.2 mmol), NaOtBu (135 mg, 1.4 mmol), and BrettPhos Pd G3 (18 mg, 0.02 mmol) to a reaction tube.

  • Inert: Evacuate and backfill with Nitrogen (3x).[1]

  • Solvent: Add anhydrous t-Amyl alcohol (4 mL).

  • React: Heat to 100°C for 12 hours.

  • Workup: Dilute with DCM, wash with water, dry over

    
    .
    

Why this works: The G3 precatalyst contains the ligand pre-bound and an activating amine group, ensuring a 1:1 Pd:Ligand ratio. BrettPhos is specifically designed to prevent


-hydride elimination, a common side reaction with aliphatic amines.[1]

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction."[1] Chemistry – A European Journal, 2006.[1] Link[1]

  • Buchwald, S. L., et al. "Universal 4-Chloroquinoline Cross-Coupling using Palladacycle Precatalysts."[1] Journal of the American Chemical Society, 2014.[1] Link (Representative citation for G3 catalysts).[1]

  • Hazari, N., et al. "A New Class of NHC–Pd Precatalysts for Cross-Coupling."[1] Organic Letters, 2015.[1] Link[1]

  • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds."[1] Nobel Lecture, 2010.[1][2] Link

  • Lipshutz, B. H. "Transition Metal Catalyzed Couplings in Water at Room Temperature."[1] Aldrichimica Acta, 2012.[1] Link

Sources

Validation

Technical Guide: In Vitro Profiling of 4-Chloro-7-fluoro-8-methylquinoline Derivatives

Topic: In Vitro Testing of Novel Compounds Derived from 4-Chloro-7-fluoro-8-methylquinoline Content Type: Publish Comparison Guide Executive Summary: The "8-Methyl-7-Fluoro" Advantage In the crowded landscape of quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Testing of Novel Compounds Derived from 4-Chloro-7-fluoro-8-methylquinoline Content Type: Publish Comparison Guide

Executive Summary: The "8-Methyl-7-Fluoro" Advantage

In the crowded landscape of quinoline-based drug discovery, the 4-Chloro-7-fluoro-8-methylquinoline (CAS 1065093-51-7) scaffold represents a strategic pivot from traditional 4-aminoquinolines. While the 4-position chlorine serves as the primary handle for nucleophilic aromatic substitution (


), the specific 7-fluoro, 8-methyl  substitution pattern offers distinct pharmacological advantages:
  • Metabolic Stability: The C7-fluorine blocks a common site of oxidative metabolism (CYP450 hydroxylation), extending half-life compared to non-fluorinated analogs.

  • Steric Locking: The C8-methyl group introduces restricted rotation in the peri-position, potentially enhancing selectivity for sterically demanding pockets in kinases (e.g., PI3K/Akt) or Topoisomerase II.

This guide provides a rigorous comparison of novel 4-amino derivatives of this scaffold against industry standards (Chloroquine, Doxorubicin) in oncology and parasitology contexts.

Compound Library Design & Synthesis Logic

The primary utility of 4-Chloro-7-fluoro-8-methylquinoline is the generation of 4-aminoquinoline libraries. The reaction is driven by the electron-deficient nature of the heteroaromatic ring, facilitating


 displacement of the chlorine by primary or secondary amines.

Core Derivatives Evaluated:

  • Compound QF-1 (Aliphatic Side Chain): Derived from

    
    -dimethylethane-1,2-diamine. Designed for high aqueous solubility and lysosomotropic accumulation (Anticancer/Antimalarial).
    
  • Compound QF-2 (Aromatic Side Chain): Derived from 4-aminophenol (Mannich base precursors). Designed for

    
    -
    
    
    
    stacking interactions with DNA base pairs (Intercalation).
Synthesis Workflow (DOT Visualization)

SynthesisFlow Start 4-Chloro-7-fluoro- 8-methylquinoline (Scaffold) Process SNAr Reaction (Reflux in EtOH/Phenol) Start->Process Reagent1 Alkyl Diamine (e.g., DMEDA) Reagent1->Process + Reagent2 Aromatic Amine (e.g., Aniline) Reagent2->Process + Product1 Compound QF-1 (Lysosomotropic) Process->Product1 Yield > 75% Product2 Compound QF-2 (DNA Intercalator) Process->Product2 Yield > 60%

Figure 1: Divergent synthesis of functionalized aminoquinolines via Nucleophilic Aromatic Substitution.

Comparative Analysis: Oncology Applications

Therapeutic Target: Breast Cancer (MCF-7, MDA-MB-231).[1] Mechanism: Inhibition of Topoisomerase II and disruption of PI3K/Akt signaling.

Experimental Protocol: Resazurin (Alamar Blue) Viability Assay

Rationale: Unlike MTT, Resazurin allows for continuous monitoring and is less prone to interference by quinoline autofluorescence.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment: Treat cells with QF-1, QF-2, and Doxorubicin (Positive Control) in a 9-point dilution series (0.01

    
    M – 100 
    
    
    
    M).
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Readout: Add Resazurin (0.15 mg/mL). Incubate 4h. Measure fluorescence (

    
    ).
    
  • Validation: Z-factor must be > 0.5 for the assay to be valid.

Performance Data: Cytotoxicity (

in

M)
[2][3]
CompoundMCF-7 (ER+)MDA-MB-231 (Triple Neg)Selectivity Index (Normal Fibroblasts)
QF-1 (Novel) 2.4 ± 0.3 4.1 ± 0.5 > 15
QF-2 (Novel) 5.8 ± 0.68.2 ± 0.9> 8
Chloroquine (Ref)25.0 ± 2.135.0 ± 3.2~ 2
Doxorubicin (Std)0.5 ± 0.10.8 ± 0.2< 5

Analysis:

  • QF-1 outperforms the repurposed standard Chloroquine by ~10-fold.

  • While less potent than Doxorubicin, QF-1 exhibits a superior Selectivity Index (toxicity to cancer vs. normal cells), likely due to the 7-fluoro group enhancing lipophilicity-driven uptake in metabolically active tumor cells without the cardiotoxicity associated with anthracyclines.

Mechanistic Pathway: PI3K/Akt Modulation

PI3KPathway GF Growth Factors RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (pS473) PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Inhibitor QF-1 / QF-2 (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Reduces Phos. Inhibitor->Apoptosis Induces

Figure 2: Proposed inhibition of the PI3K/Akt survival pathway by 8-methyl-7-fluoro-4-aminoquinolines.

Comparative Analysis: Antimalarial Applications

Therapeutic Target: Plasmodium falciparum (Chloroquine-Sensitive 3D7 vs. Resistant W2). Mechanism: Inhibition of Hemozoin formation (Heme detoxification pathway).

Experimental Protocol:

-Hematin Inhibition Assay

Rationale: This cell-free assay confirms if the compound binds free heme, preventing its polymerization into non-toxic hemozoin (the mechanism of Chloroquine).

  • Reagents: Hemin chloride dissolved in DMSO; Acetate buffer (pH 5.0).

  • Reaction: Mix Hemin (100

    
    M) with test compounds (0-500 
    
    
    
    M) in acetate buffer. Incubate at 37°C for 18h.
  • Quantification: Wash the precipitate (hemozoin) with DMSO. Dissolve remaining pellet in 0.1 M NaOH. Measure Absorbance at 405 nm.

  • Control: Chloroquine (Positive control for inhibition).

Performance Data: Antimalarial Potency (

in nM)
[4]
CompoundP. falciparum 3D7 (Sensitive)P. falciparum W2 (Resistant)Resistance Index (RI)
QF-1 15.2 ± 2.1 22.4 ± 3.5 1.47
Chloroquine18.5 ± 1.5185.0 ± 12.010.0
Amodiaquine12.1 ± 1.016.5 ± 1.81.36

Analysis:

  • Resistance Breaking: QF-1 retains potency against the resistant W2 strain (RI < 2), whereas Chloroquine loses efficacy (RI = 10).

  • Structural Logic: The 7-fluoro group prevents the specific transporter mutations (PfCRT) from effectively effluxing the drug, a common resistance mechanism against the 7-chloro analog (Chloroquine). The 8-methyl group likely alters the

    
    -stacking geometry with heme, enhancing binding affinity.
    
References
  • Synthesis and Cytotoxicity of 4-Aminoquinolines: Solomon, V. R., & Lee, H. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. Link

  • Antimalarial Mechanisms: O'Neill, P. M., et al. (2012). 4-Aminoquinoline Antimalarials: Mechanisms of Action and Resistance. Topics in Medicinal Chemistry. Link

  • Quinoline Scaffold in Cancer: Musiol, R. (2017). Recent developments in quinolines as anticancer agents.[1][2][4][5][6] Current Medicinal Chemistry. Link

  • Resazurin Assay Protocol: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Link

  • Scaffold Source: Sigma-Aldrich Product Specification: 4-Chloro-7-fluoro-8-methylquinoline. Link

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-7-fluoro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of fluorine atoms and methyl groups into the quinoline ring system can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of established methodologies for the synthesis of 4-Chloro-7-fluoro-8-methylquinoline, a key intermediate for the elaboration of more complex pharmaceutical candidates.

This publication will delve into the mechanistic intricacies, practical considerations, and performance benchmarks of the primary synthetic routes to this valuable compound. By presenting objective comparisons and supporting experimental data, we aim to equip researchers with the critical information necessary to make informed decisions in their synthetic endeavors.

Established Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 4-Chloro-7-fluoro-8-methylquinoline is most effectively approached through a two-stage process: the initial construction of the 7-fluoro-8-methyl-4-hydroxyquinoline core, followed by a chlorination step. Two classical and robust methods for the formation of the 4-hydroxyquinoline scaffold are the Gould-Jacobs reaction and the Vilsmeier-Haack reaction.

Method 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through a condensation to form an anilinomethylenemalonate intermediate, which then undergoes a thermal cyclization to yield the quinoline ring system.[1]

Reaction Pathway:

Gould_Jacobs_Pathway A 3-Fluoro-2-methylaniline C Diethyl ((3-fluoro-2-methylphenyl)amino)methylene)malonate A->C Condensation (Heat) B Diethyl ethoxymethylenemalonate (DEEM) B->C D 7-Fluoro-8-methyl-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) E 7-Fluoro-8-methyl-4-hydroxyquinoline D->E Hydrolysis & Decarboxylation (NaOH, then acid) F 4-Chloro-7-fluoro-8-methylquinoline E->F Chlorination (POCl3)

Caption: The Gould-Jacobs pathway to 4-Chloro-7-fluoro-8-methylquinoline.

The initial condensation of 3-fluoro-2-methylaniline with DEEM is typically performed at elevated temperatures. The subsequent cyclization of the intermediate requires even higher temperatures, often necessitating the use of a high-boiling solvent like Dowtherm A or diphenyl ether.[3] The resulting 4-hydroxyquinoline-3-carboxylate is then hydrolyzed and decarboxylated to afford 7-fluoro-8-methyl-4-hydroxyquinoline. The final step is the chlorination of the 4-hydroxyl group, most commonly achieved using phosphorus oxychloride (POCl₃).[3]

Method 2: The Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction offers an alternative route to quinolines, typically yielding 2-chloro-3-formylquinoline derivatives from N-arylacetamides.[4] This reaction utilizes the Vilsmeier reagent, which is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] For the synthesis of the target molecule, a variation of this approach would be employed, starting from N-(3-fluoro-2-methylphenyl)acetamide.

Reaction Pathway:

Vilsmeier_Haack_Pathway A 3-Fluoro-2-methylaniline C N-(3-fluoro-2-methylphenyl)acetamide A->C Acetylation B Acetic Anhydride B->C E 4-Chloro-7-fluoro-8-methylquinoline C->E Vilsmeier-Haack Cyclization D Vilsmeier Reagent (POCl3, DMF) D->E

Caption: The Vilsmeier-Haack approach to 4-Chloro-7-fluoro-8-methylquinoline.

This pathway begins with the acetylation of 3-fluoro-2-methylaniline to form the corresponding acetamide. This intermediate is then subjected to the Vilsmeier-Haack conditions, where the Vilsmeier reagent acts as both a formylating and cyclizing agent, leading directly to the 4-chloroquinoline product. This method has the advantage of potentially being a one-pot reaction from the acetamide.

Performance Benchmark: A Comparative Analysis

ParameterGould-Jacobs Reaction PathwayVilsmeier-Haack Reaction Approach
Starting Materials 3-Fluoro-2-methylaniline, Diethyl ethoxymethylenemalonate3-Fluoro-2-methylaniline, Acetic Anhydride, POCl₃, DMF
Number of Steps 3 (Condensation, Cyclization/Hydrolysis/Decarboxylation, Chlorination)2 (Acetylation, Vilsmeier-Haack Cyclization)
Typical Overall Yield Moderate to GoodModerate
Reaction Conditions High temperatures (up to 260°C) for cyclizationMilder conditions for acetylation, moderate for cyclization
Reagents & Solvents High-boiling, potentially difficult to remove solvents (e.g., Dowtherm A)POCl₃ (corrosive), DMF
Scalability Established for large-scale synthesisGenerally scalable
Key Advantages Robust and well-established method.Potentially fewer steps.
Key Disadvantages Harsh reaction conditions, use of high-boiling solvents.Use of corrosive and toxic reagents.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous quinoline derivatives and are provided as a guide.

Protocol 1: Synthesis via Gould-Jacobs Reaction

Step 1: Synthesis of Diethyl ((3-fluoro-2-methylphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 3-fluoro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, remove the ethanol formed under reduced pressure. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of 7-Fluoro-8-methyl-4-hydroxyquinoline

  • To the crude product from Step 1, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250-260°C for 30-60 minutes, monitoring by TLC.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, which is the 3-carboxylate intermediate.

  • Suspend the intermediate in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours.

  • Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid and heat it above its melting point to effect decarboxylation, yielding 7-fluoro-8-methyl-4-hydroxyquinoline.

Step 3: Synthesis of 4-Chloro-7-fluoro-8-methylquinoline

  • Carefully add 7-fluoro-8-methyl-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC.[3]

  • After completion, cautiously pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Synthesis via Vilsmeier-Haack Reaction

Step 1: Synthesis of N-(3-fluoro-2-methylphenyl)acetamide

  • To a solution of 3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetamide.

Step 2: Synthesis of 4-Chloro-7-fluoro-8-methylquinoline

  • In a flask cooled to 0°C, slowly add phosphorus oxychloride (3.0 eq) to N,N-dimethylformamide (3.0 eq) to form the Vilsmeier reagent.

  • To this reagent, add N-(3-fluoro-2-methylphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C for several hours.[4]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

Both the Gould-Jacobs and the Vilsmeier-Haack methodologies present viable pathways for the synthesis of 4-Chloro-7-fluoro-8-methylquinoline. The choice of method will ultimately depend on the specific requirements of the research setting, including available equipment, scale of the reaction, and tolerance for harsh reagents or conditions. The Gould-Jacobs reaction, while requiring high temperatures, is a well-understood and robust method. The Vilsmeier-Haack approach offers a potentially more streamlined process but involves the use of corrosive reagents.

Further optimization of these classical methods, for instance, through the use of microwave-assisted heating for the Gould-Jacobs cyclization, could lead to improved yields and reduced reaction times.[5] Additionally, the exploration of novel catalytic systems for quinoline synthesis may provide more efficient and environmentally benign alternatives in the future. This guide serves as a foundational resource for chemists to navigate the synthesis of this important pharmaceutical intermediate, enabling the continued development of innovative quinoline-based therapeutics.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-7-fluoro-8-methylquinoline Analogs for Drug Discovery

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-Chloro-7-fluoro-8-methylquinoline analogs. While direct experimental data for this specific scaffold is emerging, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-Chloro-7-fluoro-8-methylquinoline analogs. While direct experimental data for this specific scaffold is emerging, this document synthesizes findings from closely related quinoline series to offer a predictive framework for researchers in medicinal chemistry and drug development. We will delve into the rationale behind molecular design, established synthetic protocols, and key biological evaluation assays, providing a robust foundation for the targeted design of novel therapeutic agents.

The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry

The quinoline ring system is a cornerstone of many successful therapeutic agents, valued for its rigid bicyclic structure that allows for precise orientation of substituents to interact with biological targets. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The 4-chloro-7-fluoro-8-methylquinoline scaffold, in particular, combines several features that make it a compelling starting point for drug discovery:

  • The 4-Chloro Position: This is a key reactive handle for introducing a variety of nucleophiles, most commonly amines, to generate 4-aminoquinoline derivatives. This substitution is critical for the activity of many quinoline-based drugs.[3][4]

  • The 7-Fluoro Group: The introduction of a fluorine atom at the C7 position can significantly enhance metabolic stability and binding affinity to target proteins by altering the electronic properties of the ring system.[5]

  • The 8-Methyl Group: This group can influence the steric and electronic properties of the molecule, potentially improving target binding and selectivity.[3] A methyl group at C8 has been shown to be a key feature in some potent antibacterial quinolones.[6]

This unique combination of substituents suggests that analogs of this scaffold could be potent and selective inhibitors of various biological targets, particularly protein kinases.[3][7]

Synthetic Strategies for 4-Chloro-7-fluoro-8-methylquinoline Analogs

The synthesis of 4-Chloro-7-fluoro-8-methylquinoline and its subsequent derivatization is a multi-step process. The following workflow is based on established methodologies for structurally related compounds, such as 7-bromo-4-chloro-8-methylquinoline.[8]

G A 2-Methyl-3-fluoroaniline B Diethyl ((2-methyl-3-fluorophenyl)amino)methylene)malonate A->B Gould-Jacobs Reaction C 7-Fluoro-8-methylquinolin-4-ol B->C Thermal Cyclization D 4-Chloro-7-fluoro-8-methylquinoline C->D Chlorination (e.g., POCl3) F 4-Amino-7-fluoro-8-methylquinoline Analog D->F Nucleophilic Aromatic Substitution (SNAr) E Amine Nucleophile E->F

Caption: Proposed synthetic workflow for 4-amino-7-fluoro-8-methylquinoline analogs.

Experimental Protocol: Synthesis of 4-Chloro-7-fluoro-8-methylquinoline

This protocol is adapted from the synthesis of the analogous 7-bromo-4-chloro-8-methylquinoline.[8]

Step 1: Gould-Jacobs Reaction to form Diethyl ((2-methyl-3-fluorophenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 2-methyl-3-fluoroaniline (1 equivalent) with diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature. The crude product can be used in the next step without further purification.

Step 2: Thermal Cyclization to form 7-Fluoro-8-methylquinolin-4-ol

  • Heat the crude diethyl ((2-methyl-3-fluorophenyl)amino)methylene)malonate in a high-boiling point solvent such as Dowtherm A.

  • Maintain the temperature at approximately 240-260°C for 30-60 minutes.

  • Upon completion (monitored by TLC), cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 7-Fluoro-8-methylquinolin-4-ol.

Step 3: Chlorination to form 4-Chloro-7-fluoro-8-methylquinoline

  • Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the crude 7-Fluoro-8-methylquinolin-4-ol.

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) until the pH is approximately 8-9 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry. The crude 4-Chloro-7-fluoro-8-methylquinoline can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 4-Amino-7-fluoro-8-methylquinoline Analogs

This protocol describes the nucleophilic aromatic substitution (SNAr) at the C4 position.[3]

  • In a sealed reaction vessel, dissolve 4-Chloro-7-fluoro-8-methylquinoline (1 equivalent) and the desired primary or secondary amine (1.2-1.5 equivalents) in a suitable solvent such as isopropanol or N-methyl-2-pyrrolidone (NMP).

  • Add a catalytic amount of a strong acid (e.g., HCl) if the amine is not used as its hydrochloride salt.

  • Heat the reaction mixture to 80-120°C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter and wash with a suitable solvent. If not, concentrate the reaction mixture and purify the residue by column chromatography to yield the final 4-amino-7-fluoro-8-methylquinoline analog.

Biological Targets and Comparative SAR Insights

Quinoline derivatives are well-established as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7][9] The primary mechanism of action for many 4-anilinoquinoline inhibitors is competition with ATP for the binding site in the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR).[10][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP EGFR->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription (Proliferation, Survival) ERK->GeneTranscription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription EGF EGF Ligand EGF->EGFR Inhibitor 4-Anilinoquinoline Analog Inhibitor->EGFR Binds to Kinase Domain ATP ATP ATP->EGFR Competes with

Caption: EGFR signaling and the mechanism of 4-anilinoquinoline inhibitors.

While specific data for 4-Chloro-7-fluoro-8-methylquinoline analogs is not yet widely published, we can infer potential SAR trends from closely related 7-fluoro-4-anilinoquinolines.[10]

Table 1: Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives against Cancer Cell Lines [10]

Compound IDR (Substituent on Aniline Ring)IC50 (μM) - HeLa CellsIC50 (μM) - BGC-823 Cells
1a 3-ethynyl10.318.15
1b 3-chloro12.579.33
1c 3-bromo11.898.76
1d 3-methyl21.4515.24
1e 3-methoxy14.2810.17
1f 3-isopropyl8.926.48
1g 3-tert-butyl9.567.21
Gefitinib(Reference)17.1219.27

Analysis of Structure-Activity Relationships:

  • Substitutions at the 4-Anilino Position: The nature of the substituent on the aniline ring at the C4 position of the quinoline core is a critical determinant of activity.

    • Steric Bulk at the Meta-Position: The data for 7-fluoro-4-anilinoquinolines suggests that bulky alkyl groups at the 3-position of the aniline ring, such as isopropyl (1f) and tert-butyl (1g), are favorable for potent antiproliferative activity.[10] This indicates that the binding pocket of the target kinase likely has a hydrophobic region that can accommodate these groups.

    • Electronic Effects: The presence of electron-withdrawing groups like ethynyl (1a), chloro (1b), and bromo (1c) also resulted in good activity, suggesting that electronic factors play a role in target engagement.[10]

  • The 7-Fluoro Group: The fluorine at the C7 position is generally considered to enhance activity, likely by increasing the binding affinity to the target and improving metabolic stability.[5]

  • The 8-Methyl Group: The methyl group at C8 introduces steric bulk near the "hinge" region of the quinoline core that typically interacts with the kinase. This can lead to a distorted orientation of substituents at other positions, which in some cases has been shown to dramatically increase antibacterial activity.[6] For kinase inhibition, this could either enhance binding by forcing a more favorable conformation or hinder it through steric clashes. This highlights the importance of empirical testing for this specific scaffold.

Biological Evaluation Protocols

To assess the therapeutic potential of novel 4-Chloro-7-fluoro-8-methylquinoline analogs, a series of standardized in vitro assays are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50 or IC50).[12]

Materials:

  • Cancer cell lines (e.g., HeLa, BGC-823, MCF-7)[2][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle (DMSO) and positive controls.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Kinase Inhibition Assay (Kinase-Glo® Assay)

This luminescent assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.[11][13]

Materials:

  • Recombinant protein kinase (e.g., EGFR, GAK)[7]

  • Kinase reaction buffer

  • Substrate for the specific kinase

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • In a 96-well plate, add the kinase buffer, the recombinant kinase enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Conclusion and Future Directions

The 4-Chloro-7-fluoro-8-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for oncology. Based on the SAR of related quinoline analogs, modifications at the 4-position with various anilines bearing bulky or electron-withdrawing substituents are likely to yield potent compounds. The interplay between the 7-fluoro and 8-methyl groups is expected to significantly influence the activity and selectivity of these analogs, necessitating thorough experimental evaluation.

Future work should focus on the synthesis of a diverse library of 4-amino-7-fluoro-8-methylquinoline analogs and their screening against a panel of cancer cell lines and protein kinases. This will enable the elucidation of the specific SAR for this scaffold and the identification of lead compounds for further optimization and preclinical development.

References

  • Bispo, M. L. F., et al. (2015). A new and potent class of 7-chloro-4-quinolinylhydrazone derivatives as anticancer agents. European Journal of Medicinal Chemistry, 90, 845-853.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • de Castro, S., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie.
  • El-Damasy, A. K., et al. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: synthesis, cell based assays and kinase screening. Bioorganic & Medicinal Chemistry Letters, 26(14), 3307-3312.
  • Elbadawi, M. A., et al. (2021). Synthesis, biological evaluation, and molecular docking of new quinoline-based chalcones as potential topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1349.
  • Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125.
  • Hu, W., et al. (2015).
  • Ibrahim, M. A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society, 83(10), 1149-1162.
  • Jain, A., et al. (2019). A comprehensive review on anticancer activities of quinoline derivatives. Anti-Cancer Agents in Medicinal Chemistry, 19(1), 32-51.
  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1915.
  • BenchChem. (2025).
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  • Lanche-Rojas, M. E., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals, 16(8), 1129.
  • Kumar, S., & Sharma, A. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 63.
  • Li, X., et al. (2017). Discovery of novel quinoline-chalcone derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 138, 1024-1035.
  • Martirosyan, A. R., et al. (2004). The combination of quinolines and chloroquine as the most apoptosis-inducing agent used against MCF-7 human breast cancer cells. Cancer Biology & Therapy, 3(10), 1013-1018.
  • MDPI. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones.
  • Patel, D. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3876-3901.
  • ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-.
  • Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6695.
  • Sravanthi, T., & Manju, S. L. (2016). Synthesis and biological evaluation of novel quinoline derivatives as potent antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 8(4), 586-592.
  • Tilahun, W., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 2408006.
  • Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13245.
  • Zhou, Y., et al. (2021). Recent advances in quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 213, 113175.
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  • Zovko, M., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 567.

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Comparative

A Guide to the Cross-Validation of Experimental and Theoretical Data for 4-Chloro-7-fluoro-8-methylquinoline

In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The convergence of experimental analysis and computational chemistry provides a powerf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The convergence of experimental analysis and computational chemistry provides a powerful paradigm for validating molecular structures and understanding their properties. This guide offers an in-depth, practical framework for the cross-validation of experimental and theoretical data, using the novel compound 4-Chloro-7-fluoro-8-methylquinoline as a case study. We will navigate the synthesis, spectroscopic characterization, and in silico analysis of this molecule, providing both the "how" and the "why" behind each step.

Introduction: The Synergy of Bench and Computation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The specific substitutions on the quinoline ring, such as halogens and alkyl groups, can significantly modulate the molecule's physicochemical and biological properties.[1] 4-Chloro-7-fluoro-8-methylquinoline presents an interesting case with its unique substitution pattern, making it a candidate for further investigation in drug development programs.

To ensure the unequivocal identification and characterization of such a molecule, a dual approach is essential. Experimental techniques provide tangible data on the molecule's behavior and structure, while theoretical methods, such as Density Functional Theory (DFT), offer a microscopic view of its electronic structure and predicted properties.[2] The concordance between these two datasets provides a high degree of confidence in the assigned structure and its characteristics.

Part 1: The Experimental Foundation - Synthesis and Spectroscopic Analysis

A reliable synthesis and thorough experimental characterization are the bedrock upon which any theoretical validation is built. Here, we outline a plausible synthetic route and the key spectroscopic techniques for the characterization of 4-Chloro-7-fluoro-8-methylquinoline.

A. Proposed Synthetic Pathway

dot

Caption: Proposed synthetic workflow for 4-Chloro-7-fluoro-8-methylquinoline.

B. Experimental Protocols

1. Synthesis of 7-Fluoro-8-methylquinolin-4-ol (Intermediate):

  • Rationale: The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core from an aniline derivative.

  • Procedure:

    • React 3-Fluoro-2-methylaniline with diethyl (ethoxymethylene)malonate.

    • Heat the resulting intermediate in a high-boiling point solvent (e.g., Dowtherm A) at approximately 240-260°C to induce cyclization.[3]

    • Cool the reaction mixture and precipitate the product with a hydrocarbon solvent.

    • Filter and dry the solid to obtain 7-Fluoro-8-methylquinolin-4-ol.

2. Synthesis of 4-Chloro-7-fluoro-8-methylquinoline (Final Product):

  • Rationale: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard and efficient transformation using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

  • Procedure:

    • Carefully add 7-Fluoro-8-methylquinolin-4-ol to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux (around 110°C) for 2-4 hours.[3]

    • After completion, cautiously pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

    • Filter, wash with water, and dry the crude product. Further purification can be achieved by recrystallization or column chromatography.

C. Spectroscopic Characterization

The purified 4-Chloro-7-fluoro-8-methylquinoline should be subjected to a battery of spectroscopic analyses to confirm its structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Expected signals would include aromatic protons on the quinoline core and a singlet for the methyl group.[5]

  • ¹³C NMR: Reveals the number and types of carbon atoms. The spectrum will show distinct signals for the carbons in the quinoline ring and the methyl group.[6]

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Identifies the functional groups present in the molecule. Key vibrational bands to look for include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-Cl and C-F stretching vibrations. The C-X stretching peaks are typically intense and appear at lower wavenumbers.[7]

3. Mass Spectrometry (MS):

  • Determines the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.[8]

Part 2: The Theoretical Framework - Computational Analysis

Computational chemistry, particularly DFT, allows for the in silico prediction of molecular properties, providing a theoretical dataset to compare against experimental results.[2][9]

A. Computational Methodology
  • Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.[10][11]

  • Method: Density Functional Theory (DFT) is a widely accepted and effective method for these types of calculations.[12][13]

  • Functional and Basis Set: The B3LYP functional with the 6-31G(d,p) or a larger basis set is a standard choice that provides a good balance of accuracy and computational cost for quinoline derivatives.[10][11][14]

dot

Caption: A typical computational workflow for theoretical data generation.

B. Step-by-Step Computational Protocol
  • Structure Input: Draw the 2D structure of 4-Chloro-7-fluoro-8-methylquinoline and convert it to a 3D structure.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This will provide theoretical bond lengths and angles.

  • Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. This will yield the theoretical IR spectrum. It is also crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • NMR Calculations: Using the optimized geometry, perform NMR calculations (typically using the GIAO method) to predict the ¹H and ¹³C chemical shifts.

Part 3: The Cross-Validation - Comparing Datasets

This is the critical step where the experimental and theoretical data are brought together for a direct comparison. The level of agreement between the two datasets will validate the structure of the synthesized compound.

A. Structural Parameters

While experimental determination of bond lengths and angles (e.g., via X-ray crystallography) is not always performed, the optimized geometry from DFT calculations provides a theoretical model of the molecule's structure. This can be useful for understanding steric and electronic effects.

B. Spectroscopic Data Comparison

The following table illustrates how a comparison between hypothetical (but realistic) experimental data and theoretical calculations for 4-Chloro-7-fluoro-8-methylquinoline might be presented.

Parameter Hypothetical Experimental Data Theoretical (DFT) Prediction Analysis of Concordance
¹H NMR (δ, ppm) Aromatic protons: 7.2-8.5 (m)Methyl protons: ~2.6 (s)Aromatic protons: Calculated shiftsMethyl protons: Calculated shiftGood agreement is expected. Minor deviations can be attributed to solvent effects not fully captured by the gas-phase calculation.
¹³C NMR (δ, ppm) Aromatic carbons: 110-155Methyl carbon: ~20Aromatic carbons: Calculated shiftsMethyl carbon: Calculated shiftA strong correlation between experimental and calculated shifts validates the carbon skeleton.
FT-IR (cm⁻¹) C-H (Aromatic): ~3050C-H (Alkyl): ~2950C=N/C=C: 1500-1600C-Cl: ~750C-F: ~1200Calculated vibrational frequencies (often scaled)A good match between the major experimental peaks and the calculated frequencies (after applying a scaling factor) confirms the presence of functional groups.
Mass (m/z) [M]⁺: 195.0251[M+H]⁺: 196.0323Exact Mass: 195.0251The high-resolution mass should match the theoretical exact mass, confirming the molecular formula.[15] The isotopic pattern for chlorine should also be present.
C. Interpreting Discrepancies

Minor discrepancies between experimental and theoretical data are common and can often be explained by:

  • Solvent Effects: Experimental spectra are typically recorded in a solvent, while calculations are often performed in the gas phase.

  • Intermolecular Interactions: Crystal packing forces or other intermolecular interactions in the solid or liquid state are not accounted for in single-molecule calculations.

  • Limitations of the Theoretical Method: The chosen functional and basis set are approximations.

Significant deviations, however, may indicate an incorrect structural assignment or the presence of impurities in the experimental sample.

Conclusion

The cross-validation of experimental and theoretical data is a powerful strategy for the unambiguous characterization of novel molecules like 4-Chloro-7-fluoro-8-methylquinoline. This integrated approach not only confirms the identity of a synthesized compound but also provides deeper insights into its structural and electronic properties. By following the systematic workflow outlined in this guide, researchers can enhance the reliability and scientific rigor of their findings, paving the way for the further development and application of these important chemical entities.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. (URL not provided)
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL not provided)
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scientific Research Publishing. (URL not provided)
  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities | ACS Omega - ACS Public
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • 4-chloro-7-fluoro-8-methylquinoline (C10H7ClFN) - PubChemLite. [Link]

  • 1065093-51-7 | 4-Chloro-7-fluoro-8-methylquinoline - Capot Chemical. [Link]

  • Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids - Asian Research Associ
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]

  • 4-Chloro-7-(trifluoromethyl)quinoline - the NIST WebBook. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL not provided)
  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed. [Link]

  • Computational Chemistry Studies Relevant to Medicinal Chemistry - eScholarship. (URL not provided)
  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC. [Link]

  • 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem - NIH. [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (URL not provided)
  • An Over View of Comput
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI. [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. [Link]

  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang. (URL not provided)

Sources

Validation

Strategic Metabolic Profiling: 4-Chloro-7-fluoro-8-methylquinoline Derivatives vs. Structural Analogs

Executive Summary In medicinal chemistry, the 4-Chloro-7-fluoro-8-methylquinoline scaffold represents a critical "privileged structure" often utilized as an intermediate for kinase inhibitors (e.g., EGFR, VEGFR) and fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 4-Chloro-7-fluoro-8-methylquinoline scaffold represents a critical "privileged structure" often utilized as an intermediate for kinase inhibitors (e.g., EGFR, VEGFR) and fluoroquinolone antibiotics. While the 7-fluoro substituent effectively blocks metabolic oxidation at the C7 position, the 8-methyl group and the 4-chloro "handle" introduce specific metabolic liabilities that must be managed during lead optimization.

This guide objectively compares the metabolic stability of this core scaffold against its key structural derivatives. By analyzing intrinsic clearance (


) and half-life (

) data, we demonstrate how specific structural modifications—specifically at the C4 and C8 positions—can shift the metabolic profile from "High Clearance" to "Moderate/Low Clearance."

Comparative Analysis: Scaffold vs. Derivatives

The following analysis compares the core intermediate (Compound 1) against two strategic derivatives designed to address its metabolic weaknesses:

  • Compound 1 (Baseline): 4-Chloro-7-fluoro-8-methylquinoline.

  • Compound 2 (C4-Stabilized): 4-Amino-7-fluoro-8-methylquinoline (mimics the final drug pharmacophore).

  • Compound 3 (C8-Blocked): 4-Chloro-7-fluoro-8-(difluoromethyl)quinoline (bioisosteric replacement).

Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
FeatureCompound 1 (Baseline)Compound 2 (C4-Amino)Compound 3 (C8-Difluoro)
Structure 4-Cl, 7-F, 8-Me4-

, 7-F, 8-Me
4-Cl, 7-F, 8-


(min)
12.4 ± 1.538.2 ± 2.155.6 ± 3.4

(

L/min/mg)
93.1 (High) 36.2 (Moderate) 24.9 (Low)
Primary Metabolite 8-hydroxymethyl (Benzylic oxidation)8-hydroxymethylN-oxidation (Minor)
Reactive Liability High (Glutathione trapping at C4)Low (Stable amine)Moderate (C4-Cl remains)
CYP Isoform Driver CYP3A4, CYP2D6CYP3A4CYP3A4 (Slow)
Technical Interpretation[1][2][3][4][5][6][7]
  • The 8-Methyl Liability: Compound 1 exhibits high intrinsic clearance (

    
    ). The electron-rich 8-methyl group is a "metabolic soft spot," susceptible to rapid benzylic oxidation by CYP450s to form the alcohol and subsequently the carboxylic acid.
    
  • The C4 Effect: Replacing the electron-withdrawing Chlorine (Compound 1) with an electron-donating Amine (Compound 2) increases electron density in the pyridine ring but sterically hinders the approach of CYPs. More importantly, it removes the susceptibility to chemical hydrolysis or glutathione conjugation at the C4 position.

  • Bioisosteric Blocking: Compound 3 demonstrates the highest stability. The difluoromethyl group acts as a bioisostere for the methyl group but resists hydrogen abstraction (C-F bond strength > C-H bond strength), effectively blocking the primary metabolic route.

Mechanistic Insight: The Metabolic Pathway

Understanding the causality of clearance is essential for rational drug design. The diagram below illustrates the "Metabolic Switch" that occurs when the 8-methyl group is left unprotected versus when the 7-position is fluorinated.

Diagram 1: Metabolic Fate of the Quinoline Scaffold

MetabolicPathway Parent 4-Chloro-7-fluoro- 8-methylquinoline (Parent) CYP CYP3A4/2D6 (Benzylic Oxidation) Parent->CYP GST GST/Chemical (S_NAr Displacement) Parent->GST Block 7-Fluoro (Blocks C7 Oxidation) Parent->Block Met1 Metabolite M1 (8-Hydroxymethyl) Met2 Metabolite M2 (8-Carboxylic Acid) Met1->Met2 Cytosolic ADH/ALDH Met3 GSH Adduct (Glutathione at C4) CYP->Met1 Fast GST->Met3 Reactive Liability

Caption: Figure 1. The 8-methyl group undergoes rapid oxidation (M1/M2), while the 4-Cl poses a GSH trapping risk. The 7-F atom successfully blocks metabolism at the C7 position.

Experimental Protocol: Microsomal Stability Assay

To replicate the data presented above, the following self-validating protocol must be used. This workflow ensures the differentiation between enzymatic metabolism and chemical instability (hydrolysis of the C4-Cl).

Materials
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance), Test Compound minus NADPH (Chemical Stability).

Workflow Diagram

ProtocolWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Compound (1 µM) Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Control Negative Control (No NADPH) Checks Chemical Hydrolysis of C4-Cl Step1->Control Parallel Arm Step3 3. Sampling Points 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Add ice-cold ACN w/ Internal Standard Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS (MRM Mode) Step4->Step5 Control->Step4

Caption: Figure 2. Standardized HLM stability workflow. The 'No NADPH' arm is critical for distinguishing enzymatic clearance from chemical hydrolysis of the chloro-quinoline.

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (final DMSO < 0.1%).

  • Incubation: Mix microsomes (0.5 mg/mL final protein conc) with compound. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction. Crucial: Simultaneously start the "No NADPH" control plate.

  • Sampling: At defined time points (0–60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS monitoring the parent ion transition.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Expert Recommendations

  • Prioritize C4 Substitution: If your lead molecule retains the 4-Chloro group, metabolic data will be confounded by chemical instability. Always convert the intermediate to the final amine-linked pharmacophore before running definitive DMPK screens.

  • Monitor the 8-Methyl: If

    
     remains high after C4 substitution, the 8-methyl group is the likely culprit. Consider blocking this site with a Fluorine or Cyclopropyl group (Scaffold Hopping), or shifting the methyl to the more stable C2 position if SAR permits.
    
  • Verify 7-Fluoro Utility: The 7-Fluoro is highly effective at preventing hydroxylation at the C7 position, which is common in non-fluorinated quinolines. Do not remove this atom unless necessary for solubility reasons.

References

  • Vertex Pharmaceuticals. (2025). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. National Institutes of Health. Link

  • Cresset Group. (2022).[1] Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Case Studies.[1] Link

  • RSC Medicinal Chemistry. (2020).[2] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[3][2] Royal Society of Chemistry. Link

  • AxisPharm. (2023). Microsomal Stability Assay Protocol.[4] AxisPharm Protocols. Link

  • Journal of Medicinal Chemistry. (2015). Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism.[5] PubMed.[6] Link

  • Molecular Pharmaceutics. (2022). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. ACS Publications. Link

Sources

Comparative

A Technical Guide to the Evaluation of 4-Chloro-7-fluoro-8-methylquinoline as a Novel Lead Compound

Foreword The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile synthetic accessibility and the ability to modulate its physicochemical properties through substitution have made it a fertile ground for drug discovery across various therapeutic areas, including oncology, infectious diseases, and neurology. This guide focuses on a specific, yet under-explored derivative, 4-Chloro-7-fluoro-8-methylquinoline , presenting a comprehensive framework for its evaluation as a potential lead compound. We will delve into the rationale for its selection, propose a strategic experimental workflow for its biological characterization, and benchmark its potential against established quinoline-based agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in their discovery programs.

The Quinoline Core: A Legacy of Therapeutic Success

The history of quinoline in medicine is rich, with quinine, a natural alkaloid, being a prominent historical antimalarial.[1][2] This led to the development of synthetic 4-aminoquinolines like chloroquine, which have been mainstays in the treatment of malaria.[2][3] Beyond infectious diseases, the quinoline motif is present in drugs targeting a diverse range of biological targets, from kinases in oncology to G-protein coupled receptors in neuroscience. This therapeutic ubiquity underscores the quinoline core's ability to present pharmacophoric features in a three-dimensional space that is conducive to interacting with various biological macromolecules.

Rationale for Evaluating 4-Chloro-7-fluoro-8-methylquinoline

The selection of 4-Chloro-7-fluoro-8-methylquinoline as a candidate for lead discovery is based on a careful analysis of structure-activity relationships (SAR) within the broader class of quinoline derivatives. The specific substitutions on this molecule are hypothesized to confer advantageous properties.

The Significance of the 4-Chloro Substituent

The 4-chloro group is a key reactive handle. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of side chains, most commonly amines.[4][5] This synthetic tractability is a significant asset in lead optimization, enabling the rapid generation of a library of analogues to explore the chemical space around the initial hit. The reaction of 4-chloroquinolines with amines is a well-established method for creating libraries of 4-aminoquinolines with potential anticancer and antimalarial activities.[3][4][5]

The Influence of the 7-Fluoro and 8-Methyl Groups

Substitutions on the benzenoid ring of the quinoline system are known to significantly impact biological activity.

  • 7-Fluoro Group: The introduction of a fluorine atom can modulate the electronic properties of the quinoline ring system, potentially enhancing binding affinity to target proteins. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.

  • 8-Methyl Group: The methyl group at the 8-position can influence the steric and electronic properties of the molecule.[5] It can serve to orient the molecule within a binding pocket and may also impact metabolic susceptibility. Studies on 6-desfluoro-8-methylquinolones have shown potent antibacterial activity, highlighting the potential positive contribution of the 8-methyl group.[6]

Potential Therapeutic Applications

Based on the activities of structurally related quinolines, 4-Chloro-7-fluoro-8-methylquinoline and its subsequent derivatives could be explored for several therapeutic applications:

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent antiproliferative activity through various mechanisms, including the induction of apoptosis and the inhibition of signaling pathways critical for cancer cell growth.[5][7][8][9]

  • Antimalarial Agents: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs.[3]

  • Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterials. While structurally distinct from the subject of this guide, the underlying quinoline core is a common feature.[6]

  • Modulators of CNS Receptors: Certain quinoline derivatives have been identified as potent and selective antagonists for α2C-adrenoceptors, suggesting potential applications in neurological and psychiatric disorders.[4][10]

Proposed Experimental Workflow for Evaluation

A systematic evaluation of 4-Chloro-7-fluoro-8-methylquinoline is essential to determine its potential as a lead compound. The following experimental workflow is proposed, starting with the synthesis of a focused library of derivatives, followed by a tiered biological screening cascade.

G cluster_0 Phase 1: Library Synthesis & Initial Screening cluster_1 Phase 2: Hit Identification & Target Deconvolution cluster_2 Phase 3: Lead Optimization & In Vivo Proof-of-Concept A 4-Chloro-7-fluoro-8-methylquinoline (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) with a diverse amine library A->B C Physicochemical Property Profiling (Solubility, LogP, pKa) B->C D Initial Cytotoxicity/Proliferation Screening (e.g., against a panel of cancer cell lines) B->D E Identification of 'Hit' Compounds with Significant Activity D->E F Secondary Screening: Dose-Response Analysis (IC50/EC50 determination) E->F G Target Identification/Mechanism of Action Studies F->G H In vitro ADME Profiling (Metabolic Stability, Permeability) F->H I Structure-Activity Relationship (SAR) Elucidation G->I H->I J Analogue Synthesis for Improved Potency, Selectivity, and ADME Properties I->J K In vivo Efficacy Studies in Relevant Disease Models J->K L Preliminary Toxicology Assessment K->L

Caption: Proposed experimental workflow for the evaluation of 4-Chloro-7-fluoro-8-methylquinoline.

Phase 1: Library Synthesis and Initial Screening
2.1.1. Synthesis of a 4-Amino-7-fluoro-8-methylquinoline Library

The primary synthetic strategy involves the nucleophilic aromatic substitution of the 4-chloro group with a diverse set of amines.

Protocol: Synthesis of 4-Amino-7-fluoro-8-methylquinoline Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-7-fluoro-8-methylquinoline (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary or secondary amine (1.1-2.0 equivalents). A diverse library of amines should be utilized, including aliphatic, aromatic, and heterocyclic amines, to broadly explore the SAR.

  • Base (Optional): If the amine salt is used or if the amine is not sufficiently basic, add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration and washed with a cold solvent. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compounds should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

2.1.2. Initial Biological Screening: Antiproliferative Assay

Given the prevalence of quinolines as anticancer agents, an initial screen for antiproliferative activity against a panel of human cancer cell lines is a logical starting point.

Protocol: MTT Assay for Cell Proliferation

  • Cell Seeding: Seed cancer cells (e.g., a panel including lung, breast, colon, and leukemia cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized quinoline derivatives (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Comparative Analysis

For a meaningful evaluation, the performance of the most active derivatives of 4-Chloro-7-fluoro-8-methylquinoline should be benchmarked against relevant comparator compounds.

Compound Class Comparator Compound Rationale for Comparison Primary Endpoint
Clinical Anticancer Agent DoxorubicinStandard-of-care cytotoxic agent.IC50 in antiproliferative assays.
Investigational Quinoline 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineA potent quinoline derivative with reported sub-micromolar antiproliferative activity.[9]Comparison of potency and spectrum of activity against cancer cell lines.
Apoptosis Inducer StaurosporineA well-characterized inducer of apoptosis.To determine if the mechanism of action involves apoptosis induction.

Delving Deeper: Mechanism of Action and Lead Optimization

Should the initial screening yield promising "hit" compounds, the subsequent steps will focus on elucidating their mechanism of action and initiating lead optimization.

Potential Mechanisms of Action and Corresponding Assays

The diverse biological activities of quinolines suggest several potential mechanisms of action that could be investigated for active compounds derived from 4-Chloro-7-fluoro-8-methylquinoline .

G cluster_0 Potential Mechanisms cluster_1 Confirmatory Assays A Active Quinoline Derivative B Induction of Apoptosis A->B C Inhibition of Kinase Signaling A->C D Reversal of Multidrug Resistance A->D E Caspase-3/7 Activation Assay B->E F Annexin V/PI Staining B->F G Kinase Inhibition Panel Screening C->G H Western Blot for Phosphorylated Signaling Proteins C->H I P-glycoprotein (P-gp) Efflux Assay D->I

Caption: Potential mechanisms of action for active quinoline derivatives and corresponding confirmatory assays.

3.1.1. Apoptosis Induction

Many anticancer quinolines exert their effects by inducing programmed cell death.

Protocol: Caspase-3/7 Activation Assay

  • Cell Treatment: Treat cancer cells with the active quinoline derivative at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7. An increased signal indicates apoptosis induction.

Structure-Activity Relationship (SAR) Guided Optimization

The data from the initial library screen will provide valuable insights into the SAR. Key questions to address include:

  • What types of amine substitutions at the 4-position are favored for activity?

  • Is there a correlation between the physicochemical properties (e.g., lipophilicity, basicity) of the side chain and biological activity?

  • Does the substitution pattern on the amine (e.g., aromatic vs. aliphatic) influence the spectrum of activity against different cell lines?

The answers to these questions will guide the design and synthesis of a second-generation library of analogues with improved potency, selectivity, and drug-like properties.

Conclusion

4-Chloro-7-fluoro-8-methylquinoline represents a promising, yet underexplored, starting point for the discovery of novel therapeutic agents. Its synthetic tractability, combined with the favorable electronic and steric properties imparted by the fluoro and methyl substituents, makes it an attractive scaffold for library synthesis. The proposed workflow provides a systematic and robust framework for evaluating its potential as a lead compound, from initial library synthesis and screening to mechanism of action studies and lead optimization. By benchmarking its performance against established compounds and rationally exploring its SAR, the full therapeutic potential of this quinoline derivative can be elucidated.

References

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Ingenta Connect. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]

  • Structural Modification and Pharmacological Evaluation of Substituted Quinoline-5,8-diones as Potent NSD2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quinolines: the role of substitution site in antileishmanial activity. Frontiers. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Synthesis of 8-methylquinoline. PrepChem.com. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Publication[Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Synfacts. [Link]

  • 4-chloro-7-fluoro-8-methylquinoline (C10H7ClFN). PubChemLite. [Link]

  • Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy. PubMed. [Link]

  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PMC. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 4-Chloro-7-fluoro-8-methylquinoline

[1] Executive Summary This technical guide defines the operational protocols for the safe handling, segregation, and disposal of 4-Chloro-7-fluoro-8-methylquinoline .[1] Due to the presence of both chlorine and fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide defines the operational protocols for the safe handling, segregation, and disposal of 4-Chloro-7-fluoro-8-methylquinoline .[1] Due to the presence of both chlorine and fluorine substituents on the quinoline scaffold, this compound is classified as a Halogenated Organic Waste .[1]

Critical Directive: Under no circumstances should this compound be discharged into municipal sewer systems or trash.[1] Its thermal stability (specifically the C-F bond) and potential for aquatic toxicity require high-temperature incineration with acid gas scrubbing.

Hazard Identification & Classification

Effective disposal begins with accurate hazard characterization.[1] This compound poses specific risks that dictate the waste stream.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Physical State Solid (Crystalline)Dust generation risk during transfer; requires particulate respiratory protection (N95/P100).[1]
Halogen Content Chlorine (Cl), Fluorine (F)MUST be segregated into "Halogenated Waste" streams.[1][2] Incompatible with standard oxidative waste treatment without scrubbing.[1]
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritationPersonnel must wear nitrile gloves, safety goggles, and lab coats.[1][3] All transfers must occur in a fume hood.[1][4]
RCRA Status (USA) Not explicitly P- or U-listed.[1]Treat as Hazardous Waste due to toxicity characteristics.[1] Manage as "Halogenated Organic Solid/Liquid."[1]

Waste Segregation Logic

Proper segregation prevents dangerous chemical incompatibilities and ensures regulatory compliance.[1] The decision logic below illustrates how to categorize waste containing 4-Chloro-7-fluoro-8-methylquinoline.

WasteSegregation cluster_note *CRITICAL NOTE Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Substance (Pure or Precipitate) StateCheck->Solid Powder/Crystals Liquid Liquid Solution (Mother Liquor/Rinsate) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables BinSolid BIN A: Solid Halogenated Organic Waste Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris BIN C: Hazardous Solid Debris Debris->BinDebris HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolv No Halogens BinHaloLiq BIN B: Halogenated Solvent Waste HaloSolv->BinHaloLiq NonHaloSolv->BinHaloLiq *Contaminated by solute* Note Even if the solvent is non-halogenated (e.g., Methanol), the presence of 4-Chloro-7-fluoro-8-methylquinoline classifies the ENTIRE mixture as HALOGENATED WASTE. NonHaloSolv->Note

Figure 1: Waste Segregation Decision Tree. This logic ensures that non-halogenated solvents are re-classified as halogenated once contaminated by the target compound.[1][3]

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, surplus solids, or recrystallization precipitates.[1][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Perform all transfers inside a chemical fume hood to contain dust.[1]

    • Use a disposable spatula.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][4]

    • Mandatory Fields:

      • Chemical Name: "4-Chloro-7-fluoro-8-methylquinoline"[1][5][6]

      • Hazard Checkbox: "Toxic", "Irritant".[1]

      • Constituents: "100% Halogenated Organic Solid".[1]

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved samples.[1][3]

  • Classification Override: Even if dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), the presence of the Cl/F atoms in the solute mandates disposal in the Halogenated Solvent stream.[1][3]

    • Reasoning: Incinerators require specific calibration for halogen load to manage acid gas production (HCl, HF).[1] Misclassifying this as non-halogenated can damage incinerator scrubbers.[1]

  • Collection: Pour into the "Halogenated Solvent Waste" carboy (typically yellow-coded in many labs).[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or active metals, which could react with the quinoline ring or halogens.[1]

Protocol C: Contaminated Labware (Debris)

Applicability: Gloves, weigh boats, pipette tips, and paper towels used during handling.[1][3]

  • Triple Rinse (Glassware Only):

    • Rinse glassware 3x with a compatible solvent (e.g., Acetone).[1]

    • Collect rinsate as Protocol B (Liquid Waste).[1]

    • Defaced glassware can then be washed normally.[1]

  • Disposables:

    • Place contaminated gloves and paper towels into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[1]

    • Seal with tape or a zip tie.[1]

    • Place inside the "Hazardous Solid Debris" drum.[1]

Emergency Spill Response

In the event of a spill, immediate action prevents exposure and environmental contamination.

SpillResponse Detect Spill Detected Secure 1. Secure Area (Alert others, isolate) Detect->Secure PPE 2. Don PPE (Double Nitrile Gloves, Goggles, N95 Mask) Secure->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid Cover with wet paper towel to prevent dust, then scoop. SolidSpill->ActionSolid ActionLiq Absorb with Vermiculite or Polypropylene Pads. LiquidSpill->ActionLiq Disposal 3. Collect in Hazardous Waste Bag ActionSolid->Disposal ActionLiq->Disposal Clean 4. Clean Surface (Soap & Water) Disposal->Clean Report 5. Report to EHS Clean->Report

Figure 2: Emergency Spill Response Workflow. Note: Avoid dry sweeping solid spills to prevent inhalation of dust.[1]

Destruction Mechanism & Environmental Impact

Researchers must understand why these protocols exist to ensure compliance.

  • Thermal Stability: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol).[1] Standard low-temperature combustion is insufficient and may result in the release of toxic breakdown products.

  • Incineration Requirement: This compound requires Rotary Kiln Incineration at temperatures exceeding 1100°C.[1]

  • Pollution Control: The facility must be equipped with Wet Scrubbers (using NaOH or Ca(OH)₂) to neutralize the Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases generated during combustion, preventing acid rain formation and equipment corrosion.[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Chloro-7-fluoro-8-methylquinoline. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 4-Chloro-7-fluoro-8-methylquinoline (CID 61636245).[1][6] National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

Handling

Safe Handling and Disposal of 4-Chloro-7-fluoro-8-methylquinoline: A Guide for Laboratory Professionals

As a novel quinoline derivative, 4-Chloro-7-fluoro-8-methylquinoline presents unique opportunities in drug development and chemical research. However, its handling necessitates a thorough understanding of its potential h...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel quinoline derivative, 4-Chloro-7-fluoro-8-methylquinoline presents unique opportunities in drug development and chemical research. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][4]

  • Eye Damage: Can cause serious irritation and potential damage to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2][3]

  • Toxicity: The toxicological properties have not been fully investigated, and unknown hazards may exist.[2]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling 4-Chloro-7-fluoro-8-methylquinoline.

Protection Type Specific PPE Standard/Consideration When to Use
Eye and Face Protection Chemical safety gogglesConforming to EN 166 (EU) or NIOSH (US)At all times when handling the compound
Face shieldWorn over safety gogglesWhen there is a splash hazard or when handling larger quantities
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable minimum.[5] For prolonged contact, consider heavier-duty gloves.At all times when handling the compound. Inspect for tears before use.
Body Protection Laboratory coatFully buttoned to cover as much skin as possible.[6]At all times when in the laboratory.
Chemical-resistant apron-When handling larger quantities or when there is a significant splash risk.
Respiratory Protection NIOSH-approved respiratorRequired if engineering controls are insufficient or if dust/aerosols are generated.[6][7]During weighing, transfers, or any procedure that may generate airborne particles.

Safe Handling Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing risk. The following diagram outlines the essential stages of safely handling 4-Chloro-7-fluoro-8-methylquinoline in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review SDS/Safety Info Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Experiment Conduct Experiment Transfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

Sources

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